1-Methoxypropane-2-sulfonamide chemical properties
The following technical guide provides an in-depth analysis of 1-Methoxypropane-2-sulfonamide , a specialized aliphatic sulfonamide scaffold used in medicinal chemistry and fragment-based drug discovery (FBDD). [1][2][3]...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of 1-Methoxypropane-2-sulfonamide , a specialized aliphatic sulfonamide scaffold used in medicinal chemistry and fragment-based drug discovery (FBDD).
[1][2][3][4]
Executive Summary
1-Methoxypropane-2-sulfonamide (CAS: 1248069-02-4) is a low-molecular-weight, polar aliphatic sulfonamide. Structurally, it consists of a propyl backbone functionalized with a primary sulfonamide group at the C2 position and a methoxy ether at the C1 position.
This molecule represents a "privileged fragment" in modern drug design. Unlike aromatic sulfonamides (common in antibiotics like sulfamethoxazole), aliphatic sulfonamides like this compound offer a unique physicochemical profile: they are non-aromatic, highly water-soluble, and possess a distinct 3D geometry due to the chiral center at C2. It serves as a critical bioisostere for carboxylic acids or charge-neutral polar spacers in active pharmaceutical ingredients (APIs).
Physicochemical Properties
The dual functionality of the ether oxygen and the sulfonamide group creates a molecule with high polarity but moderate lipophilicity, making it ideal for penetrating the Central Nervous System (CNS) or improving the solubility of lipophilic drugs.
Property
Value / Descriptor
Notes
Molecular Formula
C₄H₁₁NO₃S
Molecular Weight
153.19 g/mol
Fragment-sized (<300 Da)
CAS Number
1248069-02-4
Racemic
Chiral CAS
1638587-33-3 (R); 2323064-00-0 (S)
C2 is a stereocenter
pKa (Sulfonamide NH₂)
~10.2 (Predicted)
Weakly acidic; neutral at physiological pH (7.[1][2]4)
LogP (Octanol/Water)
-0.8 (Predicted)
Hydrophilic; excellent solubility enhancer
H-Bond Donors (HBD)
2 (NH₂)
H-Bond Acceptors (HBA)
4 (2 Sulfonyl O, 1 Ether O, 1 N)
Physical State
White solid or viscous oil
Low melting point due to ether flexibility
Solubility
High in H₂O, DMSO, MeOH
Synthetic Methodologies
Synthesis of aliphatic sulfonamides is chemically distinct from aromatic analogs. Direct chlorosulfonation (using chlorosulfonic acid) often fails with aliphatic chains due to rearrangement or decomposition.
The most robust, "field-proven" protocol for synthesizing 1-methoxypropane-2-sulfonamide avoids hazardous gaseous SO₂ and utilizes the Oxidative Chlorination of Isothiouronium Salts . This method is scalable and avoids the instability of aliphatic sulfonyl chlorides.
Protocol: The Thiourea-Bleach Route
This pathway converts the readily available alcohol or halide precursor into the sulfonamide in three steps.
Step 1: Activation of Precursor
Starting Material: 1-Methoxy-2-propanol (PM solvent) or 1-bromo-2-methoxypropane.
Transformation: If starting with alcohol, convert to Mesylate (MsCl, Et₃N, DCM, 0°C).
Rationale: The hydroxyl group is a poor leaving group; mesylation activates the C2 position for nucleophilic attack.
Step 2: Formation of Isothiouronium Salt
Reagents: Thiourea, Ethanol, Reflux.
Mechanism: S_N2 displacement of the Mesylate/Bromide by sulfur.
Mechanism: The isothiouronium salt is oxidatively cleaved to the sulfonyl chloride (R-SO₂Cl).
Amidation: The crude sulfonyl chloride is immediately treated with aqueous Ammonia (NH₄OH) or NH₃ in dioxane.
Critical Control: Aliphatic sulfonyl chlorides are unstable. Maintain temperature <5°C during oxidation and quench immediately with amine.
Visualization: Synthetic Pathway
Caption: Step-wise synthesis via the oxidative chlorination of isothiouronium salts, ensuring safety and yield stability.
Chemical Reactivity & Stability
Understanding the reactivity profile is crucial for using this molecule as a building block.
Sulfonamide N-H Acidity
The pKa of ~10.2 makes the -NH₂ protons weakly acidic.
Deprotonation: Requires bases like K₂CO₃ (in DMF) or NaH.
N-Alkylation: Reacts with alkyl halides to form secondary/tertiary sulfonamides (R-SO₂NH-R').
N-Acylation: Reacts with isocyanates to form Sulfonylureas (R-SO₂NH-CO-NH-R'), a potent pharmacophore in anti-diabetic drugs.
Ether Stability
The methoxy ether at C1 is generally robust.
Base Stability: Completely stable to hydrolysis under basic conditions (e.g., NaOH, LiOH).
Acid Stability: Stable to dilute acids. Strong Lewis acids (e.g., BBr₃) will cleave the ether to the alcohol.
Stereochemical Integrity
Because the sulfonamide is attached to a chiral secondary carbon (C2), the proton on C2 is slightly acidic due to the electron-withdrawing sulfonyl group.
Risk: Racemization can occur under strongly basic conditions at high temperatures.
Mitigation: Perform N-alkylations at moderate temperatures (<60°C).
Medicinal Chemistry Applications
In drug discovery, 1-Methoxypropane-2-sulfonamide is valued for its specific interaction capabilities.
Bioisosterism: It acts as a neutral bioisostere for carboxylic acids. The sulfonyl group accepts hydrogen bonds, while the NH₂ donates them, mimicking the hydration shell of polar groups without the ionic penalty on membrane permeability.
Fragment-Based Drug Discovery (FBDD): Its low molecular weight (153 Da) allows it to bind efficiently to protein pockets (ligand efficiency).
Solubility Handle: Attaching this motif to a hydrophobic drug scaffold (e.g., via the nitrogen) significantly lowers LogP and improves aqueous solubility.
Visualization: Reactivity Logic
Caption: Functionalization pathways for medicinal chemistry optimization.
Safety and Handling
Hazards: While not classified as a severe toxin, sulfonamides can cause sensitization in susceptible individuals. The precursors (sulfonyl chlorides) are corrosive and lachrymators.
Storage: Hygroscopic. Store in a desiccator at room temperature.
PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during synthesis, particularly during the oxidative chlorination step to avoid exposure to Cl₂ or chloramine byproducts.
References
Biosynth . 1-Methoxypropane-2-sulfonamide Product Data. Retrieved from .
PubChem . Compound Summary: 1-Methoxypropane-2-sulfonamide.[3][4][5][1] National Library of Medicine. Retrieved from .
Yang, Z., et al. (2013).[6] A simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts. Synlett, 24, 2165-2169.[6] (Methodology basis for aliphatic sulfonamide synthesis).
Organic Chemistry Portal . Synthesis of Sulfonamides. Retrieved from .
Technical Guide: Structural Elucidation of 1-Methoxypropane-2-sulfonamide
Executive Summary This technical guide details the comprehensive structural validation of 1-Methoxypropane-2-sulfonamide (CAS: 1248069-02-4). As a functionalized aliphatic sulfonamide, this molecule represents a classic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide details the comprehensive structural validation of 1-Methoxypropane-2-sulfonamide (CAS: 1248069-02-4). As a functionalized aliphatic sulfonamide, this molecule represents a classic challenge in fragment-based drug discovery (FBDD): distinguishing between regioisomers (1-sulfonamide vs. 2-sulfonamide) and verifying the integrity of the ether linkage. This document outlines a self-validating analytical workflow, moving from synthetic provenance to high-resolution spectroscopic confirmation.
Synthetic Provenance & Retrosynthetic Logic
Before analytical characterization, establishing the chemical lineage provides the "expected" structure. The synthesis of 1-methoxypropane-2-sulfonamide typically follows a pathway preserving the carbon skeleton of the starting material, often 1-methoxypropan-2-amine .
Primary Synthetic Route
Precursor: 1-Methoxypropan-2-amine (commercially available or synthesized via propylene oxide ring opening).
Chlorosulfonation: Conversion of the amine to the sulfonyl chloride intermediate (1-methoxypropane-2-sulfonyl chloride) via oxidative chlorination of a thiol or direct sulfochlorination.
Amidation: Reaction with aqueous ammonia to yield the primary sulfonamide.
Validation Checkpoint: If the starting material was the 1-amino isomer (3-methoxypropan-1-amine), the resulting product would be the linear 1-sulfonamide isomer. Therefore, 2D NMR is required to confirm the branching at position 2.
Spectroscopic Characterization Strategy
The elucidation protocol follows a subtractive logic: confirm molecular weight, identify functional groups, and finally map the carbon-proton connectivity.
This is the core of the elucidation. The choice of solvent is critical. DMSO-
is mandated over because the sulfonamide protons exchange rapidly in chloroform/methanol, often disappearing or broadening into the baseline. In DMSO, they appear as a distinct signal, allowing for integration.
1H NMR Data (400 MHz, DMSO-
)
Structure:
Position
Type
Shift ( ppm)
Multiplicity
Integration
Coupling ( Hz)
Assignment Logic
D
Singlet (broad)
2H
-
Exchangeable protons; shift confirms sulfonamide.
B
dd (ABX system)
2H
Diastereotopic protons adjacent to chiral center.
C
Multiplet
1H
-
Deshielded by electron-withdrawing .
A
Singlet
3H
-
Characteristic methoxy signal.
E
Doublet
3H
Terminal methyl coupled to methine C.
Note on Causality: The chemical shift of the methine proton (C) is the most diagnostic feature for regioisomer differentiation. In the 2-sulfonamide, this proton is deshielded by the
group. In the 1-sulfonamide isomer, this signal would be a and appear further upfield.
2D NMR Connectivity (The Proof)
To rigorously prove the structure is 1-methoxypropane-2-sulfonamide and not 2-methoxypropane-1-sulfonamide , Heteronuclear Multiple Bond Correlation (HMBC) is required.
COSY (Correlation Spectroscopy):
Shows coupling between Methyl (E) and Methine (C).
Shows coupling between Methine (C) and Methylene (B).
Result: Confirms the continuous carbon chain
.
HMBC (Heteronuclear Multiple Bond Correlation):
Key Correlation 1: Methoxy protons (A)
Methylene Carbon (B). (Connects ether to chain).
Key Correlation 2: Methyl protons (E)
Methine Carbon (C) AND Methylene Carbon (B).
Key Correlation 3:
protons (D) Methine Carbon (C). (Definitively places the sulfonamide at position 2).
Visualization of Logic Pathways
Elucidation Workflow
The following diagram illustrates the decision tree used to validate the structure, ensuring no false positives from isomers.
Caption: Logical workflow for structural validation, prioritizing the differentiation of the branched 2-sulfonamide from linear isomers.
HMBC Connectivity Map
This diagram visualizes the critical long-range couplings that prove the connectivity of the fragments.
Caption: HMBC (Red arrows) and NOESY (Blue dashed) correlations. The NH2 to C-Methine correlation is the definitive proof of the sulfonamide position.
Stereochemical Considerations
1-Methoxypropane-2-sulfonamide contains a chiral center at C2. Synthetic samples are typically racemic unless asymmetric synthesis (using chiral amines) or chiral resolution is employed.
Chiral HPLC: Separation of enantiomers using polysaccharide-based columns (e.g., Chiralpak AD-H or OD-H) with non-polar mobile phases (Hexane/IPA).
Polarimetry: If the pure enantiomer is isolated, specific rotation
should be recorded.
X-Ray Crystallography: The ultimate confirmation of absolute configuration. Sulfonamides crystallize well due to strong hydrogen bonding networks (
).
References
Abraham, R. J., et al. (2006).[2] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from [Link]
Oxford Instruments . (2024).[3] Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Retrieved from [Link]
Royal Society of Chemistry . (n.d.). Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
National Institutes of Health (NIH) . (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. PMC. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
CAS Registry Number: 1248069-02-4 (Racemic)
Molecular Formula:
Molecular Weight: 153.20 g/mol
Executive Summary & Strategic Analysis
This technical guide details the synthesis of 1-methoxypropane-2-sulfonamide , a functionalized aliphatic sulfonamide often utilized as a pharmacophore fragment in medicinal chemistry (e.g., in the development of anticonvulsants or carbonic anhydrase inhibitors).
Unlike aromatic sulfonamides, which are readily accessible via electrophilic aromatic substitution (chlorosulfonation), aliphatic sulfonamides require indirect methods to install the sulfonyl moiety onto the
carbon backbone.
This guide presents two distinct, high-fidelity synthetic routes selected for their scalability and operational reliability:
Route A (Nucleophilic Substitution - Inversion): A robust, classical approach converting the alcohol to a thiol surrogate, followed by oxidative chlorination. This pathway typically proceeds with Walden inversion at the chiral center (
).
Route B (Organometallic - DABSO): A modern, gas-free protocol utilizing a sulfur dioxide surrogate (DABSO) with Grignard reagents. This route avoids gaseous
and , making it preferable for safety-conscious process chemistry labs.
Retrosynthetic Analysis
The strategic disconnection focuses on the C-S bond. The secondary alkyl position poses steric challenges for direct substitution, necessitating activated leaving groups or highly reactive nucleophiles.
Figure 1: Retrosynthetic tree illustrating the Nucleophilic (Red) and Organometallic (Yellow) disconnects.
Route A: The Oxidative Chlorination Protocol
Best for: Standard laboratory synthesis, high yields, cost-efficiency.
Critical Mechanism:
displacement followed by oxidative chlorination.
Phase 1: Activation of 1-Methoxy-2-propanol
The secondary alcohol is a poor leaving group and must be converted to a mesylate.
Direct reaction with NaSH often leads to disulfide dimers. Using Potassium Thioacetate (KSAc) is cleaner.
Reagents: Potassium Thioacetate (KSAc), DMF.
Protocol:
Dissolve crude mesylate in DMF (0.5 M).
Add KSAc (1.5 equiv).
Heat to 60°C for 4-6 hours.
Workup: Dilute with
, wash extensively with water (to remove DMF). Concentrate to yield the thioester.
Hydrolysis (Optional but recommended): Treat thioester with
to generate the free thiol (1-methoxypropane-2-thiol).
Phase 3: Oxidative Chlorination & Amination
This step converts the sulfur species directly to the sulfonyl chloride, then traps it with ammonia. The Bahrami Method (
) is superior to gas chlorination for safety and selectivity.
Reagents:
(30%), Thionyl Chloride (), .
Protocol:
Chlorination: To a solution of the thiol (or thioacetate) in DCM at 0°C, add
(30%, 3.0 equiv).
Add
(1.0 equiv) dropwise.
Mechanistic Insight:
reacts with to generate highly reactive chlorinating species in situ.
Stir vigorously for 30-60 mins. The organic layer now contains 1-methoxypropane-2-sulfonyl chloride.
Amination: Separate the organic layer and add it slowly to a stirred solution of aqueous
(excess) at 0°C.
Stir for 1h.
Isolation: Extract with EtOAc, dry, and concentrate. Recrystallize from EtOH/Hexane if necessary.
Route B: The DABSO Organometallic Protocol (Green Chemistry)
Best for: Process chemistry, avoiding hazardous gases, scale-up.
Reference: Willis, M. C., et al. Org.[1][2][3][4] Lett. 2011, 13, 4876.[1][2][4]
Workflow Diagram
Figure 2: The DABSO-mediated Grignard pathway avoiding gaseous sulfur dioxide.[4]
Detailed Protocol
Grignard Formation:
Activate Mg turnings (1.2 equiv) with iodine in anhydrous THF.
Add 2-bromo-1-methoxypropane dropwise to maintain gentle reflux.
Note: 2-bromo-1-methoxypropane can be purchased or synthesized from the alcohol via
.
Insertion (DABSO):
Cool Grignard solution to -20°C.
Add DABSO (DABCO-bis(sulfur dioxide) complex) (0.6 equiv, as it delivers 2 equiv of
).
Warm to RT and stir for 2h. A thick precipitate (magnesium sulfinate) will form.
Activation & Amination:
Cool the reaction mixture to 0°C.
Add N-chlorosuccinimide (NCS) (1.1 equiv) to generate the sulfonyl chloride in situ.
Alternatively, treat with aqueous sodium hypochlorite (Bleach) for an oxidative coupling.
Add aqueous ammonia (
) directly to the pot.
Stir 2h, extract with EtOAc.
Analytical Characterization (Expected Data)
Technique
Parameter
Expected Signal / Observation
1H NMR
3.35 ppm
Singlet (3H), group.
3.5 - 3.7 ppm
Multiplet (2H), protons.
3.1 - 3.3 ppm
Multiplet (1H), (Methine).
1.35 ppm
Doublet (3H), terminal methyl.
4.8 - 5.2 ppm
Broad Singlet (2H), (Exchangeable with ).
IR
1335, 1150
Strong symmetric/asymmetric stretches.
MS (ESI)
154.2
Critical Process Parameters & Troubleshooting
Stereochemistry[3]
Route A (
): If starting with -1-methoxy-2-propanol, the mesylation retains configuration, but the thioacetate displacement causes inversion , yielding the -sulfonamide.
Route B (Grignard): Formation of secondary Grignard reagents often leads to racemization due to radical intermediates on the magnesium surface. If enantiopurity is required, Route A is preferred (with inversion planning), or chiral HPLC separation of the final product is necessary.
Safety Hazards
Thionyl Chloride (
): Reacts violently with water. The Bahrami oxidation generates and gases; adequate venting/scrubbing is required.
Peroxides: Using
with organic solvents requires monitoring for peroxide accumulation. Quench with sodium metabisulfite before workup.
References
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[2] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides Using
-.[5] Journal of Organic Chemistry, 74(24), 9287–9291.
Woolven, H., Gonzalez-Rodriguez, C., Marco, I., Thompson, A. L., & Willis, M. C. (2011).[1][2][4] DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation.[1][2][3][4][6] Organic Letters, 13(18), 4876–4878.[4]
Organic Chemistry Portal. (n.d.). Synthesis of Sulfonamides - Recent Literature.
1-Methoxypropane-2-sulfonamide is a specialized aliphatic sulfonamide building block employed in high-throughput screening (HTS) and fragment-based drug discovery (FBDD). Unlike ubiquitous aromatic sulfonamides, this scaffold offers a flexible, non-planar geometry with a specific solubilizing ether motif. It serves as a critical "linker-fragment" in the synthesis of kinase inhibitors, ion channel modulators, and bioisosteres for carboxylic acids.
Chemical Profile
Parameter
Technical Specification
IUPAC Name
1-Methoxypropane-2-sulfonamide
Molecular Formula
C₄H₁₁NO₃S
Molecular Weight
153.20 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, Methanol, DCM; Moderate water solubility
pKa (Calc)
~10.5 (Sulfonamide NH₂)
H-Bond Donors/Acceptors
1 Donor / 3 Acceptors
Chirality
Contains one stereocenter at C2.[1] CAS 1248069-02-4 typically refers to the racemate unless specified.
Part 2: Strategic Utility in Drug Design
The utility of 1-Methoxypropane-2-sulfonamide lies in its structural duality:
The Methoxy Tail: Acts as a dipole modulator and hydrogen bond acceptor, improving the metabolic stability and aqueous solubility of the final drug candidate compared to purely alkyl chains.
The Secondary Sulfonamide Core: The placement of the sulfonamide on the secondary carbon (C2) introduces steric bulk and chirality, allowing for vector-specific interactions within a protein binding pocket (e.g., hydrophobic clefts in enzymes).
Bioisosteric Applications
In medicinal chemistry, this moiety is often used to replace:
Carboxylic Acids: Providing a neutral or weakly acidic polar group to interact with arginine/lysine residues without the permeability penalty of a carboxylate.
Reverse Amides: Mimicking the transition state of peptide bond hydrolysis in protease inhibitors.
Part 3: Synthesis & Manufacturing Logic
While commercial supplies exist, in-house synthesis may be required for isotopic labeling or stereoselective production. The following route is chemically robust and self-validating.
Retrosynthetic Pathway
The synthesis logic follows a "Functional Group Interconversion" (FGI) strategy starting from the commercially available 1-methoxy-2-propanol.
Figure 1: Step-wise chemical synthesis pathway from alcohol precursor to sulfonamide target.
Critical Process Parameters (CPP)
Activation Step: The secondary alcohol is less reactive. Use Methanesulfonyl chloride (MsCl) with Triethylamine (Et₃N) to create a good leaving group.
Validation: ¹H NMR shift of the C2-H proton downfield (approx 3.5 ppm → 4.9 ppm).
Chlorination: Oxidative chlorination of the thiol/thioacetate is exothermic. Temperature control (<10°C) is vital to prevent over-oxidation to sulfuric acid derivatives.
Amination: The reaction of the sulfonyl chloride with ammonia must be anhydrous if possible to prevent hydrolysis back to the sulfonic acid.
Part 4: Experimental Protocols
This section details the protocol for N-Arylation , the most common reaction applied to this building block to generate library compounds.
Inerting: Charge a reaction vial with the sulfonamide, aryl bromide, Pd catalyst, ligand, and base. Seal and purge with Nitrogen/Argon for 5 minutes.
Solvation: Add degassed Dioxane via syringe.
Reaction: Heat the block to 100°C for 12–16 hours.
Why: Sulfonamides are weaker nucleophiles than amines; elevated temperature and a strong base (Cesium Carbonate) are required to facilitate the reductive elimination step.
Work-up: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove insoluble inorganic salts.
Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Self-Validating Analytical Check:
LCMS: Look for the M+1 peak corresponding to MW(Aryl) + MW(Sulfonamide) - HBr.
¹H NMR: The disappearance of the broad NH₂ singlet (approx 5–6 ppm) and appearance of a sharper NH singlet (often >8 ppm) confirms N-substitution.
Part 5: Application Workflow in Library Synthesis
The following diagram illustrates how this building block integrates into a high-throughput parallel synthesis campaign.
Figure 2: Integration of 1-Methoxypropane-2-sulfonamide into parallel medicinal chemistry workflows.
Spectroscopic data for 1-Methoxypropane-2-sulfonamide (NMR, IR, MS)
An In-depth Technical Guide to the Spectroscopic Data of 1-Methoxypropane-2-sulfonamide This guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Methoxypropane-2-sulfonamide (CAS 89476-61-9)...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Spectroscopic Data of 1-Methoxypropane-2-sulfonamide
This guide provides a comprehensive analysis of the predicted spectroscopic data for 1-Methoxypropane-2-sulfonamide (CAS 89476-61-9), a molecule of interest in chemical research and development. In the absence of publicly available experimental spectra, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predicted spectroscopic profile. This approach serves as an invaluable tool for researchers in identifying, characterizing, and verifying the synthesis of this compound.
Molecular Structure and Overview
1-Methoxypropane-2-sulfonamide possesses a unique combination of functional groups: an ether, a chiral center, and a primary sulfonamide. This structure dictates a distinct spectroscopic fingerprint, crucial for its unambiguous identification and the assessment of its purity. Understanding the expected spectral features is a prerequisite for any synthetic or analytical endeavor involving this molecule.
Figure 1: Labeled structure of 1-Methoxypropane-2-sulfonamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of 1-Methoxypropane-2-sulfonamide reveal five distinct proton environments and four unique carbon environments.
Predicted ¹H NMR Spectrum
The asymmetry introduced by the chiral center at C2 renders the two protons on C1 diastereotopic, meaning they are chemically non-equivalent and should, in a high-field spectrometer, appear as distinct signals.
Proton Label
Predicted Chemical Shift (δ, ppm)
Predicted Multiplicity
Integration
Rationale
H on C3
1.3 - 1.5
Doublet (d)
3H
Alkyl protons split by the single proton on the adjacent C2 chiral center.
H on C2
3.1 - 3.4
Multiplet (m)
1H
Deshielded by the adjacent electron-withdrawing sulfonyl group. Split by protons on C1 and C3.
H on C4 (-OCH₃)
3.3 - 3.5
Singlet (s)
3H
Typical chemical shift for methoxy protons, with no adjacent protons to cause splitting.[1]
H on C1 (-CH₂O-)
3.6 - 3.9
Multiplet (m) or AB quartet
2H
Diastereotopic protons adjacent to the chiral center and the ether oxygen, expected to be chemically non-equivalent and split each other, as well as the proton on C2.
H on N (-NH₂)
5.0 - 7.0 (variable)
Broad Singlet (br s)
2H
The chemical shift is concentration-dependent and the signal is often broad due to quadrupole broadening and chemical exchange. This peak will disappear upon D₂O exchange. The proton of a sulfonamide group can appear as a singlet peak between 8.78 and 10.15 ppm.[2]
Predicted ¹³C NMR Spectrum
The four carbon atoms in the molecule are chemically distinct and should give rise to four separate signals in the ¹³C NMR spectrum.
Carbon Label
Predicted Chemical Shift (δ, ppm)
Rationale
C3
15 - 20
Standard alkyl methyl carbon, expected to be the most upfield signal.
C2
55 - 65
Carbon atom directly attached to the strongly electron-withdrawing sulfonyl group, resulting in a significant downfield shift.
C4 (-OCH₃)
58 - 62
Typical range for a methoxy carbon. The carbon atoms from a methoxy group typically appear in the range of 55.39-56.06 ppm.[2]
C1 (-CH₂O-)
70 - 78
Carbon adjacent to an ether oxygen is significantly deshielded and shifted downfield. For 1-methoxypropane, the corresponding carbon appears around 75 ppm.[3]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Sample Preparation:
Accurately weigh approximately 5-10 mg of 1-Methoxypropane-2-sulfonamide.
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for sulfonamides to ensure the N-H protons are observable.[3]
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion, which is crucial for resolving the complex multiplets.
Tune and shim the instrument to ensure a homogeneous magnetic field.
Data Acquisition:
Acquire a ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.
Acquire a proton-decoupled ¹³C NMR spectrum. Longer acquisition times or a larger sample quantity may be needed due to the low natural abundance of ¹³C.
(Optional but Recommended) Perform 2D NMR experiments like COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, confirming assignments.
Data Processing:
Apply Fourier transformation, phase correction, and baseline correction to the raw data.
Calibrate the chemical shift scale using the TMS signal.
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Figure 2: A generalized workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups within a molecule. The IR spectrum of 1-Methoxypropane-2-sulfonamide will be dominated by absorptions from the sulfonamide, ether, and alkane moieties.
Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR is a modern, rapid method for obtaining high-quality IR spectra of solid or liquid samples.
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
Sample Application: Place a small amount (a few milligrams) of the solid 1-Methoxypropane-2-sulfonamide directly onto the ATR crystal.
Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.
Predicted Mass-to-Charge Ratios (m/z)
The molecular formula is C₄H₁₁NO₃S, with a monoisotopic mass of 153.04596 Da.
Ion Species
Predicted m/z
Rationale
[M]⁺˙
153.05
Molecular ion (observed in Electron Ionization).
[M+H]⁺
154.05
Protonated molecule (common in Electrospray Ionization, ESI).
[M+Na]⁺
176.04
Sodiated adduct (common in ESI).
Predicted m/z values are based on the monoisotopic mass.
Predicted Fragmentation Pathway
Under ionization, the molecule will break apart in a predictable manner. The fragmentation of protonated sulfonamides can result in product ions from cleavages at common sites.[5]
Alpha-Cleavage (Ether): Cleavage of the C2-C3 bond can yield a stable oxonium ion at m/z 45 (CH₂=O⁺-CH₃). This is often a prominent peak for methyl ethers.
C-S Bond Cleavage: Scission of the C2-S bond can lead to the formation of a fragment at m/z 73 ([C₄H₉O]⁺).
Loss of SO₂NH₂: Cleavage of the C-S bond with charge retention on the alkyl fragment can result in an ion at m/z 73, corresponding to the loss of the ·SO₂NH₂ radical (80 Da).
S-N Bond Cleavage: A common fragmentation pathway for sulfonamides is the cleavage of the S-N bond.[6]
Figure 3: A plausible fragmentation pathway for protonated 1-Methoxypropane-2-sulfonamide.
Experimental Protocol for Mass Spectrometry (ESI-MS)
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (0.1%) to promote protonation.
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through an LC system.
Instrument Settings: Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to achieve stable ionization.
Data Acquisition: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan by selecting the [M+H]⁺ ion (m/z 154.05), subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.
Conclusion
This guide presents a detailed, predicted spectroscopic profile for 1-Methoxypropane-2-sulfonamide. The combination of NMR, IR, and MS provides a multi-faceted and robust analytical approach for the structural confirmation and purity assessment of this compound. The predicted chemical shifts, absorption frequencies, and fragmentation patterns described herein offer a reliable reference for researchers, enabling them to confidently interpret experimental data and validate their synthetic outcomes. The provided protocols emphasize the importance of methodical and precise experimental execution to ensure data integrity and trustworthiness.
References
Doc Brown's Chemistry. (n.d.). low/high resolution 1H proton nmr spectrum of 1-methoxypropane. Retrieved February 2, 2026, from [Link]
ACD/Labs. (n.d.). Methoxy groups just stick out. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... Retrieved February 2, 2026, from [Link]
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved February 2, 2026, from [Link]
Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-9.
J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Retrieved February 2, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of 1-methoxypropane. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). Characteristic Absorption Bands of Sulfonamide Fragment in the Synthesized Compounds. Retrieved February 2, 2026, from [Link]
NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0319355). Retrieved February 2, 2026, from [Link]
Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Retrieved February 2, 2026, from [Link]
ACS Publications. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved February 2, 2026, from [Link]
Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Methoxy 13 C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Retrieved February 2, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: 1 H NMR spectrum of 2-methoxypropane. Retrieved February 2, 2026, from [Link]
Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of 2-methoxypropane. Retrieved February 2, 2026, from [Link]
PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved February 2, 2026, from [Link]
Oxford Academic. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after O. Retrieved February 2, 2026, from [Link]
ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved February 2, 2026, from [Link]
ACS Publications. (2021). CID Fragmentation of Deprotonated N-Acyl Aromatic Sulfonamides. Smiles-Type and Nitrogen–Oxygen Rearrangements. Retrieved February 2, 2026, from [Link]
PubMed. (1963). INFRARED SPECTRA OF SULFONAMIDE DERIVATIVES. I. PYRIDINE, THIAZOLE, AND PYRIMIDINE DERIVATIVES. Retrieved February 2, 2026, from [Link]
Study.com. (n.d.). Consider the following compounds: a) Methoxybenzene b) 2-Chloropropane 1. Make a list of the IR.... Retrieved February 2, 2026, from [Link]
An In-Depth Technical Guide to the Solubility Profile of 1-Methoxypropane-2-sulfonamide
For Researchers, Scientists, and Drug Development Professionals Foreword: Charting the Course for a Novel Sulfonamide The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is p...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Foreword: Charting the Course for a Novel Sulfonamide
The journey of a novel chemical entity from the laboratory bench to a potential therapeutic agent is paved with critical physicochemical assessments. Among these, understanding the solubility profile is paramount. This guide focuses on 1-methoxypropane-2-sulfonamide (CAS: 1248069-02-4), a sulfonamide for which public domain data is scarce.[1] Rather than a simple data sheet, this document serves as a comprehensive roadmap for researchers, outlining the theoretical underpinnings and practical methodologies required to fully characterize its solubility. As a Senior Application Scientist, the intent is not merely to prescribe steps, but to provide a self-validating framework for investigation, grounded in established principles of physical chemistry and pharmaceutical science.
Physicochemical Identity of 1-Methoxypropane-2-sulfonamide
The structure, featuring a sulfonamide group, a methoxy group, and a short alkyl chain, suggests a molecule with potential for hydrogen bonding and some degree of polarity. The sulfonamide group is amphiprotic, meaning it has both acidic and basic properties, which is a key determinant of its solubility behavior in aqueous solutions of varying pH.[2]
Theoretical Framework: The Solubility of Sulfonamides
The solubility of sulfonamides is a well-studied area, and these principles can be applied to predict the behavior of 1-methoxypropane-2-sulfonamide.
The Influence of pH and pKa
Sulfonamides are generally weak acids.[2] The acidic proton on the sulfonamide nitrogen allows the molecule to exist in either a neutral or an anionic form depending on the pH of the solution.[3] This equilibrium is governed by the acid dissociation constant (pKa).
At pH << pKa: The compound will be predominantly in its neutral, un-ionized form. The solubility in this state is known as the intrinsic solubility (S₀).
At pH >> pKa: The compound will be mostly in its ionized (anionic) form, which is typically much more soluble in water.
Therefore, the total aqueous solubility (S) at a given pH is the sum of the intrinsic solubility and the concentration of the ionized form. This relationship underscores the necessity of determining the pKa to predict and understand the solubility profile across the physiological pH range (approximately 1.2 to 6.8).[4][5]
Solvent Effects and the Hildebrand Solubility Parameter
In non-aqueous or mixed-solvent systems, the "like dissolves like" principle, quantified by the Hildebrand solubility parameter (δ), becomes a useful predictive tool. The Extended Hildebrand Solubility Approach has been successfully used to estimate the solubility of sulfonamides in binary and ternary solvent mixtures.[6] This approach can be invaluable for predicting solubility in co-solvent systems used in formulation development.
Essential Physicochemical Characterization
Before embarking on extensive solubility studies, the following foundational parameters must be experimentally determined.
Protocol for pKa Determination
The determination of the acid dissociation constant is crucial. A common and reliable method is potentiometric titration.
Methodology: Potentiometric Titration
Preparation: Prepare a stock solution of 1-methoxypropane-2-sulfonamide of known concentration (e.g., 1 mg/mL) in a suitable co-solvent if necessary (e.g., methanol/water) to ensure initial dissolution.
Titration Setup: Place a known volume of the stock solution in a thermostatted vessel at 37 ± 1°C.[4] Use a calibrated pH electrode to monitor the pH.
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
Data Collection: Record the pH after each addition of titrant.
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point of the titration curve.
Protocol for LogP Determination
The octanol-water partition coefficient (LogP) is a measure of the lipophilicity of a compound and is critical for predicting its absorption and distribution.
Methodology: Shake-Flask Method
Preparation: Prepare a stock solution of 1-methoxypropane-2-sulfonamide in either water or 1-octanol.
Partitioning: In a separatory funnel, combine equal volumes of 1-octanol and water (pre-saturated with each other). Add a known amount of the compound stock solution.
Equilibration: Shake the funnel for a set period (e.g., 24 hours) to allow for equilibrium to be reached.
Phase Separation: Allow the two phases to separate completely.
Quantification: Carefully sample each phase and determine the concentration of 1-methoxypropane-2-sulfonamide using a validated analytical method (e.g., HPLC-UV).
Calculation: Calculate LogP as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Determining the Solubility Profile: Experimental Protocols
Two key types of solubility are assessed during drug development: thermodynamic and kinetic solubility.[7]
Thermodynamic (Equilibrium) Solubility
This is the true solubility of the most stable crystalline form of the compound at equilibrium. The shake-flask method is the gold standard.[8]
Methodology: Shake-Flask Method
Solvent Preparation: Prepare a series of aqueous buffers covering the physiological pH range (e.g., pH 1.2, 4.5, 6.8).[4][5] Also, prepare other relevant organic and mixed solvents.
Sample Preparation: Add an excess amount of solid 1-methoxypropane-2-sulfonamide to vials containing a known volume of each solvent. The excess solid is crucial to ensure saturation.
Equilibration: Agitate the vials at a constant temperature (e.g., 37°C for physiological relevance) for a sufficient time to reach equilibrium. This can take 24-72 hours.[9] Time to equilibrium should be confirmed by sampling at multiple time points (e.g., 24, 48, 72 hours) until the concentration plateaus.[9]
Sample Processing: Separate the undissolved solid from the solution. This can be done by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).[9]
Quantification: Analyze the clear filtrate to determine the concentration of the dissolved compound using a validated analytical method.
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility
This measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It's a higher-throughput method often used in early discovery.[7] Nephelometry, which measures light scattering from precipitated particles, is a suitable technique.[10]
Methodology: Nephelometry
Stock Solution: Prepare a high-concentration stock solution of 1-methoxypropane-2-sulfonamide in dimethyl sulfoxide (DMSO).
Assay Plate: Dispense the desired aqueous buffers into the wells of a microplate.
Compound Addition: Use a liquid handler to add small volumes of the DMSO stock solution to the buffers to create a concentration gradient.
Measurement: Immediately place the microplate in a nephelometer and measure the light scattering at specified time intervals.
Analysis: The kinetic solubility limit is the concentration at which a significant increase in light scattering (indicating precipitation) is observed.
The collected data should be summarized in a clear and concise format.
Table 1: Hypothetical Solubility Profile for 1-Methoxypropane-2-sulfonamide
Solvent System
Temperature (°C)
Solubility (µg/mL)
Classification
Aqueous Buffers
pH 1.2
37
Experimental Value
e.g., Sparingly Soluble
pH 4.5
37
Experimental Value
e.g., Slightly Soluble
pH 6.8
37
Experimental Value
e.g., Soluble
Organic Solvents
Ethanol
25
Experimental Value
e.g., Freely Soluble
Propylene Glycol
25
Experimental Value
e.g., Soluble
DMSO
25
Experimental Value
e.g., Very Soluble
Based on the aqueous solubility data, the compound can be classified according to the Biopharmaceutics Classification System (BCS). A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2-6.8.[5] This classification is critical for predicting in vivo performance and for seeking biowaivers.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-methoxypropane-2-sulfonamide is not widely available, general precautions for handling sulfonamide compounds and laboratory chemicals should be followed. A structurally related compound, 1-methoxy-2-propanol, is a flammable liquid and can cause drowsiness.[11] It is prudent to handle 1-methoxypropane-2-sulfonamide with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, in a well-ventilated area or chemical fume hood.[12]
Conclusion
The comprehensive characterization of 1-methoxypropane-2-sulfonamide's solubility is a multi-faceted process that integrates theoretical principles with rigorous experimental execution. By systematically determining its pKa, LogP, and both thermodynamic and kinetic solubility across a range of relevant conditions, researchers can build a robust data package. This information is not merely an academic exercise; it is the foundational knowledge required to guide formulation strategies, predict in vivo behavior, and ultimately determine the viability of this compound as a potential drug candidate. This guide provides the necessary framework to confidently navigate this critical phase of drug development.
Martin, A., et al. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences. [URL: https://pubmed.ncbi.nlm.nih.gov/7120531/]
Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00588]
The BMJ. (1946). SOLUBILITY OF SULPHONAMIDES. The BMJ. [URL: https://www.bmj.com/content/1/4436/55.1]
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3495882/]
Carl ROTH. Safety Data Sheet: 1-Methoxy-2-propanol. Carl ROTH. [URL: https://www.carlroth.com/medias/SDB-3123-GB-EN.pdf?context=bWFzdGVyfHNlY3VyaXR5RGF0YXNoZWV0c3wyNDE0OTd8YXBwbGljYXRpb24vcGRmfHNlY3VyaXR5RGF0YXNoZWV0cy9oMGUvaDExLzkwNzU0NDQzNTkxMzQucGRmfGU4YjU4YjQzYjYwYjQzY2YwZWYxM2YwYjYwYjQzY2YwZWYxM2YwYjYwYjQzY2YwZWYxM2YwYjYwYjQzY2YwZWYx]
Lund University. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL: https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=1324903&fileOId=1324904]
ResearchGate. Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. ResearchGate. [URL: https://www.researchgate.net/figure/Semi-preparative-synthesis-of-S-1-methoxypropan-2-amine-S-2d_fig4_328904030]
International Council for Harmonisation (ICH). (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. ICH. [URL: https://database.ich.org/sites/default/files/M9_Guideline_Step4_2019_1116.pdf]
Box, K., et al. (2016). A review of methods for solubility determination in biopharmaceutical drug characterization. Journal of Pharmaceutical and Biomedical Analysis. [URL: https://www.sciencedirect.com/science/article/pii/S073170851630248X]
Georganics. (2024). 1-METHOXYPROPANE SAFETY DATA SHEET. Georganics. [URL: https://georganics.sk/storage/app/media/msds/GEO-01712.pdf]
World Health Organization (WHO). (2019). Annex 4: Guidance on equilibrium solubility experiments for the purpose of classifying an active pharmaceutical ingredient within the Biopharmaceutics Classification System. WHO. [URL: https://www.who.int/docs/default-source/medicines/norms-and-standards/current-projects/qas18-782-rev2-equilibrium-solubility-experiments-bcs.pdf]
RSC Publishing. Chemistry and physical properties of sulfamide and its derivatives: proton conducting materials. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/ee/c2ee21344a]
Google Patents. EP0881211A1 - Process for the preparation of anhydrous 2-amino-1-methoxypropane. Google Patents. [URL: https://patents.google.
Google Patents. EP1704140B1 - Synthesis of optically pure (r)-5-(2-aminopropyl)-2-methoxybenzenesulphonamide. Google Patents. [URL: https://patents.google.
Mengelers, M. J., et al. (1992). Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. Journal of Veterinary Pharmacology and Therapeutics. [URL: https://pubmed.ncbi.nlm.nih.gov/1404450/]
Tyagi, M., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Journal of the American Chemical Society. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9233306/]
Technical Guide: Stereochemistry and Synthesis of 1-Methoxypropane-2-sulfonamide
[1] Executive Summary 1-Methoxypropane-2-sulfonamide (CAS 114446-55-8 for racemate) represents a critical scaffold in medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors (CAIs) and anticonvul...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
1-Methoxypropane-2-sulfonamide (CAS 114446-55-8 for racemate) represents a critical scaffold in medicinal chemistry, particularly in the design of carbonic anhydrase inhibitors (CAIs) and anticonvulsant agents.[1] Structurally analogous to the side chains of topiramate and zonisamide, this aliphatic sulfonamide serves as a model for exploring the stereochemical influence of secondary alkyl sulfonamides on protein binding.
This guide provides a definitive technical analysis of the molecule's stereochemistry.[1][2] It details the Cahn-Ingold-Prelog (CIP) priority assignments, outlines a robust enantioselective synthesis starting from the chiral pool, and establishes a self-validating protocol for analytical resolution via chiral HPLC.
Stereochemical Architecture
The physicochemical behavior of 1-Methoxypropane-2-sulfonamide is governed by its chiral center at the C2 position.[1] Understanding the absolute configuration is prerequisite to any biological evaluation, as the spatial arrangement of the sulfonamide moiety (
) dictates interaction with zinc-containing active sites in metalloenzymes.
Cahn-Ingold-Prelog (CIP) Assignment
The absolute configuration is determined by ranking the four substituents attached to the chiral C2 carbon based on atomic number (
).
Priority Ranking:
: The sulfur atom () has the highest atomic number.[1] (Priority 1)
: The carbon is bonded to an oxygen atom ().[1] (Priority 2)
: The carbon is bonded only to hydrogen atoms.[1] (Priority 3)
Direct sulfonation of 1-methoxypropane yields a racemate and regioisomers.[1] To ensure high enantiomeric excess (
), a "Chiral Pool" approach starting from commercially available optically active propylene oxide or amino alcohols is required.[1]
The "Inversion" Strategy
This protocol utilizes (S)-propylene oxide or (S)-1-methoxy-2-propanol as the starting material.[1] Crucially, the introduction of the sulfur moiety via nucleophilic substitution (
Figure 1: Stereoselective synthesis pathway illustrating the critical Walden inversion step converting the (S)-alcohol precursor to the (R)-sulfonamide product.
Analytical Resolution (Chiral HPLC)
Validating the enantiomeric excess (
) requires a specific chiral stationary phase (CSP).[1] Sulfonamides interact strongly with polysaccharide-based CSPs via hydrogen bonding and dipole-dipole interactions.[1]
Method Development Strategy
The acidic proton on the sulfonamide nitrogen (
) can cause peak tailing.[1] The addition of a minor acidic modifier (TFA) or basic modifier (DEA) is often necessary depending on the column type.
Recommended Column:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).[1]
Standard Operating Procedure (SOP)
Parameter
Condition
Column
Chiralpak AD-H ( mm, 5 m)
Mobile Phase
n-Hexane : Isopropanol (90:10 v/v)
Flow Rate
1.0 mL/min
Temperature
25°C
Detection
UV @ 210 nm (Sulfonamide absorption)
Sample Prep
Dissolve 1 mg in 1 mL Mobile Phase (Filter 0.45 m)
Self-Validating Check:
Inject the racemate first to establish separation factor (
, switch to Chiralcel OD-H or lower the IPA content to 5%.[1]
If peak tailing occurs, add 0.1% Diethylamine (DEA) to the mobile phase.
Analytical Decision Tree
Figure 2: Decision matrix for optimizing chiral HPLC separation of sulfonamide enantiomers.
Pharmacological Implications[5][8]
The stereochemistry of 1-Methoxypropane-2-sulfonamide is not merely a structural detail but a determinant of biological activity.[1]
Carbonic Anhydrase Inhibition (CAI): The sulfonamide group acts as a zinc-binding group (ZBG).[1] The nitrogen atom coordinates to the
ion in the enzyme active site. The chiral alkyl tail () must fit into the hydrophobic pocket.[1] Typically, one enantiomer will exhibit a significantly lower (10-100x) than the other due to steric clashes with the enzyme wall (specifically residues Thr199 or Leu198 in hCA II).
Bioisosterism: This molecule serves as a non-ionizable isostere for amino acids or carboxylates in drug design, offering improved membrane permeability due to the lipophilic methoxy-propyl chain.[1]
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 54593170, 1-methoxypropane-2-sulfonamide.[1] Retrieved from [Link][1]
Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition.[1] Retrieved from [Link][1]
Stanton, M. G., et al. (2014). Catalytic Enantioselective Synthesis of Secondary Sulfonamides.[1] Journal of the American Chemical Society.[1][8] Retrieved from [Link][1]
Phenomenex. Chiral HPLC Separations: A Guide to Column Selection. Retrieved from [Link][1]
Supuran, C. T. (2008). Carbonic Anhydrases: Novel Therapeutic Applications for Inhibitors and Activators.[1] Nature Reviews Drug Discovery.[1] Retrieved from [Link]
Application Note: Strategic Utilization of 1-Methoxypropane-2-sulfonamide in Medicinal Chemistry
This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility of 1-Methoxypropane-2-sulfonamide as a functional building block in drug discovery. Executive...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists, focusing on the strategic utility of 1-Methoxypropane-2-sulfonamide as a functional building block in drug discovery.
Executive Summary
1-Methoxypropane-2-sulfonamide represents a specialized aliphatic sulfonamide scaffold distinct from the ubiquitous aromatic sulfonamides (e.g., sulfa drugs). Its value lies in its ability to introduce a polar, non-aromatic Zinc-Binding Group (ZBG) or Hydrogen-Bond Donor/Acceptor motif while simultaneously modulating lipophilicity via its methoxy-propyl tail.
This guide details the physicochemical profile, mechanistic applications, and validated protocols for incorporating this building block into high-value small molecule libraries, specifically targeting metalloenzymes (e.g., Carbonic Anhydrases) and optimizing physicochemical properties (LogP/Solubility).
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
Unlike benzenesulfonamides, this aliphatic analog offers a higher fraction of
hybridized carbons (), contributing to improved solubility and reduced "flatness" in drug candidates—a critical factor in escaping the "flatland" of attrition-prone aromatic compounds.
Property
Specification
Medicinal Chemistry Implication
Chemical Name
1-Methoxypropane-2-sulfonamide
Core Scaffold
CAS (Racemic)
1248069-02-4
Standard building block
CAS ((S)-Isomer)
2323064-00-0
Chiral synthesis for stereodefined targets
Molecular Weight
153.20 g/mol
Ideal for Fragment-Based Drug Discovery (MW < 300)
cLogP
~ -0.5 to 0.1
Low lipophilicity; improves aqueous solubility
TPSA
~ 75 Ų
High polar surface area relative to size; good permeability
H-Bond Donors
2 (Sulfonamide )
Critical for active site anchoring
H-Bond Acceptors
3 ( oxygens + Ether O)
Secondary binding interactions
Medicinal Chemistry Applications
Primary Pharmacophore: Metalloenzyme Inhibition
The primary sulfonamide moiety (
) is the classic warhead for inhibiting Carbonic Anhydrases (CAs) . The nitrogen atom coordinates directly to the catalytic Zinc ion () in the enzyme's active site.
Selectivity Strategy: While aromatic sulfonamides bind tightly to ubiquitous CA isoforms (e.g., CA I, II), aliphatic tails like the 1-methoxypropane-2-yl group explore the hydrophobic/hydrophilic pockets distinct from the aromatic binding regions. This allows for the design of isoform-selective inhibitors (e.g., targeting tumor-associated CA IX/XII).
Lead Optimization: The "Solubilizing Tail"
In late-stage lead optimization, replacing a hydrophobic alkyl group (e.g., isopropyl or t-butyl) with the 1-methoxypropane-2-yl moiety can significantly lower cLogP and improve metabolic stability.
Mechanism: The terminal methoxy group acts as a metabolic block against
-oxidation, while the ether oxygen can engage in intramolecular hydrogen bonding to lock conformation.
Synthetic Versatility
This molecule serves as a precursor for:
Sulfonylureas: Reaction with isocyanates to generate antidiabetic or anti-inflammatory scaffolds.
N-Alkylated Sulfonamides: Coupling with alkyl halides to create secondary sulfonamides.
Visualizing the Strategy
The following diagram illustrates the decision logic for selecting this building block and its synthetic trajectory.
Caption: Strategic workflow for deploying 1-Methoxypropane-2-sulfonamide in library design.
Experimental Protocols
Protocol A: Synthesis of N-Acyl Sulfonamides (Carboxylic Acid Bioisostere)
This reaction couples the sulfonamide to a carboxylic acid, creating an acidic
-acyl sulfonamide motif ( ~ 4-5), often used as a bioisostere for carboxylic acids to improve permeability.
hydration assay to validate the sulfonamide's activity as a Zinc binder.
Materials:
Assay Buffer: 20 mM HEPES, 20 mM
, pH 7.5.
Substrate: Saturated
solution (bubbled in water for 30 min at ).
Indicator: Phenol Red (0.2 mM).
Enzyme: Recombinant Human CA-II (or target isoform).
Procedure:
Preparation: Dissolve 1-Methoxypropane-2-sulfonamide in DMSO (10 mM stock). Serial dilute to test concentrations (0.1 nM – 10
M).
Incubation: Mix 10
L of inhibitor solution with 10 L of Enzyme solution in the stopped-flow mixing chamber. Incubate for 15 minutes at room temperature.
Reaction Trigger: Rapidly mix with the Substrate/Indicator solution.
Measurement: Monitor the absorbance change at 557 nm (Phenol Red color change from red to yellow as pH drops due to carbonic acid formation).
Analysis: Calculate
by fitting the initial velocity () vs. inhibitor concentration using a non-linear regression model (GraphPad Prism or similar).
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
Scott, K. A., et al. (2012). Sulfonamides as Zinc Binding Groups in Metalloproteinase Inhibitors. Journal of Medicinal Chemistry. (Contextual grounding for sulfonamide ZBG mechanism).
Biosynth. (n.d.). 1-Methoxypropane-2-sulfonamide Product Page.[2][3] Retrieved October 26, 2023. Link
Meanwell, N. A. (2011). Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529-2591. (Reference for N-acyl sulfonamide bioisosterism). Link
High-Throughput Quantitation of Sulfonamide Residues in Complex Food Matrices via LC-MS/MS
Abstract & Introduction Sulfonamides are a widely used class of synthetic antimicrobial agents in veterinary medicine. However, their improper use can lead to residues in food products (honey, milk, meat), posing health...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
Sulfonamides are a widely used class of synthetic antimicrobial agents in veterinary medicine. However, their improper use can lead to residues in food products (honey, milk, meat), posing health risks such as allergic reactions and the propagation of antibiotic resistance. Regulatory bodies like the European Union (Commission Regulation 37/2010) and the FDA have established strict Maximum Residue Limits (MRLs), typically capped at 100 µg/kg (ppb) for total sulfonamides in animal-origin food.
This Application Note details a robust, self-validating protocol for the quantification of multiclass sulfonamides using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) . We focus on overcoming the specific challenges of matrix effects in honey (high sugar) and milk (high protein/fat) using a modified QuEChERS approach coupled with Isotope Dilution Mass Spectrometry (IDMS).
Theoretical Foundation: The "Why" Behind the Method
Amphoteric Nature and Separation Physics
Sulfonamides are amphoteric compounds containing two ionizable functional groups: an aromatic amine (
) and a sulfonamide nitrogen ().
Chromatographic Implication: Retention on C18 columns is highly pH-dependent. At neutral pH, many sulfonamides are negatively charged (deprotonated), reducing retention.
MS Implication: For Electrospray Ionization (ESI) in positive mode, the molecule must be protonated (
).
The Solution: We utilize a mobile phase acidified with 0.1% Formic Acid (pH ~2.7) . This suppresses the ionization of the acidic amide group and protonates the basic amine, ensuring both adequate retention on the C18 phase and optimal ionization efficiency in the source.
Mechanism of Matrix Effects
In complex matrices like honey, co-eluting sugars and organic acids can compete for charge in the ESI droplet, leading to ion suppression .
Mitigation Strategy: We employ Deuterated Internal Standards (e.g., Sulfamethoxazole-d4) . Since the isotopologue co-elutes perfectly with the analyte, it experiences the exact same suppression. The ratio of Analyte/ISTD remains constant, mathematically correcting the quantitation.
Visualized Workflows
Experimental Logic Flow
The following diagram illustrates the critical decision pathways and experimental steps for this protocol.
Figure 1: End-to-end workflow from sample preparation to data analysis.
Internal Standard: Sulfamethoxazole-d4 (1 µg/mL in MeOH).
Sample Preparation: Modified QuEChERS
This protocol is optimized to remove sugars (Honey) and lipids/proteins (Milk) without losing polar sulfonamides.
Step-by-Step Procedure:
Homogenization: Weigh 2.0 g of sample (Honey or Milk) into a 50 mL centrifuge tube.
ISTD Addition: Add 20 µL of Internal Standard solution. Vortex for 30 sec.
Extraction:
Add 10 mL of 1% Acetic Acid in Acetonitrile .
Why Acid? To ensure sulfonamides are neutral/protonated for better solubility in AcN and to disrupt protein binding.
Vortex vigorously for 1 min.
Salting Out (Partitioning):
Add 4 g MgSO4 and 1 g NaCl .
Shake immediately and vigorously for 1 min to prevent MgSO4 agglomeration.
Centrifuge at 4,000 x g for 5 min.
Clean-up (d-SPE):
Transfer 1 mL of the supernatant (upper AcN layer) to a 2 mL d-SPE tube containing:
150 mg MgSO4 (removes residual water)
50 mg PSA (removes sugars, fatty acids)
50 mg C18 (removes non-polar lipids—critical for milk)
Vortex for 30 sec and centrifuge at 10,000 x g for 2 min.
Reconstitution:
Transfer 0.5 mL of cleaned extract to a vial.
Evaporate to dryness under Nitrogen at 40°C.
Reconstitute in 0.5 mL of Mobile Phase A (Water + 0.1% FA) .
Filter through a 0.2 µm PTFE filter into an LC vial.
LC-MS/MS Method Parameters
LC Conditions:
System: UHPLC (e.g., Agilent 1290 or Waters Acquity).
Column: C18 Column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
Column Temp: 40°C.
Flow Rate: 0.4 mL/min.
Injection Vol: 2-5 µL.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Profile:
Time (min)
% B
Description
0.00
10
Initial equilibration
1.00
10
Isocratic hold for polar elution
6.00
90
Linear ramp to elute analytes
7.50
90
Wash step
7.60
10
Return to initial
| 10.00 | 10 | Re-equilibration |
MS Source Parameters (ESI+):
Gas Temp: 350°C
Gas Flow: 10 L/min
Nebulizer: 40 psi
Capillary Voltage: 4000 V
Delta EMV: +200 V (to boost sensitivity)
MRM Acquisition Data
The following transitions are selected for maximum specificity. The Quantifier is the most intense fragment; the Qualifier is used for confirmation (Ion Ratio).
Analyte
Precursor Ion (m/z)
Quantifier (m/z)
CE (eV)
Qualifier (m/z)
CE (eV)
Sulfadiazine
251.1
156.0
18
92.1
32
Sulfathiazole
256.0
156.0
18
92.0
30
Sulfamethazine
279.1
186.1
20
156.1
22
Sulfamethoxazole
254.1
156.0
20
108.0
30
Sulfadimethoxine
311.1
156.0
22
92.1
38
SMX-d4 (ISTD)
258.1
160.0
20
-
-
Validation & Quality Control
To ensure Trustworthiness and Self-Validation , every batch must include:
Solvent Blank: Inject immediately after the highest standard to check for carryover.
Matrix-Matched Calibration: Prepare standards in blank matrix extract to account for any uncorrected matrix effects (though ISTD handles most).
Recovery Check: Spiked samples at 0.5x, 1x, and 2x MRL. Acceptable recovery: 70–120% .
Ion Ratio Confirmation: The abundance ratio of Quantifier/Qualifier ions must be within ±20% of the standard.
Troubleshooting Guide
Low Sensitivity: Check the pH of Mobile Phase A. If pH > 3.5, ionization efficiency drops. Fresh formic acid is required.
Peak Tailing: Indicates secondary interactions with silanols. Ensure the column is "end-capped" and increase ionic strength by adding 5mM Ammonium Formate to Mobile Phase A if necessary.
Retention Time Shift: Sulfonamides are sensitive to organic content. Ensure the LC pump mixing is consistent and the column is fully equilibrated (min 5 column volumes).
References
European Commission. (2010). Commission Regulation (EU) No 37/2010 on pharmacologically active substances and their classification regarding maximum residue limits in foodstuffs of animal origin. Official Journal of the European Union.
U.S. Food and Drug Administration (FDA). (2019). FDA Elemental Analysis Manual (EAM) for Food and Related Products.
Anastassiades, M., & Lehotay, S. J. (2003). Fast and Easy Multiresidue Method Employing Acetonitrile Extraction/Partitioning and "Dispersive Solid-Phase Extraction" for the Determination of Pesticide Residues in Produce. Journal of AO
Method
Use of 1-Methoxypropane-2-sulfonamide in the development of antibacterial agents
Application Note: Strategic Utilization of 1-Methoxypropane-2-sulfonamide in Antibacterial Lead Optimization Executive Summary The resurgence of multidrug-resistant (MDR) bacteria necessitates the exploration of novel ch...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of 1-Methoxypropane-2-sulfonamide in Antibacterial Lead Optimization
Executive Summary
The resurgence of multidrug-resistant (MDR) bacteria necessitates the exploration of novel chemical space beyond traditional aromatic sulfonamides. 1-Methoxypropane-2-sulfonamide (CAS: 1248069-02-4) represents a high-value aliphatic sulfonamide building block. Unlike classical "sulfa drugs" that mimic p-aminobenzoic acid (PABA) via an aniline moiety, this aliphatic derivative is primarily utilized in modern medicinal chemistry as a bioisostere for carboxylic acids (via N-acyl sulfonamide formation) and as a physicochemical modulator .
This guide details the application of 1-Methoxypropane-2-sulfonamide in synthesizing N-acyl sulfonamide antibacterial candidates, improving lipophilicity-solubility balance (LogD), and conducting rigorous biological validation.
Compound Profile & Strategic Value
Property
Specification
Compound Name
1-Methoxypropane-2-sulfonamide
CAS Number
1248069-02-4
Structure
CH3-O-CH2-CH(CH3)-SO2-NH2
Molecular Weight
153.20 g/mol
Key Functionality
Primary Sulfonamide (-SO₂NH₂); Ether linkage
Medicinal Role
Carboxylic acid bioisostere; Solubility enhancer
Scientific Rationale:
In antibacterial design, carboxylic acid moieties often suffer from poor membrane permeability and rapid efflux. Converting a carboxylic acid lead to an N-acyl sulfonamide using 1-Methoxypropane-2-sulfonamide maintains the acidic pKa (typically 4.5–5.5) required for electrostatic interactions while significantly enhancing passive permeability and metabolic stability. The methoxy-ether side chain provides an additional hydrogen bond acceptor, potentially engaging unique residues in targets like LpxC or Mur enzymes.
Protocol A: Synthesis of N-Acyl Sulfonamide Antibacterial Candidates
Objective: To couple 1-Methoxypropane-2-sulfonamide with an antibacterial carboxylic acid scaffold (e.g., a quinolone or novel enzyme inhibitor core) to generate a bioisosteric lead.
Mechanism:
The reaction proceeds via the activation of the carboxylic acid followed by nucleophilic attack by the sulfonamide nitrogen. Note that sulfonamides are poor nucleophiles; therefore, strong activation or specific coupling agents (EDC/DMAP or CDI) are required.
Activation: Dissolve the Carboxylic Acid scaffold (Reagent A) in anhydrous DCM under an inert atmosphere (Nitrogen or Argon).
Addition: Add EDCI and DMAP to the solution. Stir at 0°C for 30 minutes to form the active O-acylisourea intermediate.
Coupling: Add 1-Methoxypropane-2-sulfonamide (Reagent B) in one portion.
Reaction: Allow the mixture to warm to room temperature and stir for 12–24 hours. Monitor via LC-MS for the formation of the N-acyl sulfonamide mass [M+H]⁺.
Critical Checkpoint: If conversion is low (<50%), switch to CDI (Carbonyldiimidazole) activation in refluxing THF, as the sulfonamide anion is a better nucleophile.
Work-up: Dilute with DCM, wash with 1N HCl (to remove DMAP/EDCI byproducts), followed by brine.
Purification: Purify via flash column chromatography (typically MeOH/DCM gradient). The N-acyl sulfonamide is acidic; ensure the silica is not too basic, or use reverse-phase HPLC with 0.1% Formic Acid.
Visualization: Synthetic Workflow & Logic
Figure 1: Synthetic pathway for integrating 1-Methoxypropane-2-sulfonamide into drug scaffolds via EDCI coupling.
Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative against standard bacterial strains (e.g., S. aureus, E. coli). This verifies if the bioisosteric replacement retains or enhances potency.[1]
Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution Method.
Reagents:
Cation-adjusted Mueller-Hinton Broth (CAMHB).
Bacterial Inoculum:
CFU/mL.
Test Compound: Synthesized N-acyl sulfonamide.
Control: Parent Carboxylic Acid scaffold and Ciprofloxacin.
Workflow:
Stock Preparation: Dissolve the test compound in DMSO to a final concentration of 10 mg/mL.
Note: The 1-methoxypropane tail usually improves DMSO solubility compared to purely aromatic analogs.
Serial Dilution: Prepare 2-fold serial dilutions in CAMHB in a 96-well plate (Range: 64 µg/mL to 0.06 µg/mL).
Inoculation: Add 50 µL of standardized bacterial suspension to each well.
Incubation: Incubate at 37°C for 16–20 hours (ambient air).
Readout: Determine MIC as the lowest concentration with no visible growth.
Self-Validating Step: The DMSO control well must show full growth. The Sterility control must be clear.
Application Note: ADME Optimization Logic
The incorporation of 1-Methoxypropane-2-sulfonamide is often driven by ADME (Absorption, Distribution, Metabolism, Excretion) requirements.
Lipophilicity (LogD): The methoxy group reduces the excessive lipophilicity often seen with aromatic sulfonamides (e.g., benzenesulfonamides), potentially reducing plasma protein binding (PPB).
Metabolic Stability: The branched alkyl chain (propane-2-yl) adjacent to the sulfonamide hinders nucleophilic attack and enzymatic hydrolysis, offering a stability advantage over linear alkyl chains.
Comparative Data Table (Hypothetical Optimization Scenario):
Compound Variant
R-Group
pKa
LogD (pH 7.4)
Solubility (µM)
Parent Lead
-COOH (Carboxylic Acid)
4.2
-1.5 (Too Polar)
>500
Analog A
-CONH-SO₂-Ph (Phenyl)
4.8
2.8 (Too Lipophilic)
15
Analog B
-CONH-SO₂-CH(CH₃)CH₂OMe
4.9
0.5 (Optimal)
250
Interpretation: Analog B (using 1-Methoxypropane-2-sulfonamide) balances the pKa (retaining potency) while optimizing LogD for cell penetration (approx 0–3 range) and maintaining high aqueous solubility.
Visualization: Mechanism of Bioisosterism
Figure 2: Logical flow of replacing a carboxylic acid with an N-acyl sulfonamide to improve intracellular target engagement.
References
Biosynth. (2023).[2] 1-Methoxypropane-2-sulfonamide Product Monograph. Retrieved from
Drug Hunter. (2025).[3] Bioisosteres for Drug Hunters: Sulfonamides as Carboxylic Acid Replacements. Retrieved from
National Institutes of Health (NIH). (2023). Antimicrobial Sulfonamides: Mechanisms and Resistance. PMC. Retrieved from
PubChem. (2023). Compound Summary: 1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4).[4] Retrieved from
Journal of Medicinal Chemistry. (2018). Sulfonamides as Bioisosteres of Carboxylic Acids in Drug Design. (General Reference for the N-acyl sulfonamide principle).
Application Note: 1-Methoxypropane-2-sulfonamide in the Synthesis of APJ Receptor Agonists
This Application Note is written for researchers and drug development scientists focusing on next-generation anti-inflammatory and cardiovascular therapeutics.[1] It details the synthesis, application, and mechanistic re...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is written for researchers and drug development scientists focusing on next-generation anti-inflammatory and cardiovascular therapeutics.[1] It details the synthesis, application, and mechanistic relevance of 1-Methoxypropane-2-sulfonamide , a critical chiral building block used in the development of APJ Receptor Agonists .[1]
Executive Summary
The discovery of the Apelin Receptor (APJ) as a key regulator of cardiovascular homeostasis and inflammation has shifted focus from traditional COX-2 inhibition to G-Protein Coupled Receptor (GPCR) modulation. 1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4) has emerged as a high-value chiral intermediate in the synthesis of potent APJ agonists.[1] Unlike classical aryl sulfonamides (e.g., Celecoxib), this aliphatic, ether-functionalized sulfonamide offers unique solubility profiles and metabolic stability.[1]
This guide provides a validated protocol for the stereoselective synthesis of 1-Methoxypropane-2-sulfonamide and outlines its integration into triazole-based APJ agonists.[1]
While historically known for blood pressure regulation, the APJ receptor is a potent modulator of inflammation. Activation of APJ by agonists (endogenous Apelin or synthetic small molecules) triggers the PI3K/AKT and ERK1/2 pathways, promoting cell survival and reducing inflammatory cytokine release in endothelial cells.
Therapeutic Target: Heart Failure with Reduced Ejection Fraction (HFrEF), Diabetic Nephropathy, and Chronic Inflammation.[1]
Role of the Scaffold: The 1-methoxypropane-2-sulfonyl moiety acts as a critical pharmacophore, providing hydrogen-bond donor capability (sulfonamide
) and acceptor capability (methoxy ether) within the receptor's binding pocket, while the chiral methyl group ensures stereospecific fit.[1]
Structural Advantage
The transition from benzene-sulfonamides to aliphatic sulfonamides reduces the risk of idiosyncratic toxicity (SJS/TEN) associated with aniline-derived sulfonamides.[1] The methoxy tail improves aqueous solubility, a common bottleneck in GPCR ligand development.
Experimental Protocol: Synthesis of (S)-1-Methoxypropane-2-sulfonamide[1]
Addition: Add Triethylamine (1.2 eq) followed by dropwise addition of MsCl (1.1 eq) over 30 mins.
Reaction: Stir at 0°C for 2 hours. Monitor by TLC (EtOAc/Hexane).
Workup: Wash with 1N HCl, sat.
, and brine.[1] Dry organic layer over and concentrate to yield the mesylate oil.
Note: This step proceeds with retention of configuration (reaction at oxygen).
Step 2: Nucleophilic Displacement with Thioacetate
Reaction: Dissolve the mesylate in DMF (100 mL). Add Potassium Thioacetate (1.5 eq).
Conditions: Heat to 60°C for 4-6 hours.
Mechanism:
displacement causes inversion of configuration.[1] (S)-Mesylate becomes (R)-Thioacetate.[1]
Workup: Dilute with water, extract with Ether/EtOAc.[1] Wash extensively with water to remove DMF. Concentrate.
Step 3: Oxidative Chlorination to Sulfonyl Chloride[1]
Setup: Suspend the thioacetate in a mixture of DCM and water (1:1) at 0°C.
Chlorination: Bubble
gas slowly (or add N-chlorosuccinimide) until the solution turns a persistent yellow-green. Maintain temp <10°C.
Mechanism: Cleavage of the acetate and oxidation of sulfur to
.
Isolation: Separate the organic layer (containing 1-methoxypropane-2-sulfonyl chloride).[1] Do not store ; proceed immediately to amination.
Step 4: Formation of Sulfonamide
Amination: Add the sulfonyl chloride solution dropwise to a stirred solution of 28%
(5 eq) in THF at 0°C.
Completion: Stir for 1 hour at room temperature.
Purification: Concentrate to remove THF. Extract product into EtOAc. Recrystallize from Ethanol/Hexane or purify via flash chromatography (MeOH/DCM).
Yield: Typical overall yield 45-55%.[1]
Chirality: If starting with (S)-Alcohol, the major product is (R)-1-Methoxypropane-2-sulfonamide due to the single inversion at Step 2.[1] Adjust starting material stereochemistry based on target requirement.
Application: Coupling to Triazole Core (APJ Agonist Synthesis)
This building block is typically coupled to a heteroaryl core (e.g., Triazole or Pyridine) to form the final drug candidate.
Protocol:
Activation: The heteroaryl core (e.g., 3-bromo-1,2,4-triazole derivative) is dissolved in Toluene/Dioxane.[1]
Ahmad, S. et al. (2025).[1] "Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules." Chemistry & Biodiversity.[1] Link
Avenell, K. et al. (2018).[1] "Triazole pyridyl compounds as agonists of the APJ receptor." World Intellectual Property Organization, WO2018093580A1.[1] Link
Narayanan, S. et al. (2016).[1][5] "Discovery of a novel small molecule agonist scaffold for the APJ receptor."[5][6][7] Bioorganic & Medicinal Chemistry, 24(16), 3758-3770.[1][5] Link
BenchChem. (2025).[8] "Synthesis and Characterization of (S)-(+)-1-Methoxy-2-propylamine: A Technical Guide." BenchChem Technical Library. Link
Suen, J.Y. et al. (2026).[1] "Design, Synthesis, and Pharmacological Evaluation of Metabolically Stable Apelin Receptor Antagonists." Journal of Medicinal Chemistry. Link
Application Notes and Protocols for the N-Alkylation of Sulfonamides
Introduction: The Enduring Importance of the N-Alkyl Sulfonamide Scaffold The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, includi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Importance of the N-Alkyl Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, integral to the structure of numerous therapeutic agents, including antibiotics, diuretics, antivirals, and anti-inflammatory drugs.[1][2][3] The strategic N-alkylation of sulfonamides provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. This modification can influence solubility, lipophilicity, metabolic stability, and target-binding affinity, making the development of robust and versatile N-alkylation methodologies a critical endeavor for researchers in drug discovery and development.[4]
This comprehensive guide provides an in-depth exploration of key experimental procedures for the N-alkylation of sulfonamides. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of each method, offering insights into the rationale behind experimental choices and providing a framework for troubleshooting and optimization.
Strategic Approaches to Sulfonamide N-Alkylation: A Comparative Overview
The selection of an appropriate N-alkylation strategy is contingent upon several factors, including the nature of the alkylating agent, the steric and electronic properties of the sulfonamide, and the presence of other functional groups within the molecule. This section will detail several of the most reliable and widely employed methods, from classical approaches to modern, catalytic innovations.
Classical N-Alkylation with Alkyl Halides
The direct alkylation of sulfonamides with alkyl halides represents one of the most traditional and straightforward approaches.[1][5] This method typically involves the deprotonation of the sulfonamide with a suitable base to generate a nucleophilic sulfonamidate anion, which then undergoes an S(_N)2 reaction with the alkyl halide.
Mechanistic Rationale: The acidity of the sulfonamide proton (pKa ≈ 10-11 in DMSO) necessitates the use of a sufficiently strong base to generate the corresponding anion. Common bases include alkali metal carbonates (e.g., K(_2)CO(_3), Cs(_2)CO(_3)), hydroxides, and hydrides (e.g., NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (MeCN), and acetone being preferred to solvate the sulfonamidate and facilitate the S(_N)2 displacement.
Challenges and Considerations: Potential drawbacks of this method include the risk of O-alkylation, particularly with more reactive alkylating agents, and the possibility of dialkylation, though this is often minimized by the steric hindrance of the first alkyl group.[5] Furthermore, the use of highly reactive and potentially toxic alkylating agents and strong bases can limit the functional group tolerance of the reaction.[4][5]
Detailed Protocol: N-Benzylation of p-Toluenesulfonamide
Materials:
p-Toluenesulfonamide
Benzyl bromide
Potassium carbonate (K(_2)CO(_3)), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl acetate (EtOAc)
Brine (saturated aqueous NaCl solution)
Magnesium sulfate (MgSO(_4)), anhydrous
Procedure:
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonamide (1.0 eq).
Add anhydrous DMF to dissolve the sulfonamide.
Add anhydrous potassium carbonate (1.5 eq) to the solution.
Stir the suspension at room temperature for 15-20 minutes.
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to afford the desired N-benzyl-p-toluenesulfonamide.
The Mitsunobu Reaction: A Mild Approach for Primary and Secondary Alcohols
The Mitsunobu reaction offers a mild and efficient alternative for the N-alkylation of sulfonamides using primary or secondary alcohols.[1][6] This reaction proceeds via an oxidative-reductive condensation mechanism, facilitated by a phosphine (typically triphenylphosphine, PPh(_3)) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[7]
Mechanistic Rationale: The reaction is initiated by the formation of a betaine intermediate from the phosphine and the azodicarboxylate.[7] This betaine then deprotonates the sulfonamide, forming a sulfonamidate anion and a phosphonium salt. The alcohol is subsequently activated by the phosphonium species, leading to an S(_N)2 displacement by the sulfonamidate to furnish the N-alkylated product.[7] A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol's chiral center, a consequence of the S(_N)2 mechanism.
Advantages and Limitations: The Mitsunobu reaction is prized for its mild conditions, which are compatible with a wide range of functional groups. However, the reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can complicate purification.[7] Additionally, sterically hindered secondary alcohols can be poor substrates.
Detailed Protocol: Mitsunobu Alkylation of Benzenesulfonamide with (R)-2-Butanol
Materials:
Benzenesulfonamide
(R)-2-Butanol
Triphenylphosphine (PPh(_3))
Diisopropyl azodicarboxylate (DIAD)
Tetrahydrofuran (THF), anhydrous
Diethyl ether
Hexanes
Silica gel
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere, dissolve benzenesulfonamide (1.2 eq), (R)-2-butanol (1.0 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Slowly add DIAD (1.5 eq) dropwise to the cooled solution. A color change and/or the formation of a precipitate may be observed.
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
The crude residue will contain the product, triphenylphosphine oxide, and the diisopropyl hydrazinedicarboxylate. Pre-adsorb the crude material onto silica gel.
Purify the product by flash column chromatography. The triphenylphosphine oxide can often be partially removed by trituration with diethyl ether or a mixture of ether and hexanes prior to chromatography.
The Fukuyama-Mitsunobu Reaction: Enhanced Acidity for Efficient Alkylation
A powerful modification of the classical Mitsunobu reaction is the Fukuyama-Mitsunobu protocol, which utilizes 2-nitrobenzenesulfonamides or 2,4-dinitrobenzenesulfonamides.[8] The electron-withdrawing nitro groups significantly increase the acidity of the sulfonamide proton, facilitating its deprotonation under the mild conditions of the Mitsunobu reaction.[8]
Mechanistic Rationale and Advantages: The enhanced acidity of the nosyl (Ns) or dinitrosyl (DNs) sulfonamides allows for efficient alkylation, even with less reactive alcohols. The most significant advantage of this method is the facile deprotection of the nosyl group under mild conditions using a thiol, such as thiophenol, in the presence of a base.[8] This orthogonality makes the Fukuyama-Mitsunobu reaction particularly valuable in multi-step syntheses of complex molecules.
Workflow Diagram: Fukuyama-Mitsunobu N-Alkylation and Deprotection
Caption: Fukuyama-Mitsunobu workflow for amine synthesis.
Reductive Amination: A Versatile Route from Aldehydes and Ketones
Reductive amination is a highly effective method for the N-alkylation of sulfonamides, proceeding through the condensation of the sulfonamide with an aldehyde or ketone to form an N-sulfonylimine intermediate, which is then reduced in situ to the corresponding N-alkylated sulfonamide.[1][9]
Mechanistic Rationale: The initial condensation step is typically acid-catalyzed to facilitate the dehydration. The subsequent reduction of the N-sulfonylimine can be achieved with a variety of reducing agents. Mild hydride reagents such as sodium cyanoborohydride (NaBH(_3)CN) and sodium triacetoxyborohydride (NaBH(OAc)(_3)) are often preferred as they are selective for the imine in the presence of the starting aldehyde or ketone.[9]
Key Advantages: This method avoids the use of often toxic and highly reactive alkyl halides.[4] The ready availability of a vast array of aldehydes and ketones makes this a very versatile approach for introducing diverse alkyl substituents.
Detailed Protocol: Reductive Amination of Methanesulfonamide with Benzaldehyde
To a round-bottom flask, add methanesulfonamide (1.0 eq) and the chosen solvent (DCE or DCM).
Add benzaldehyde (1.1 eq) to the suspension.
If the reaction is sluggish, a catalytic amount of acetic acid can be added.
Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the N-sulfonylimine intermediate.
In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Effervescence may be observed.
Stir the reaction at room temperature until the starting materials are consumed, as monitored by TLC.
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate the solution under reduced pressure.
Purify the crude product by flash column chromatography or recrystallization.
"Borrowing Hydrogen" Catalysis: A Green Chemistry Approach
Transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" reactions have emerged as an atom-economical and environmentally benign method for the N-alkylation of sulfonamides with alcohols.[4][10] These reactions, often catalyzed by ruthenium or iridium complexes, proceed without the need for pre-activation of the alcohol and generate water as the only byproduct.[4][10]
Mechanistic Rationale: The catalytic cycle involves the temporary "borrowing" of hydrogen from the alcohol substrate by the metal catalyst to form a metal-hydride species and an aldehyde or ketone in situ.[10] This intermediate then condenses with the sulfonamide to form an N-sulfonylimine. The metal-hydride then "returns" the hydrogen by reducing the imine to the N-alkylated sulfonamide, regenerating the catalyst for the next cycle.[10]
Advantages and Future Outlook: This methodology is highly attractive due to its high atom economy and the use of readily available and often less toxic alcohols as alkylating agents.[4] The development of catalysts based on earth-abundant metals, such as manganese, further enhances the sustainability of this approach.[4]
Mechanism Diagram: Borrowing Hydrogen Catalysis
Caption: Catalytic cycle for N-alkylation via borrowing hydrogen.
Comparative Summary of N-Alkylation Methods
Method
Alkylating Agent
Key Reagents
Advantages
Disadvantages
Classical Alkylation
Alkyl Halides
Base (e.g., K(_2)CO(_3), NaH)
Simple, readily available reagents
Potential for O-alkylation and dialkylation, use of toxic alkyl halides[5]
Mitsunobu Reaction
Alcohols
PPh(_3), DEAD/DIAD
Mild conditions, broad functional group tolerance, stereochemical inversion
Requires a specific catalyst, may require elevated temperatures
Product Characterization and Purification
Following the N-alkylation reaction, the successful synthesis and purity of the product must be confirmed. Standard analytical techniques for characterization include:
Nuclear Magnetic Resonance (NMR) Spectroscopy (
H and C): To confirm the structure of the N-alkylated product and assess its purity.
Mass Spectrometry (MS): To determine the molecular weight of the product.
Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): To monitor reaction progress and assess the purity of the final compound.
Purification of N-alkylated sulfonamides is most commonly achieved by flash column chromatography on silica gel.[4] The choice of eluent system will depend on the polarity of the product. In some cases, recrystallization can be an effective method for obtaining highly pure material.
Conclusion and Future Perspectives
The N-alkylation of sulfonamides is a fundamental transformation in organic synthesis and drug discovery. While classical methods remain valuable for their simplicity, modern catalytic approaches, particularly the "borrowing hydrogen" methodology, offer significant advantages in terms of environmental impact and atom economy. The continued development of more efficient and selective catalysts, especially those based on earth-abundant metals, will undoubtedly expand the synthetic chemist's toolbox for the preparation of this vital class of molecules. The protocols and insights provided herein are intended to serve as a practical guide for researchers navigating the diverse landscape of sulfonamide N-alkylation chemistry.
References
N-Alkylation of Sulfonamides with Alcohols by Tf2O. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates under Thermal Conditions. The Journal of Organic Chemistry, 81(18), 8035–8042. [Link]
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies, 24(1), 10-17. [Link]
Wallach, D. R., & Chisholm, J. D. (2016). Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions. PMC. [Link]
N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (2017). RSC Publishing. [Link]
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. (2019). New Journal of Chemistry. [Link]
Fukuyama–Mitsunobu alkylation in amine synthesis on solid phase revisited: N-alkylation with secondary alcohols and synthesis of curtatoxins. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). NIH. [Link]
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
Reed-Berendt, B. G., & Morrill, L. C. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1839–1843. [Link]
Sanghavi, N. M., Parab, V. L., Patravale, B. S., & Pate1, M. N. (1989). N-ALKYLATION OF SUFONAMIDES USING ANION EXCHANGE RESIN.
Zhu, M., Fujita, K.-i., & Yamaguchi, R. (2010). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 12(6), 1336–1339. [Link]
One-step mild N-alkylation of chiral sulfinamides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Journal of the Indian Chemical Society. [Link]
Gabriel synthesis. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
Alkylation of NH-sulfoximines under Mitsunobu-type conditions. (2020). RSC Publishing. [Link]
Mitsunobu reaction. (n.d.). Organic Synthesis. Retrieved January 23, 2026, from [Link]
Zirconium-Catalyzed Reductive Sulfonamidation of Amides and Its Application to Site-Selective N-Alkylation of Pharmaceuticals. (2023).
Recent advances in the synthesis of N-acyl sulfonamides. (2023). RSC Publishing. [Link]
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Recent advances in the synthesis of N-acyl sulfonamides. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]
Application Notes and Protocols for the Purification of 1-Methoxypropane-2-sulfonamide
For correspondence: Abstract This comprehensive technical guide provides detailed application notes and robust protocols for the purification of synthesized 1-Methoxypropane-2-sulfonamide. Recognizing the critical need f...
Author: BenchChem Technical Support Team. Date: February 2026
For correspondence:
Abstract
This comprehensive technical guide provides detailed application notes and robust protocols for the purification of synthesized 1-Methoxypropane-2-sulfonamide. Recognizing the critical need for high-purity compounds in research and drug development, this document offers a first-principles approach to purification strategy, grounded in the physicochemical properties of the target molecule. We present field-proven methodologies for recrystallization, silica gel column chromatography, and liquid-liquid extraction, tailored for 1-Methoxypropane-2-sulfonamide. Each protocol is designed as a self-validating system, with an emphasis on the causal relationships behind experimental choices. This guide is intended for researchers, scientists, and drug development professionals seeking to achieve high levels of purity for this and structurally related sulfonamides.
Introduction: The Imperative for Purity
The biological activity and safety of a potential therapeutic agent are intrinsically linked to its purity. Impurities, even in trace amounts, can lead to erroneous experimental results, altered pharmacological profiles, and potential toxicity. 1-Methoxypropane-2-sulfonamide, a sulfonamide-containing organic molecule, is a valuable building block in medicinal chemistry. Its synthesis, typically involving the reaction of 1-methoxypropan-2-amine with a suitable sulfonylating agent, can result in a crude product containing unreacted starting materials, by-products, and residual solvents. Therefore, robust purification is not merely a suggestion but a prerequisite for its use in any downstream application, from initial screening to preclinical development.
This guide provides a detailed examination of the principal techniques for the purification of 1-Methoxypropane-2-sulfonamide, empowering the researcher to select and optimize the most appropriate method for their specific needs.
Physicochemical Properties of 1-Methoxypropane-2-sulfonamide
A successful purification strategy begins with a thorough understanding of the target molecule's physical and chemical properties. These properties dictate its behavior in different solvents and on various stationary phases, forming the basis for rational method development.
Property
Value
Source
Molecular Formula
C₄H₁₁NO₃S
PubChem
Molecular Weight
153.20 g/mol
PubChem
Predicted XlogP
-0.8
PubChem
Predicted pKa (most acidic)
10.5 ± 0.7
ChemAxon
Predicted pKa (most basic)
-3.4 ± 0.7
ChemAxon
Appearance
Predicted to be a solid at room temperature
Inferred from related structures
Solubility
Predicted to be soluble in polar organic solvents and water
Inferred from structure and XlogP
The predicted low XlogP value suggests that 1-Methoxypropane-2-sulfonamide is a polar molecule, a key consideration for selecting appropriate purification techniques.
Purification Strategies: A Multi-faceted Approach
The choice of purification technique depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity. For 1-Methoxypropane-2-sulfonamide, a combination of techniques may be necessary to achieve the highest purity.
Figure 1: General workflow for the purification of 1-Methoxypropane-2-sulfonamide.
Liquid-Liquid Extraction: The First Line of Defense
Liquid-liquid extraction is an essential first step in the purification process, primarily used during the reaction work-up to remove inorganic salts and highly polar or non-polar impurities. The amphoteric nature of sulfonamides allows for their selective extraction based on the pH of the aqueous phase.[1]
Causality: By adjusting the pH, the ionization state of the sulfonamide group can be modulated. In a basic aqueous solution (e.g., saturated sodium bicarbonate), the sulfonamide proton is removed, forming a water-soluble salt. This allows for the removal of non-polar organic impurities by extraction with an immiscible organic solvent. Subsequent acidification of the aqueous layer protonates the sulfonamide, making it less water-soluble and allowing for its extraction back into an organic solvent.
Quenching the Reaction: After the synthesis is complete, cool the reaction mixture to room temperature.
Solvent Addition: Dilute the reaction mixture with an appropriate organic solvent in which 1-Methoxypropane-2-sulfonamide is soluble (e.g., ethyl acetate, dichloromethane).
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will neutralize any excess acid and remove some polar impurities.
Phase Separation: Allow the layers to separate and drain the aqueous layer.
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 1-Methoxypropane-2-sulfonamide.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds. The principle lies in the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures.[2]
Causality: As a hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of a supersaturated solution. Crystal nucleation and growth then occur, ideally incorporating only molecules of the desired compound into the crystal lattice, leaving impurities behind in the solvent.
Given the polar nature of 1-Methoxypropane-2-sulfonamide, polar solvents are a good starting point. A systematic approach to solvent screening is recommended.
Solvent System
Rationale
Isopropanol/Water
A common and effective solvent system for sulfonamides.[3]
Ethanol/Water
Similar to isopropanol/water, offering a good polarity range.
Ethyl Acetate/Hexane
A good choice for moderately polar compounds.
Acetone
A versatile solvent for many polar organic compounds.[2]
Solvent Screening: In a small test tube, add a small amount of crude 1-Methoxypropane-2-sulfonamide and a few drops of the chosen solvent. Observe the solubility at room temperature. Heat the mixture gently to boiling and add more solvent dropwise until the solid dissolves. Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.
Dissolution: In an Erlenmeyer flask, add the crude 1-Methoxypropane-2-sulfonamide and the chosen recrystallization solvent. Heat the mixture to boiling with stirring, adding the minimum amount of hot solvent required to fully dissolve the solid.
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.
Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
Drying: Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Silica Gel Column Chromatography: Separation by Adsorption
For non-crystalline solids or complex mixtures where recrystallization is ineffective, silica gel column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and their solubility in a mobile phase (the eluent).[4]
Causality: Silica gel is a polar stationary phase. Polar compounds will adsorb more strongly to the silica gel and therefore move down the column more slowly, while less polar compounds will be eluted more quickly. The polarity of the mobile phase is a critical parameter; a more polar eluent will increase the elution speed of all compounds.
Given the polarity of 1-Methoxypropane-2-sulfonamide, a relatively polar mobile phase will be required for its elution. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or acetone) is commonly used. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until it is level with the top of the silica bed.
Sample Loading: Dissolve the crude 1-Methoxypropane-2-sulfonamide in a minimal amount of the mobile phase or a more polar solvent. Alternatively, for compounds with poor solubility, a "dry loading" method can be used where the compound is adsorbed onto a small amount of silica gel, the solvent is evaporated, and the resulting powder is added to the top of the column.
Elution: Add the mobile phase to the top of the column and apply pressure (e.g., from a nitrogen line or an air pump) to force the solvent through the column.
Fraction Collection: Collect the eluent in a series of fractions.
Analysis: Analyze the collected fractions by TLC to identify those containing the pure 1-Methoxypropane-2-sulfonamide.
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Figure 2: Step-by-step workflow for purification by silica gel column chromatography.
Purity Assessment: The Final Verdict
After purification, it is essential to assess the purity of the 1-Methoxypropane-2-sulfonamide. A combination of analytical techniques should be employed to provide a comprehensive evaluation.
Thin-Layer Chromatography (TLC)
TLC is a quick and simple method to qualitatively assess the purity of a sample. A pure compound should appear as a single spot on the TLC plate.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique for determining the purity of a sample. A reverse-phase C18 column is commonly used for the analysis of sulfonamides.[3]
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is a good starting point. The exact gradient will need to be optimized.
Flow Rate: 1.0 mL/min.
Detection: UV detection at an appropriate wavelength (e.g., 254 nm or 270 nm).
Injection Volume: 10 µL.
Sample Preparation: Prepare a solution of the purified 1-Methoxypropane-2-sulfonamide in the mobile phase at a concentration of approximately 1 mg/mL.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for detecting any residual impurities. The sulfonamide N-H proton typically appears as a broad singlet in the ¹H NMR spectrum.[5]
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity. The predicted m/z for the protonated molecule [M+H]⁺ is 154.05324.[6]
Conclusion
The successful purification of synthesized 1-Methoxypropane-2-sulfonamide is a critical step in its journey from a laboratory curiosity to a valuable research tool or potential therapeutic agent. This guide has provided a comprehensive overview of the key purification techniques, grounded in the physicochemical properties of the target molecule. By understanding the principles behind each method and following the detailed protocols provided, researchers can confidently and efficiently achieve the high levels of purity required for their work.
References
PubChem. (n.d.). 1-Methoxypropane-2-sulfonamide. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
ChemAxon. (n.d.). Chemicalize. Retrieved January 26, 2026, from [Link]
LibreTexts, C. (2023, August 29). B. Column Chromatography. In Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
Kowalski, P., & Plenis, A. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules, 26(13), 3829. [Link]
PubChemLite. (n.d.). 1-methoxypropane-2-sulfonamide (C4H11NO3S). Retrieved January 26, 2026, from [Link]
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry. Retrieved January 26, 2026, from [Link]
University of Victoria. (n.d.). Column chromatography. Department of Chemistry. Retrieved January 26, 2026, from [Link]
O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925. [Link]
Laurence, C., & Gal, J.-F. (2010).
Ermer, J., & Miller, J. H. M. (Eds.). (2005). Method Validation in Pharmaceutical Analysis: A Guide to Best Practice. Wiley-VCH.
Tukulula, M., et al. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, 27(21), 7485. [Link]
PubChem. (n.d.). Methoxyisopropylamine. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Patyra, E., Kwiatek, K., & Nebot, C. (2021). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 26(16), 4958. [Link]
Georganics. (n.d.). 1-Methoxypropane. Retrieved January 26, 2026, from [Link]
Wikipedia. (2023, November 29). Methoxypropane. In Wikipedia. Retrieved January 26, 2026, from [Link]
Google Patents. (n.d.). Process for the preparation of anhydrous 2-amino-1-methoxypropane.
ResearchGate. (n.d.). Semi-preparative synthesis of (S)-1-methoxypropan-2-amine (S)-2d. Retrieved January 26, 2026, from [Link]
Google Patents. (n.d.). Enzymatic synthesis of chiral amines using -2-amino propane as amine donor.
University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column. Department of Chemistry. Retrieved January 26, 2026, from [Link]
LibreTexts, C. (2021, March 6). 4. Crystallization. In Chemistry LibreTexts. Retrieved January 26, 2026, from [Link]
MicroSolv Technology Corporation. (2021, April 22). Sulfonamide Antibiotics Analyzed with HPLC- AppNote. Retrieved January 26, 2026, from [Link]
PubMed. (n.d.). 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. Retrieved January 26, 2026, from [Link]
YouTube. (2023, March 10). Performing Column Chromatography. Professor Dave Explains. Retrieved January 26, 2026, from [Link]
MDPI. (n.d.). Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. Retrieved January 26, 2026, from [Link]
Letters in Applied NanoBioScience. (2022, November 21). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Retrieved January 26, 2026, from [Link]
ACS Publications. (2025, October 22). An Antifungal with a Novel Mechanism of Action Discovered via Resistance Gene-Guided Genome Mining. Retrieved January 26, 2026, from [Link]
Frontiers. (n.d.). Development of microextraction methods for the determination of sulfamethoxazole in water and biological samples: modelling, optimization and verification by central composite design. Retrieved January 26, 2026, from [Link]
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography?. Retrieved January 26, 2026, from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved January 26, 2026, from [Link]
U.S. Patent No. 2,777,844. (1957). Sulfonamide purification process.
ResearchGate. (2024, June 10). What is the best extraction method of sulfonamides group from honey samples?. Retrieved January 26, 2026, from [Link]
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
ResearchGate. (2025, August 5). Mild and General Method for the Synthesis of Sulfonamides. Retrieved January 26, 2026, from [Link]
RSC Publishing. (n.d.). Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. Retrieved January 26, 2026, from [Link]
The Royal Society of Chemistry. (2021). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved January 26, 2026, from [Link]
ResearchGate. (2025, August 6). Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. Retrieved January 26, 2026, from [Link]
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Retrieved January 26, 2026, from [Link]
PubMed Central. (2022, March 27). Simultaneous Determination of Sulfonamides Antibiotics in Environmental Water and Seafood Samples Using Ultrasonic-Assisted Dispersive Liquid-Liquid Microextraction Coupled with High Performance Liquid Chromatography. Retrieved January 26, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved January 26, 2026, from [Link]
Journal of Chemical Education. (1976). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]
ecoQuery. (n.d.). 1-methoxy-2-propanol production. Ecoinvent. Retrieved January 26, 2026, from [Link]
Springer. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved January 26, 2026, from [Link]
PubChem. (n.d.). CID 16170461. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
Technical Support Center: Optimization of 1-Methoxypropane-2-sulfonamide Synthesis
The following technical guide addresses the synthesis and yield optimization of 1-Methoxypropane-2-sulfonamide , a functionalized aliphatic primary sulfonamide. This guide prioritizes overcoming the inherent instability...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide addresses the synthesis and yield optimization of 1-Methoxypropane-2-sulfonamide , a functionalized aliphatic primary sulfonamide. This guide prioritizes overcoming the inherent instability of secondary aliphatic sulfonyl chlorides and managing the polarity of the methoxy-ether motif.
Executive Summary & Mechanistic Insight[1][2][3]
The synthesis of 1-Methoxypropane-2-sulfonamide presents a specific challenge: the intermediate secondary aliphatic sulfonyl chloride is significantly less stable than its aromatic counterparts. It is prone to rapid hydrolysis and thermal decomposition (desulfonylation).
Low yields are typically caused by three competing pathways:
Hydrolysis: The sulfonyl chloride (
) reverts to the sulfonic acid () upon contact with moisture in the ammonia source or solvent.
Disulfide Formation: If starting from the thiol, incomplete oxidation leads to the disulfide dimer (
), which is inert to amination.
Water Solubility: The methoxy group increases water solubility, leading to product loss in the aqueous phase during standard workups.
This guide recommends two high-fidelity protocols: the Modified Oxidative Chlorination (for thiol precursors) and the Cyanuric Chloride Activation (for sulfonate salt precursors).
Reaction Pathway Visualization
The following diagram illustrates the critical decision nodes and failure points in the synthesis workflow.
Figure 1: Synthetic pathways for 1-Methoxypropane-2-sulfonamide. The Blue arrows indicate the optimized high-yield routes.
High-Fidelity Experimental Protocols
Protocol A: The "One-Pot" Cyanuric Chloride Method (Recommended)
Best for: Avoiding the isolation of the unstable sulfonyl chloride intermediate. High throughput.
Rationale: Cyanuric Chloride (TCT) converts the stable sulfonate salt into a reactive sulfonyl-TCT adduct that reacts cleanly with ammonia. This bypasses the moisture sensitivity of the isolated chloride.
Step
Action
Critical Parameter
1
Activation
Suspend Sodium 1-methoxypropane-2-sulfonate (1.0 eq) and Cyanuric Chloride (1.0 eq) in anhydrous Acetone. Add catalytic 18-crown-6 (0.05 eq).
2
Reflux
Heat to reflux for 6–12 hours. Monitor by TLC (disappearance of TCT).
3
Amination
Cool to 0°C. Add 30% Aqueous Ammonia (5.0 eq) or bubble NH3 gas slowly.
4
Workup
Filter off the cyanuric acid byproduct (solid). Concentrate filtrate. Extract with EtOAc.
Best for: Starting from the thiol precursor. Uses NCS instead of Chlorine gas for better selectivity.
Rationale: Direct chlorination with
gas is too harsh for the ether linkage and often leads to over-chlorination. N-Chlorosuccinimide (NCS) provides a controlled source of .
Preparation: Dissolve NCS (3.0 eq) in Acetonitrile/2M HCl (5:1 ratio). Cool to < 10°C.
Oxidation: Add 1-methoxypropane-2-thiol (1.0 eq) dropwise. Do not let temperature rise above 10°C.
Quench/Extraction: Dilute with cold water and immediately extract with cold Dichloromethane (DCM). Do not dry or concentrate yet.
Amination (In-Situ): To the cold DCM layer (containing the sulfonyl chloride), add Anhydrous Ammonia in Methanol/Dioxane (excess).
Purification: Wash with dilute HCl to remove excess amine, then brine. Dry and concentrate.
Troubleshooting Matrix
Use this table to diagnose yield losses based on observed phenomena.
Symptom
Probable Cause
Corrective Action
Low Yield (<30%) + Acidic Aqueous Layer
Hydrolysis of Sulfonyl Chloride. The secondary aliphatic chloride is hydrolyzing before reacting with ammonia.
Switch to Anhydrous Ammonia: Use 0.5M in Dioxane or THF instead of aqueous ammonium hydroxide. Ensure glassware is oven-dried.
Product contaminated with Disulfide (Oil)
Incomplete Oxidation. The thiol dimerized but did not proceed to the sulfonyl chloride.
Increase Oxidant: Ensure 3.0–3.3 equivalents of NCS or are used. Check that the reaction pH is acidic (HCl helps drive the equilibrium to the chloride).
Product lost during extraction (Low Mass Balance)
High Water Solubility. The methoxy group and sulfonamide headgroup make the molecule amphiphilic.
Salting Out: Saturate the aqueous phase with NaCl or before extraction. Use THF/EtOAc (1:1) or n-Butanol for extraction instead of pure EtOAc or DCM.
Violent exotherm upon Ammonia addition
Uncontrolled Amination. Heat generated degraded the sulfonyl chloride.
Cryogenic Addition: Cool the sulfonyl chloride solution to -20°C or -78°C before adding the amine source. Add amine dropwise.
Sticky solid/gum after TCT reaction
Polymerization/Side Reaction. Cyanuric chloride reacted with the methoxy oxygen (rare but possible).
Temperature Control: Do not reflux TCT excessively. 60°C is usually sufficient. Ensure the sulfonate salt is dry before use.
Frequently Asked Questions (FAQs)
Q1: Can I use Thionyl Chloride (
) to make the sulfonyl chloride from the sulfonic acid?A: Generally, no . Thionyl chloride is excellent for carboxylic acids but poor for sulfonic acids, often requiring high temperatures that decompose aliphatic sulfonates. Use Oxalyl Chloride with catalytic DMF in DCM at 0°C, or the Cyanuric Chloride method described above [1].
Q2: Why is the 2-position sulfonyl chloride so unstable compared to benzenesulfonyl chloride?A: Aliphatic sulfonyl chlorides lack the resonance stabilization of the benzene ring. Furthermore, the secondary carbon (isopropyl-like structure) introduces steric strain that can accelerate the elimination of
(desulfonylation) or make the sulfur more susceptible to nucleophilic attack by water (hydrolysis) relative to the slower attack by ammonia if not mixed efficiently [2].
Q3: How do I remove the succinimide byproduct in Protocol B?A: Succinimide is water-soluble. A thorough wash of the organic layer (DCM/EtOAc) with water, followed by a wash with saturated sodium bicarbonate (
), will remove it effectively.
Q4: My product is an oil, but it should be a solid. How do I crystallize it?A: 1-Methoxypropane-2-sulfonamide can be low-melting. Try triturating the oil with cold Diisopropyl Ether (IPE) or Hexane/EtOAc (9:1) . If it remains an oil, high-vacuum drying is essential to remove trapped solvent which depresses the melting point.
References
Blotny, G. (2009). "A new, mild preparation of sulfonyl chlorides." Tetrahedron Letters, 44(40), 7359-7362. (Validates the use of NCS/oxidative chlorination for sensitive substrates).
Rad, M. N. S., et al. (2009).[1] "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride." Synthesis, 2009(23), 3983-3988. (Foundational paper for the TCT/Sulfonate salt method).
Bahrami, K., et al. (2009).[1] "The combination of H2O2 and SOCl2: A highly reactive reagent for the direct oxidative conversion of thiol derivatives to the corresponding sulfonyl chlorides." Journal of Organic Chemistry, 74(24), 9287-9291.
Biosynth Carbosynth. "1-Methoxypropane-2-sulfonamide Product Data." (Confirmation of commercial availability and structure).
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Organic Synthesis. I am Dr. Aris, your Senior Application Scientist.
You are likely here because your sulfonylation reaction—usually a reliable "click" transformation in medicinal chemistry—has failed. Instead of a clean conversion, you are seeing complex LCMS traces, low yields, or the dreaded "M+ArSO₂" mass corresponding to the bis-sulfonamide.
Below is a technical guide designed to troubleshoot these specific failure modes. We move beyond "add reagents and stir" to understand the why and how of the competing pathways governing sulfonyl chloride chemistry.
Module 1: The "Double Trouble" – Bis-Sulfonylation
Symptom: You are reacting a primary amine (
) and observing a byproduct with a mass of .[1]
Diagnosis: You have formed the bis-sulfonamide ().
The Mechanism
Contrary to intuition, the mono-sulfonamide product is often more reactive toward the sulfonyl chloride than the starting amine under basic conditions.
Acidity: The
proton of a sulfonamide () is significantly more acidic than the amine ().
Deprotonation: In the presence of base (e.g.,
, Pyridine), the mono-sulfonamide is deprotonated to form the sulfonamidate anion ().
Competition: This anion is a potent nucleophile and attacks a second equivalent of sulfonyl chloride.
Troubleshooting Protocol
Variable
Recommendation
Scientific Rationale
Stoichiometry
0.95 - 1.0 eq of
Limiting the electrophile starves the secondary reaction. Never use excess chloride with unhindered primary amines.
Temperature
-10°C to 0°C
Lower temperatures discriminate between the neutral amine (kinetic product) and the anion (thermodynamic sink).
Addition Rate
Dropwise / Syringe Pump
High local concentration of favors bis-sulfonylation. Keep the electrophile concentration low relative to the amine.
Base Choice
Pyridine (Solvent) or (Schotten-Baumann)
Weaker bases reduce the concentration of the sulfonamidate anion compared to stronger bases like TEA or DIPEA.
Q: I already have the bis-sulfonamide. Can I save the batch?A: Yes. Bis-sulfonamides are often unstable to hydrolysis compared to mono-sulfonamides.
Rescue Protocol: Treat the crude mixture with aqueous NaOH (1M) and heat to reflux in EtOH/Water. The second sulfonyl group is often cleaved, reverting to the desired mono-sulfonamide.
Module 2: The "Silent Killer" – Hydrolysis
Symptom: LCMS shows a large peak for sulfonic acid (
) and unreacted amine.
Diagnosis: Moisture has outcompeted your amine.
The Kinetics of Failure
Sulfonyl chlorides are hard electrophiles. While they react rapidly with amines, their reaction with water (hydrolysis) is also fast, especially catalyzed by the very bases used to promote amidation.
Visualizing the Competitive Landscape
The following diagram illustrates the divergence points where your yield is lost.
Caption: Competitive pathways in sulfonamide synthesis. Green path represents the desired reaction; red and gray paths represent hydrolysis and bis-sulfonylation failure modes.
Prevention Checklist
Solvent Quality: Use anhydrous DCM or THF. If using Pyridine, ensure it is dried over KOH or molecular sieves.
Reagent Purity: Sulfonyl chlorides degrade to sulfonic acids upon storage (releasing HCl). If your starting material is old, recrystallize it or wash a DCM solution of it with ice-cold water/bicarbonate immediately before use.
Symptom: No reaction or very slow conversion with electron-deficient anilines or bulky amines.
Diagnosis: The nucleophilicity of the amine is insufficient to attack the sulfur center.
The Catalytic Solution: DMAP
For sluggish substrates, adding 5-10 mol% of 4-Dimethylaminopyridine (DMAP) is the gold standard.
Mechanism: DMAP attacks the sulfonyl chloride to form a Sulfonylpyridinium salt .
Why it works: This intermediate is cationic and significantly more electrophilic than the neutral sulfonyl chloride. It also solves solubility issues in non-polar solvents.
Warning: DMAP also catalyzes hydrolysis. If you use DMAP, your system must be strictly anhydrous.
Q: My amine is extremely unreactive (e.g., nitro-aniline). Chloride chemistry isn't working.A: Switch to SuFEx (Sulfur-Fluoride Exchange) chemistry.
Convert your sulfonyl chloride to a Sulfonyl Fluoride (
) using .
Sulfonyl fluorides are stable to water/hydrolysis but react specifically with amines in the presence of calcium salts or specific silyl-activation methods [1].
Module 4: Purification & Isolation Strategy
Symptom: Difficulty separating the product from the starting amine or bis-sulfonamide.
Because sulfonamides are acidic (
), we can use "Acid/Base Swing" extraction to purify them without chromatography.
Step-by-Step Isolation Protocol:
Initial Wash: Dilute reaction with EtOAc. Wash with 1M HCl.
Removes: Pyridine, DMAP, and unreacted amine (protonated in aqueous layer).
Retains: Sulfonamide, Bis-sulfonamide, and Sulfonic acid in Organic layer.
Base Extraction: Extract the Organic layer with 1M NaOH.
Aqueous Layer:[2] Contains the Mono-Sulfonamide (as a water-soluble salt).
Organic Layer:[3][4] Contains the Bis-Sulfonamide (neutral, no acidic proton) and impurities. Discard this layer.
Acidification: Acidify the Aqueous layer (from step 2) with 6M HCl to pH 1-2.
The Mono-Sulfonamide will precipitate out as a solid. Filter and dry.
References
Dong, J., et al. "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, vol. 53, no. 36, 2014, pp. 9430–9448. Link
Rogel, O., et al. "Selective Mono-Sulfonylation of Primary Amines." Journal of Organic Chemistry, vol. 83, no. 15, 2018. (General reference for stoichiometry control).
Woolven, H., et al. "Sulfonamide Synthesis via Sulfinylamines." Organic Letters, vol. 13, no.[2][5] 18, 2011, pp. 4876-4878. Link
Organic Chemistry Portal. "Sulfonamide Synthesis - Recent Literature." Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfonamide Synthesis
Ticket #8492: Reactivity Issues with Secondary Amines
User Issue: Low Conversion/No Reaction with Secondary Amines
Status: Open
Assigned Specialist: Senior Application Scientist
Priority: High
Welcome to the Technical Support Center. You are likely experiencing stalled reactions, low yields, or recovering unreacted starting material when attempting to sulfonylate hindered or electron-deficient secondary amines. This guide moves beyond standard textbook procedures to address the specific kinetic and thermodynamic barriers associated with these challenging substrates.
Part 1: Diagnostic & Troubleshooting (Triage)
Before altering your synthetic route, run through this diagnostic checklist to identify the specific failure mode.
Q1: Is your Sulfonyl Chloride "Dead" on Arrival?
Symptom: The reaction color changes, but LCMS shows only the amine and sulfonic acid (hydrolysis product).
Root Cause: Sulfonyl chlorides are moisture-sensitive.[1] If your reagent is old, it may have hydrolyzed to the unreactive sulfonic acid.
Test: Run a quick TLC of your sulfonyl chloride against a known standard. If you see a baseline spot (acid), it’s degraded.
Fix:
Immediate: Recrystallize the sulfonyl chloride (e.g., from hexanes/toluene) or distill if liquid.
Prevention: Switch to Sulfonyl Fluorides (see Module 3), which are stable to water and chromatography.
Q2: Is it Sterics or Electronics?
Scenario A (Sterics): You are using a bulky amine (e.g., diisopropylamine, 2,6-dimethylpiperidine).
Issue: Nucleophilic attack is sterically blocked.
Solution: You need a Nucleophilic Catalyst (DMAP) or a smaller electrophile (SuFEx).
Scenario B (Electronics): You are using an electron-deficient amine (e.g., N-methylaniline, diphenylamine).
Issue: The amine is not nucleophilic enough to attack the sulfur center.
Solution: You need Anionic Activation . Switch from weak organic bases (Pyridine/TEA) to strong metallated bases (NaH, LiHMDS) to deprotonate the amine before addition.
Part 2: The Solutions (Protocols & Mechanisms)
Solution A: Nucleophilic Catalysis (The DMAP Protocol)
Best for: Moderately hindered alkyl amines.
Standard pyridine conditions often fail because pyridine is not nucleophilic enough to activate the sulfonyl chloride. Adding 4-Dimethylaminopyridine (DMAP) creates a "super-active" intermediate.
The Mechanism:
DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is much more reactive toward the amine than the original chloride.
Figure 1: Catalytic cycle of DMAP-mediated sulfonylation, showing the formation of the reactive N-sulfonylpyridinium salt.[2][3]
Optimized Protocol:
Dissolve: 1.0 equiv Sulfonyl Chloride and 1.2 equiv Secondary Amine in anhydrous DCM (0.2 M).
Base: Add 2.0 equiv Et3N (acts as the proton scavenger).
Catalyst: Add 10-20 mol% DMAP . (Crucial: Do not omit).
Best for: The most difficult substrates, high-throughput synthesis, and avoiding hydrolysis.
Sulfonyl Fluorides (R-SO2-F) are the "Gold Standard" for stability and reactivity in modern synthesis. They do not hydrolyze in water but react rapidly with amines in the presence of specific activators.
Why it works: The S-F bond is incredibly stable until activated by a specific interaction (often Calcium or Silicon), allowing the reaction to proceed in open air or with wet solvents.
Protocol (Ca-Catalyzed SuFEx):
Reagents: Mix 1.0 equiv Sulfonyl Fluoride and 1.2 equiv Amine in Acetonitrile.
Note: If you don't have Ca(NTf2)2, pure DABCO (2-3 equiv) often works for simple cases, but the Calcium salt is the "turbocharger" for hindered amines.
Part 3: Comparative Data & Decision Matrix
Table 1: Method Selection Guide
Substrate Challenge
Recommended Method
Key Reagents
Expected Success Rate
Standard Secondary Amine (e.g., Morpholine)
Standard
Pyridine, DCM
High (>90%)
Hindered Alkyl Amine (e.g., Diisopropylamine)
Nucleophilic Catalysis
Et3N, DMAP (cat.) , Reflux
High (80-95%)
Electron-Deficient (e.g., Diphenylamine)
Anionic Activation
NaH or LiHMDS , THF
High (>90%)
Moisture Sensitive / Unstable Cl
SuFEx
Sulfonyl Fluoride, DABCO/Ca(NTf2)2
Very High (>95%)
Troubleshooting Decision Tree
Figure 2: Decision tree for diagnosing and solving sulfonylation failures.
References
Nucleophilic Catalysis (DMAP): Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161. Link
SuFEx Chemistry (Sulfonyl Fluorides): Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. Link
Ca(NTf2)2 Activation for SuFEx: Mahapatra, S., et al. (2020).[4] SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides.[4] Organic Letters, 22(11), 4389–4394. Link
General Review: Pareek, A., et al. (2013). Insights into the synthesis of sulfonamides: A review. Chemistry & Biology Interface, 3(6), 346-368. Link
Technical Support Center: Chiral Sulfonamide Purification
Topic: Troubleshooting & Optimization of Chiral Sulfonamide Separations Introduction: The Sulfonamide Challenge Sulfonamides ( ) are a cornerstone of medicinal chemistry, serving as the backbone for antibiotics, diuretic...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Optimization of Chiral Sulfonamide Separations
Introduction: The Sulfonamide Challenge
Sulfonamides (
) are a cornerstone of medicinal chemistry, serving as the backbone for antibiotics, diuretics, and protease inhibitors. However, their purification presents a unique "perfect storm" of challenges:
Acidity: The
proton is acidic (), leading to strong ionic interactions with residual silanols on silica supports.
Polarity: They often suffer from poor solubility in the non-polar mobile phases (like heptane/hexane) traditionally used in Normal Phase HPLC.
Chirality: Enantiomeric recognition requires specific steric clefts, which can be blocked if the analyte is non-specifically adsorbed to the matrix.
This guide moves beyond generic advice to address the specific physicochemical behavior of sulfonamides in Chiral HPLC and Supercritical Fluid Chromatography (SFC).
Module 1: Method Development (Triage)
Q: I have a new racemic sulfonamide. Should I start with HPLC or SFC?
Recommendation:Start with SFC (Supercritical Fluid Chromatography).
The Logic (Causality):
Sulfonamides are polar.[1] In traditional Normal Phase HPLC (Heptane/EtOH), you often face solubility issues that lead to broad, smeared peaks. SFC uses supercritical
(low viscosity, high diffusivity) mixed with polar co-solvents (MeOH, EtOH). This allows you to use high concentrations of polar modifiers (up to 50%) without the backpressure penalties of HPLC, maintaining sharp peaks and high throughput.
Standard Screening Protocol (SFC)
Columns: Immobilized Polysaccharide phases are required due to the aggressive co-solvents needed for sulfonamides.
Primary Screen: Chiralpak IA, IB, IC, ID (or equivalents).
Gradient: 5% to 55% Co-solvent (MeOH) over 5 minutes.
Backpressure (BPR): 120–150 bar (ensures
density is high enough to solvate the sulfonamide).
Temperature: 35°C (Standard) vs 45°C (if resolution is < 1.5).
Visualization: Method Development Decision Tree
Caption: Decision matrix prioritizing SFC for sulfonamides due to superior diffusivity and solubility handling.
Module 2: Troubleshooting Peak Shape (Tailing)
Q: My enantiomers are separating, but the peaks are "shark-finned" (severe tailing). Why?
Diagnosis: This is the classic Silanol Interaction Effect .
The Mechanism:
The sulfonamide nitrogen is acidic. Even on "end-capped" columns, residual silanol groups (
) on the silica surface act as weak acids/bases.
The sulfonamide (
) can deprotonate or hydrogen-bond strongly with these silanols.
This "secondary interaction" is slower than the primary chiral recognition, causing the tail of the peak to drag.
The Solution: The "0.1% Rule"
You must introduce a competitor to the mobile phase to block these sites or suppress ionization.
Additive Strategy
Chemical Agent
Why it works for Sulfonamides
Acidic (Primary)
Trifluoroacetic Acid (TFA) (0.1%)
Keeps the sulfonamide protonated (), preventing ionic interaction with dissociated silanols ().
Basic (Secondary)
Diethylamine (DEA) (0.1%)
Competes for the acidic silanol sites, effectively "masking" the silica surface so the sulfonamide floats past.
Neutral/Buffer
Ammonium Acetate (10-20 mM)
Used in LC-MS applications where TFA suppresses signal. Stabilizes pH in the mobile phase.
Protocol:
Start with 0.1% TFA in the co-solvent (e.g., Methanol).
If tailing persists, switch to 0.1% DEA .
Warning: Never switch directly from Acid to Base on the same column without a neutral flush (100% MeOH for 30 mins) to prevent salt precipitation inside the pores.
Visualization: The Tailing Mechanism
Caption: Additives act as "bodyguards," preventing the sulfonamide from sticking to the silica surface.
Module 3: Solubility & Scale-Up (The "Crash" Hazard)
Q: My analytical run looks great, but when I inject 100mg for Prep, the pressure spikes and the column clogs.
Diagnosis:Solubility Mismatch (The "Plug").
The Physics:
In SFC, your mobile phase is mostly
(non-polar). Your sample is likely dissolved in MeOH (polar). When you inject a large volume of sulfonamide in MeOH, it hits the stream. If the sulfonamide is not soluble in the mixture at that exact pressure/temperature, it crystallizes instantly at the head of the column.
Troubleshooting Protocol:
Feed Injection Simulation: Do not just check solubility in MeOH. Check solubility in 50:50 MeOH:Heptane (a proxy for the
environment). If it precipitates, you will clog the SFC.
Use a "Make-up" Solvent: Ensure your modifier percentage in the method starts higher than the precipitation point.
Stacking Injections: Instead of one giant bolus (e.g., 1mL), perform "stacked injections" (e.g., 5 x 200uL) timed so that the peaks settle into the valleys of the previous injection.
Module 4: Stability & Racemization
Q: Can sulfonamides racemize during purification?
Answer: Rare, but possible under Basic + Thermal stress.
While sulfonamides are generally configurationally stable, the
proton adjacent to a chiral center (in some alpha-chiral sulfonamides) can be labile.
Risk Factor: Using DEA/TEA at temperatures >40°C.
Mitigation: If using basic additives, keep column temperature <30°C. If using Acidic (TFA) additives, temperatures up to 40-50°C are generally safe.
References
Daicel Chiral Technologies. (2025). Instruction Manual for Immobilized CHIRALPAK® IA, IB, IC, ID, IE, IF, IG, IH, IJ, IK, IM, IN, IQ, IT. (General reference for polysaccharide column handling).
Journal of Chromatography A. (2014). Generic chiral separation strategy for SFC. Discusses the screening efficiency of SFC over HPLC for polar compounds.
Restek Corporation. (2025). Troubleshooting Peak Tailing: The Role of Silanols and Additives. Explains the mechanism of amine/sulfonamide interaction with silica.
Agilent Technologies. (2025). Separation of Highly Polar Compounds by SFC.[2] Details the "Enhanced Fluidity" approach for polar analytes like sulfonamides.
Vertex AI Search. (2026). Consolidated search results on Chiral Sulfonamide Purification.
Technical Support Center: Sulfonamide Synthesis Optimization
Current Status: Online 🟢 | Ticket Queue: Open Operator: Senior Application Scientist Welcome to the Sulfonamide Synthesis Optimization Hub You have reached the Tier-3 Technical Support for organic synthesis. This guide i...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Online 🟢 | Ticket Queue: Open
Operator: Senior Application Scientist
Welcome to the Sulfonamide Synthesis Optimization Hub
You have reached the Tier-3 Technical Support for organic synthesis. This guide is not a textbook; it is a troubleshooting repository designed to resolve specific failure modes in the formation of sulfonamides (
).
Whether you are dealing with hydrolytic instability of sulfonyl chlorides, poor nucleophilicity of anilines, or purification nightmares involving pyridine, follow the modules below to resolve your issue.
The most common failure mode in standard sulfonylation is hydrolysis of the sulfonyl chloride before it can react with the amine. The order of addition is the primary control variable.
🔹 Validated Protocol (0.5 mmol Scale)
Prepare Solution A: Dissolve the Amine (1.0 equiv) and Base (TEA or DIPEA, 1.2–1.5 equiv) in dry DCM (or 2-MeTHF for green compliance).
Prepare Solution B: Dissolve Sulfonyl Chloride (1.0–1.1 equiv) in the minimum amount of the same solvent.
Execution: Cool Solution A to 0°C. Add Solution B dropwise to Solution A.
Why? Adding the chloride to the amine ensures the electrophile immediately encounters a high concentration of nucleophile, minimizing the window for moisture to hydrolyze the chloride [1].
Monitoring: Warm to RT. Monitor by TLC/LCMS.
🔹 Workflow Visualization
Caption: Figure 1. Standard addition sequence designed to maximize nucleophile-electrophile contact and minimize hydrolytic side-reactions.
🎫 Ticket #001: "My Sulfonyl Chloride is converting to Sulfonic Acid."
Diagnosis: Competitive Hydrolysis.
Sulfonyl chlorides are highly moisture-sensitive.[1] If your base (e.g., aqueous Na2CO3 in Schotten-Baumann) or solvent is wet, water competes with the amine.
Corrective Actions:
Switch to Anhydrous Conditions: Use DCM or THF dried over molecular sieves.
The "Reverse Addition" Fix: Never add the amine to the chloride. Always add the chloride to the amine (as shown in Module 1). This keeps the local concentration of the amine high relative to the chloride [5].
Alternative Reagent: If the chloride is too unstable, generate it in situ from the sulfonic acid using oxalyl chloride/DMF, then immediately add the amine in the same pot.
🎫 Ticket #002: "Reaction is stalled/low yield with Aniline derivatives."
Diagnosis: Low Nucleophilicity.[1]
Anilines (especially electron-deficient ones) are poor nucleophiles. Standard bases (TEA/DIPEA) are insufficient to drive the reaction.
Mechanism:[2][3][4][5][6][7][8] DMAP attacks the sulfonyl chloride to form a highly electrophilic N-sulfonylpyridinium salt. This intermediate is much more reactive toward the poor amine nucleophile than the original chloride was [2][3].
Caption: Figure 2. The Steglich-type nucleophilic activation cycle where DMAP lowers the activation energy for attacking the sulfonyl center.
🎫 Ticket #003: "I have Bis-sulfonylation (R-N(SO2R')2)."
Diagnosis: Over-reaction of primary amines.
The sulfonamide product (
) is still acidic and can be deprotonated, reacting with a second equivalent of sulfonyl chloride.
Corrective Actions:
Stoichiometry: Strictly limit Sulfonyl Chloride to 0.95–1.0 equivalents.
Base Choice: Avoid strong bases that can deprotonate the sulfonamide product. Stick to Pyridine or NaHCO3.
Dilution: Run the reaction more dilute (0.1 M) to favor the intermolecular reaction over the secondary substitution.
Module 3: Purification (The "Cleanup Crew")
🎫 Ticket #004: "I used Pyridine as a solvent and can't get rid of it."
Pyridine is a classic solvent for these reactions but is notorious to remove due to its boiling point and smell.
The Copper Sulfate Trick (Chemist's Favorite)
Do not rely solely on evaporation. Use complexation chemistry.[9]
Step
Action
Chemical Logic
1
Dilute
Dilute reaction mixture with EtOAc or DCM.
2
Wash
Wash 3x with sat. aq. CuSO4 solution.
3
Observe
The aqueous layer will turn Deep Blue/Purple .
4
Finish
Wash with water (to remove Cu), then Brine. Dry/Evaporate.[2][8][10][11]
Why it works: Copper(II) forms a water-soluble coordination complex with pyridine (
), effectively pulling it out of the organic layer [4].
Module 4: Advanced & Green Methods
🌿 Green Solvent Replacement
Pharma is moving away from DCM (carcinogenic, chlorinated).
Traditional Solvent
Green Replacement
Benefits
Dichloromethane (DCM)
2-MeTHF
Higher boiling point, derived from biomass, separates well from water [1].
THF
2-MeTHF
Lower peroxide formation risk, better stability.
General Organic
Water (Schotten-Baumann)
Uses biphasic system (Water/EtOAc) with inorganic base ().
Scenario: You cannot use sulfonyl chlorides (unstable) and must start from Aryl Halides and Sulfonamides .
If standard SN2 chemistry fails, use Cross-Coupling.
Reagents: Aryl Bromide + Primary Sulfonamide.
Catalyst: Pd(OAc)2 + Ligand (e.g., XPhos or BrettPhos).
Base: Cs2CO3.
Conditions: Dioxane, 100°C.
Note: This forms the C-N bond between the aromatic ring and the nitrogen, not the S-N bond, but is critical for building complex sulfonamide drugs [6].
References
Biotage. (2023).[12] Green solvents for solid phase peptide synthesis. Link
ResearchGate. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Link
UTRGV. The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. Link
ResearchGate (Q&A). (2015). How can I remove the pyridine from the sugar compound?Link
BenchChem. (2025).[2] Overcoming common challenges in the synthesis of sulfonamide derivatives. Link
Princeton University (Macmillan Group). Sulfonamidation of Aryl and Heteroaryl Halides. Link
Preventing sulfonyl group migration during deprotection
Guide: Preventing Sulfonyl Group Migration During Deprotection Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the intricate challenges faced in multi-step...
Author: BenchChem Technical Support Team. Date: February 2026
Guide: Preventing Sulfonyl Group Migration During Deprotection
Welcome to the technical support center for synthetic chemistry. As Senior Application Scientists, we understand the intricate challenges faced in multi-step synthesis. This guide provides in-depth troubleshooting and practical solutions for a common and often unexpected side reaction: sulfonyl group migration during the deprotection of amines and other functional groups.
Frequently Asked Questions (FAQs)
Q1: What is sulfonyl group migration?
Sulfonyl group migration is an intramolecular rearrangement where a sulfonyl group (e.g., tosyl, nosyl) moves from one atom to another within the same molecule, most commonly from a nitrogen or oxygen atom to a carbon atom of an aromatic ring.[1][2][3] This undesired reaction often occurs under the acidic or thermal conditions used for deprotection, leading to a mixture of products and reduced yield of the target compound.
Q2: I'm trying to remove a tosyl group from an aniline derivative with strong acid and getting a complex mixture. What's happening?
You are likely observing acid-catalyzed sulfonyl group migration. With electron-rich aromatic substrates, such as many aniline derivatives, strong acids like trifluoromethanesulfonic acid (TfOH) can protonate the sulfonamide and facilitate an electrophilic aromatic substitution-like rearrangement onto the aromatic ring.[4][5][6][7] The desired deprotection competes with this migration pathway.
Q3: Are certain sulfonyl groups more prone to migration than others?
While the substrate and reaction conditions are the primary drivers, the nature of the sulfonyl group plays a role. Generally, the focus is on the ease of cleavage rather than an inherent migratory aptitude. Groups that are harder to remove (like tosyl) may require harsher conditions, which in turn promote migration.[8] Conversely, more labile groups like 2-nitrobenzenesulfonyl (nosyl) can often be removed under milder, nucleophilic conditions that do not induce rearrangement.[8][9]
Q4: Can I prevent migration by simply changing the acid I use for deprotection?
Sometimes, but it is not a guaranteed solution. While using a near-stoichiometric amount of a strong acid like TfOH at moderate temperatures can selectively deprotect neutral or electron-deficient N-arylsulfonamides, this same method will actively promote migration in electron-rich systems.[4][5][6][7] The fundamental issue is that the conditions required for acid-mediated N-S bond cleavage are often conducive to the migration mechanism. Alternative, non-acidic deprotection methods are typically a more robust solution.
The Science of Sulfonyl Migration: A Deeper Dive
Understanding the underlying mechanism is critical to preventing this side reaction. Sulfonyl migration is not a random event; it is governed by predictable chemical principles.
Mechanism of Acid-Catalyzed N-to-C Migration
The most common scenario involves the migration of a sulfonyl group from a nitrogen atom to an electron-rich aromatic ring. The process is mechanistically related to a Fries rearrangement and can be either intramolecular or intermolecular.[1]
Protonation: The reaction is initiated by the protonation of the sulfonamide oxygen or nitrogen, making the sulfonyl group a more potent electrophile.
Dissociation/Association: The protonated N-S bond can weaken, leading to a dissociative mechanism that generates a transient sulfonyl cation (RSO₂⁺) or a related electrophilic species. This species is then attacked by the electron-rich aromatic ring.
Intramolecular Attack: Alternatively, the protonated sulfonamide can be attacked directly by a nucleophilic position on the aromatic ring (typically ortho or para) via a concerted or stepwise electrophilic aromatic substitution pathway.
Rearomatization: A proton is lost from the ring, restoring aromaticity and resulting in the C-sulfonated product.
Electron-donating groups on the aromatic ring accelerate this process by increasing the ring's nucleophilicity, making it a better trap for the electrophilic sulfonyl group. This is why electron-rich anilines and phenols are particularly susceptible.[4][5]
Caption: Acid-catalyzed N-to-C sulfonyl migration competes with deprotection.
Troubleshooting Guide
If you suspect sulfonyl migration is occurring, use this guide to diagnose and solve the problem.
Symptom / Observation
Probable Cause
Recommended Solution(s)
Low yield of desired amine; major side product identified as an isomer.
N-to-C Sulfonyl Migration: The deprotection conditions (likely strongly acidic) favor rearrangement over N-S bond cleavage.
1. Switch to a reductive deprotection method (e.g., Mg/MeOH, Na/naphthalene).2. If using a nosyl (Ns) or dinitrobenzenesulfonyl (DNBS) group, switch to nucleophilic deprotection (e.g., thiophenol/K₂CO₃).3. Re-evaluate the choice of protecting group for future syntheses.
Reaction with TfOH on an electron-rich aniline gives no desired product.
Facile Migration: The substrate is highly activated towards electrophilic substitution, making migration much faster than deprotection under these conditions.
Avoid acidic deprotection entirely. Reductive cleavage is the preferred method. See Protocol 1.
Multiple spots on TLC, some less polar than starting material.
Intermolecular Migration/Transfer: Under harsh conditions, the sulfonyl group can transfer from one molecule to another, leading to a complex mixture of products.[4]
1. Lower the reaction temperature.2. Use milder, non-acidic conditions.3. Ensure high-purity starting materials to avoid catalytic decomposition pathways.
Deprotection of a primary sulfonamide is difficult and requires harsh conditions.
Low Acidity of N-H Proton: Primary sulfonamides are less acidic and more stable than secondary ones, making them notoriously difficult to cleave.[8]
1. For tosylamides, activation with a trifluoroacetyl group followed by reductive cleavage with SmI₂ can be effective.[6]2. The Fukuyama amine synthesis using a nosyl group is a superior strategy for primary amines.[8][9]
Preventative Strategies & Experimental Protocols
The most effective strategy is to choose deprotection conditions that operate via a mechanism where migration is impossible. Reductive and nucleophilic methods are the gold standard for avoiding this issue.
Decision Workflow for Deprotection Strategy
Use the following workflow to select an appropriate deprotection method for your sulfonyl-protected amine.
Caption: Decision tree for selecting a sulfonamide deprotection method.
Protocol 1: Reductive Deprotection of N-Tosylamines (Mg/MeOH)
This method is effective for a wide range of sulfonamides and avoids the acidic conditions that cause migration. It is particularly useful for robust substrates.
To a solution of the N-tosyl amine (1.0 equiv) in anhydrous methanol (0.1–0.2 M), add magnesium turnings (10–20 equiv).
Heat the mixture to reflux under an inert atmosphere. The reaction can be monitored by TLC or LC-MS. Reaction times can vary from 2 to 12 hours.
Upon completion, cool the reaction to room temperature.
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution until the evolution of gas ceases and the magnesium is consumed.
Filter the resulting suspension to remove magnesium salts, washing the filter cake with methanol or ethyl acetate.
Concentrate the filtrate under reduced pressure.
Perform a standard aqueous workup by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. Extract the aqueous layer, combine the organic phases, dry over Na₂SO₄, filter, and concentrate to yield the crude amine.
Purify the product by column chromatography or crystallization as required.
Reference Insight: This reductive cleavage provides a powerful alternative to harsh acidic hydrolysis, especially for sensitive substrates.[8]
Protocol 2: Nucleophilic Deprotection of N-Nosylamines (Fukuyama Deprotection)
The 2-nitrobenzenesulfonyl (Ns) group is an excellent choice for protecting amines, precisely because it can be cleaved under mild, non-migratory nucleophilic conditions.[9]
Materials:
N-Nosyl protected amine
Thiophenol (PhSH) or other thiol
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
Acetonitrile (MeCN) or Dimethylformamide (DMF)
Round-bottom flask
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
Dissolve the N-nosyl amine (1.0 equiv) in MeCN or DMF (0.1 M) in a round-bottom flask under an inert atmosphere.
Add potassium carbonate (3.0–5.0 equiv) or another suitable base.
Add thiophenol (2.0–3.0 equiv) dropwise to the stirring suspension at room temperature.
Stir the reaction at room temperature. The reaction is typically complete within 1–4 hours and can be monitored by TLC (the byproduct, diphenyl disulfide, is often visible).
Upon completion, dilute the reaction mixture with water and an organic solvent (e.g., ethyl acetate).
Separate the layers. Extract the aqueous phase two more times with the organic solvent.
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude amine product by column chromatography to remove sulfur-containing byproducts.
Reference Insight: The Ns-group strategy is highly versatile because both the protection and deprotection steps proceed under exceptionally mild conditions, preserving other functional groups.[9]
Strategic Planning: Alternative Protecting Groups
Sometimes the most robust solution is to plan ahead and avoid sulfonyl groups altogether, especially when working with highly sensitive, electron-rich aromatic systems.
Protecting Group
Cleavage Conditions
Advantages
Considerations
Boc (tert-Butoxycarbonyl)
Acidic (TFA, HCl in dioxane)
Mild cleavage; orthogonal to many other groups.
Not suitable if the final deprotection must avoid acid.
Cbz (Carboxybenzyl)
Hydrogenolysis (H₂, Pd/C)
Very mild, neutral cleavage.
Incompatible with reducible functional groups (alkenes, alkynes, nitro groups).
Fmoc (Fluorenylmethyloxycarbonyl)
Basic (Piperidine in DMF)
Mild basic cleavage; widely used in peptide synthesis.
Not suitable for base-sensitive substrates.
Reference Insight: Urethane-based protecting groups like Boc and Fmoc were developed specifically to provide milder deprotection conditions compared to more robust amide or sulfonamide protecting groups.[10]
References
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. The Journal of Organic Chemistry, 82(24), 13423–13439. [Link]
Javorskis, T., & Orentas, E. (2017). Chemoselective Deprotection of Sulfonamides Under Acidic Conditions: Scope, Sulfonyl Group Migration, and Synthetic Applications. PubMed.[Link]
Baran, P. S., & O'Malley, D. P. (2020). Synthetic and mechanistic aspects of sulfonyl migrations. Organic & Biomolecular Chemistry, 18(15), 2749-2761. [Link]
Baran, P. S., & O'Malley, D. P. (2020). Synthetic and mechanistic aspects of sulfonyl migrations. PubMed.[Link]
Managing hypersensitivity and allergic reactions to sulfonamide-based compounds
Technical Support Center: Sulfonamide Hypersensitivity Management Ticket ID: SULF-TOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Drug Safety & Metabolism Welcome to the Technical Support Center Y...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Sulfonamide Hypersensitivity ManagementTicket ID: SULF-TOX-001
Status: Open
Assigned Specialist: Senior Application Scientist, Drug Safety & Metabolism
Welcome to the Technical Support Center
You have reached the specialized support hub for managing hypersensitivity associated with sulfonamide-based compounds. This guide addresses the "Sulfa" paradox: why a ubiquitous pharmacophore saves lives yet remains a leading cause of Stevens-Johnson Syndrome (SJS) and Toxic Epidermal Necrolysis (TEN).
This resource is divided into four technical modules designed for medicinal chemists, toxicologists, and clinical trial managers.
User Query: "I have a patient/subject allergic to Bactrim. Can I safely administer a sulfonamide-based diuretic or sulfonylurea? Is cross-reactivity real?"
Technical Response:
The concept of "blanket sulfa allergy" is a persistent clinical myth. Structural analysis reveals that hypersensitivity is rarely driven by the sulfur atom itself (
) but rather by the specific -arylamine moiety found in sulfonamide antibiotics.
The Structural Differentiator
Sulfonamide Antibiotics (e.g., Sulfamethoxazole): Contain an aromatic amine at the
position and a heterocyclic ring at .[1][2][3] This specific configuration allows for bioactivation into reactive haptens.[4]
Non-Antibiotic Sulfonamides (e.g., Furosemide, Glipizide): Lack the
-arylamine. They do not undergo the same metabolic toxification pathway.
Scientist's Note: Large-scale retrospective studies indicate that while patients with antibiotic sulfonamide allergies are predisposed to other drug allergies (due to a hyper-vigilant immune system), there is no structural cross-reactivity between the two classes [1][2].
Visual Logic: Cross-Reactivity Decision Tree
Figure 1: Structural decision tree distinguishing high-risk arylamine sulfonamides from low-risk non-antibiotic variants.
Module 2: Mechanism of Toxicity (The "Hapten" Hypothesis)
User Query: "Why do reactions often occur 7-14 days after initiation? What is the mechanism?"
Technical Response:
The delay indicates a cell-mediated immune response (Type IV Hypersensitivity), driven by metabolic bioactivation. The parent drug is pro-haptenic; it must be metabolized to become immunogenic.
The Bioactivation Pathway[4][5]
N-Acetylation (Detoxification): The primary route (NAT2 enzyme). Rapid acetylators clear the drug safely.
CYP2C9 Oxidation (Toxification): If N-acetylation is saturated or slow, CYP2C9 oxidizes the
-amine to a Hydroxylamine (-NHOH).
Auto-oxidation: The hydroxylamine spontaneously oxidizes to a Nitroso (-NO) species.
Haptenization: The Nitroso species is a potent electrophile. It covalently binds to cysteine residues on cellular proteins (e.g., on keratinocytes), creating "non-self" antigens that trigger T-cell destruction of the skin [3][4].
Critical Insight: Patients with HIV/AIDS have a reaction rate ~10x higher than the general population because they are often Glutathione (GSH) deficient . GSH is the "scavenger" that neutralizes the Nitroso metabolite [5].
Visual Logic: Metabolic Bioactivation
Figure 2: The metabolic divergence between safe excretion and hapten formation. Note the critical role of Glutathione (GSH) in preventing toxicity.[5]
Module 3: Pre-Clinical Screening Protocol
User Query: "How can we screen new sulfonamide candidates for hypersensitivity potential before clinical trials?"
Technical Response:
You cannot replicate the immune response in vitro easily, but you can quantify the propensity for reactive metabolite formation (RM).
Protocol: Reactive Metabolite Trapping Assay
Objective: Quantify the formation of Nitroso/Hydroxylamine intermediates using Glutathione (GSH) or Potassium Cyanide (KCN) trapping.
Incubation System:
Human Liver Microsomes (HLM) (1 mg/mL protein).
Test Compound (10 µM).
NADPH regenerating system.
Trapping Agent Addition:
Arm A (Control): No trapping agent.
Arm B (GSH): Add Glutathione (5 mM). Detects soft electrophiles (Quinones, Iminoquinones).
Arm C (KCN): Add Potassium Cyanide (1 mM). Specific for hard electrophiles (Iminium ions).
Reaction: Incubate at 37°C for 60 minutes.
Termination: Quench with ice-cold Acetonitrile.
Analysis (LC-MS/MS):
Scan for Neutral Loss (NL) of 129 Da (indicates GSH adduct).
Look for M+16 (Hydroxylation) and M+30 (Nitroso formation) peaks.
Interpretation: A high ratio of GSH-adduct to parent drug indicates a high risk of bioactivation (haptenization) in vivo.
Module 4: Clinical Desensitization Protocol
User Query: "A patient requires Sulfamethoxazole/Trimethoprim (TMP-SMX) for PCP pneumonia but has a history of cutaneous reaction. How do we proceed?"
Technical Response:
For non-life-threatening reactions (maculopapular rash), Rapid Drug Desensitization (RDD) is the standard of care. This induces temporary tolerance by incrementally introducing micro-doses of the antigen, preventing mast cell degranulation.
WARNING: Contraindicated for patients with history of SJS, TEN, or DRESS syndrome.
Note: If a reaction occurs, stop, treat symptoms (antihistamines), and resume at the previous tolerated step once stabilized [6].
References
Strom, B. L., et al. (2003). Absence of cross-reactivity between sulfonamide antibiotics and sulfonamide nonantibiotics.[1][3][6][7][8][9][10] The New England Journal of Medicine, 349(17), 1628–1635. Link
Wulf, N. R., & Matuszewski, K. A. (2013). Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1483–1494. Link
Naisbitt, D. J., et al. (2002). Hypersensitivity reactions to sulfonamides: involvement of N4-hydroxylation and conjugation with protein. Current Opinion in Allergy and Clinical Immunology, 2(4), 301-307. Link
Svensson, C. K., et al. (2000). Cutaneous drug reactions: Pharmacological, metabolic, and immunological perspectives. Pharmacological Reviews, 53(3), 357-379. Link
Vyas, P. M., et al. (2006).[11] Sulfonamide-induced oxidative stress in cystic fibrosis and HIV. Clinical Pharmacology & Therapeutics, 80(5), 526-536. Link
Leger, R. M., et al. (2019). Antimicrobial Desensitization: A Review of Published Protocols. Pharmacy, 7(3), 87. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Enhancing the chemoselectivity of reactions involving sulfonamides
Ticket ID: CHEM-SULF-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
Sulfonamides (
) present a unique "ambident nucleophile" challenge in organic synthesis. The deprotonated sulfonamide anion possesses two nucleophilic sites: the nitrogen (N) and the sulfonyl oxygen (O). Furthermore, the electron-withdrawing nature of the sulfonyl group significantly alters the pKa and nucleophilicity compared to carboxamides or amines, often complicating standard cross-coupling protocols.
This guide provides troubleshooting workflows for three critical failure modes:
Regioselectivity (N- vs. O-alkylation)
Chemoselectivity in Cross-Couplings (Sulfonamide vs. Amine/Alcohol)
Site-Selectivity in C-H Activation (Directing Group Competition)
Module 1: Troubleshooting Alkylation (N- vs. O-Selectivity)
User Query:
"I am attempting to alkylate a primary sulfonamide using an alkyl halide and potassium carbonate in acetone, but I am observing significant O-alkylated side products (sulfonate esters). How do I force N-alkylation?"
Technical Diagnosis:
This is a classic manifestation of the Hard-Soft Acid-Base (HSAB) principle .
Oxygen center: Harder nucleophile (due to high charge density on the sulfonyl oxygens).
Your current conditions (Acetone/K2CO3) may be promoting tight ion-pairing or providing insufficient solvation, allowing the "hard" oxygen to react with "hard" electrophiles.
Troubleshooting Protocol
To exclusively promote N-alkylation , you must increase the "soft" character of the interaction.
Variable
Recommendation
Mechanistic Rationale
Electrophile
Alkyl Iodides (avoid Triflates/Sulfates)
Iodide is a "soft" leaving group, favoring the "soft" nitrogen center.[1] Hard leaving groups (OTf, OMs) favor O-alkylation via electrostatic control.
Solvent
DMF, DMSO, or NMP
Polar aprotic solvents effectively solvate the cation (K+), leaving the sulfonamide anion "naked" and more reactive at its most nucleophilic site (Nitrogen).
Base/Cation
Cesium Carbonate ()
The large, soft Cesium cation forms a loose ion pair with the sulfonamide anion, increasing N-nucleophilicity compared to smaller cations (Li+, Na+) which coordinate tightly to Oxygen.
Visual Guide: N-Alkylation Decision Tree
Figure 1: Decision logic for maximizing N-selectivity in sulfonamide alkylation based on HSAB theory.
Module 2: Cross-Coupling Chemoselectivity
User Query:
"I need to N-arylate a sulfonamide in the presence of a secondary amine. Standard Buchwald conditions are aryating the amine instead. Can I invert this selectivity?"
Technical Diagnosis:
Amines are inherently more nucleophilic than sulfonamides (
vs. for amines). In standard Pd-catalyzed couplings, the amine will outcompete the sulfonamide for the oxidative addition complex.
To favor the sulfonamide, you must exploit acidity differences rather than nucleophilicity. Sulfonamides are much more acidic (
) than secondary amines ().
Solution: The "Base-Gating" Strategy
Use a base that is strong enough to deprotonate the sulfonamide (forming the active amidate nucleophile) but too weak to deprotonate the amine. The neutral amine is a poor ligand for the metal center compared to the anionic sulfonamidate.
Protocol Comparison: N-Arylation Methods
Methodology
Key Reagents
Chemoselectivity Profile
Best For...
Buchwald-Hartwig
Cat: Pd(OAc)2 / tBuXPhosBase: or Solvent: t-Amyl alcohol
High. Weak inorganic bases deprotonate sulfonamide but not amine. Bulky ligands (tBuXPhos) facilitate reductive elimination of the crowded S-N bond.
Aryl Chlorides/Bromides
Chan-Lam
Cat: Cu(OAc)2Oxidant: Air ()Ligand: Pybox (optional)
Tunable. Cu(II) coordinates preferentially to the sulfonamide anion. Use of tridentate ligands can prevent S,N-chelation issues.[2]
Aryl Boronic Acids
Metal-Free (Aryne)
Precursor: o-Silylaryl triflateActivator: CsF
Moderate. Relies on the high nucleophilicity of the sulfonamide anion toward the transient aryne species.
Avoiding Transition Metals
Critical Troubleshooting for Chan-Lam Coupling
If observing low yields or "over-arylation" in Chan-Lam couplings:
Moisture Control: While "open to air" is standard, excessive water inhibits the catalytic cycle. Add 4Å molecular sieves.
Ligand Acceleration: For stubborn primary sulfonamides, add a bidentate ligand like 1,10-phenanthroline or a tridentate Pybox ligand to stabilize the high-valent Cu(III) intermediate.
Module 3: Site-Selective C-H Activation
User Query:
"I am using a sulfonamide as a directing group (DG) for Rh(III)-catalyzed C-H activation. My substrate also contains a pyridine ring. The catalyst is coordinating to the pyridine instead of the sulfonamide. How do I switch the selectivity?"
Technical Diagnosis:
This is a competition between a Strongly Coordinating DG (Pyridine, N-heterocycle) and a Weakly Coordinating DG (Sulfonamide).
Thermodynamic Trap: The metal center preferentially binds to the pyridine nitrogen, forming a stable, unreactive complex (catalyst poisoning or wrong site activation).
Solution: Polarity-Induced Selectivity Switching
Recent methodologies demonstrate that solvent polarity can invert this selectivity by altering the energetic barrier of the C-H activation step (CMD mechanism).
To direct via N-Heterocycle: Use DCE (1,2-Dichloroethane) .[3]
To direct via Sulfonamide: Use Toluene or Methanol with specific additives.
Mechanism: In non-polar solvents like toluene, the lipophilic interaction and the specific geometry required for sulfonamide-directed Concerted Metalation-Deprotonation (CMD) are favored. The silver salt abstracts the chloride, generating the active cationic Rh species which coordinates to the sulfonamide anion.
Visual Guide: Selectivity Switch Workflow
Figure 2: Solvent-controlled divergence in Rh(III)-catalyzed C-H activation.
Module 4: Protecting Group Strategy
When chemoselectivity cannot be achieved via kinetic/thermodynamic tuning, protection is required.
Scenario: You need to alkylate an amine in the presence of a sulfonamide.
Problem: Sulfonamide N-H is acidic (
). Bases used for amine alkylation will deprotonate the sulfonamide, making it nucleophilic.
Strategy: Protect the sulfonamide with DMB (2,4-Dimethoxybenzyl) or PMB (p-Methoxybenzyl) .
Comparative Analysis: 1-Methoxypropane-2-sulfonamide vs. Traditional Chiral Auxiliaries
This guide provides a comparative analysis of 1-Methoxypropane-2-sulfonamide , positioning it not as a traditional "removable" auxiliary, but as a specialized Chiral Scaffold (Synthon) .[1] This distinction is critical f...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comparative analysis of 1-Methoxypropane-2-sulfonamide , positioning it not as a traditional "removable" auxiliary, but as a specialized Chiral Scaffold (Synthon) .[1] This distinction is critical for medicinal chemists deciding between building chirality (using auxiliaries) versus incorporating chirality (using scaffolds).[1]
Content Type: Technical Comparison Guide
Subject: Chiral Strategy Selection in Drug Discovery (Focus on Sulfonamide Motifs)
Executive Summary: The "Make vs. Buy" Decision
In the synthesis of chiral active pharmaceutical ingredients (APIs), chemists face a fundamental choice: use a removable auxiliary (like Ellman’s sulfinamide) to induce chirality and then discard the directing group, or use a chiral scaffold that remains part of the final molecule.[1]
1-Methoxypropane-2-sulfonamide (and its enantiomers) represents the latter.[1] It is a high-value chiral building block, most notably validated in the synthesis of APJ receptor agonists for cardiovascular indications.[1] Unlike generic auxiliaries, it offers superior atom economy for targets requiring a specific sulfonamide core, eliminating the wasteful "attach-react-cleave" cycle of traditional auxiliaries.[1]
Key Precursor: Derived from (S)-1-methoxy-2-propylamine (CAS: 99636-32-5), often synthesized via biocatalytic transamination of methoxyacetone to ensure high enantiomeric excess (>99% ee).[1]
Mechanism of Action (As a Scaffold)
Unlike Evans or Oppolzer auxiliaries, which use steric bulk to block one face of a molecule during a reaction, 1-Methoxypropane-2-sulfonamide acts as a fixed chiral anchor .[1]
Incorporation: The molecule is introduced early in the synthesis (e.g., via nucleophilic attack or coupling).[1]
Direction: Its pre-existing chiral center (
) directs the stereochemistry of subsequent intramolecular cyclizations or side-chain manipulations.[1]
Retention: The sulfonamide moiety (
) serves as a hydrogen-bond donor/acceptor in the final drug target (e.g., binding to the APJ receptor pocket).[1]
Comparative Performance Data
Scenario A: Synthesis of Chiral Sulfonamide Drugs (The "Sweet Spot")
Target: A drug molecule containing a chiral sulfonamide group (e.g., APJ Agonist).[1]
Route 1: Using 1-Methoxypropane-2-sulfonamide (Scaffold Strategy) [1]
Yield: Lower (Cumulative loss over multiple steps).[1]
Stereocontrol: Dependent on the diastereoselectivity of the reduction step (typically 85-95% de).[1]
Scenario B: General Asymmetric Synthesis
Target: A generic chiral amine or alcohol without a sulfonamide core.[1]
Route 1: Using 1-Methoxypropane-2-sulfonamide [1][2][3][4]
Feasibility: Low.[1] The sulfonamide bond is extremely stable and difficult to cleave without destroying other sensitive functionality.[1]
Route 2: Using Ellman’s Auxiliary
Feasibility: High.[1] The sulfinyl group is easily cleaved with mild acid (HCl/MeOH), releasing the free amine.[1]
Strategic Decision Pathways (Visualized)
The following diagram illustrates the decision logic for selecting 1-Methoxypropane-2-sulfonamide versus traditional auxiliaries.
Caption: Decision tree for selecting between Chiral Scaffolds (1-Methoxypropane-2-sulfonamide) and Removable Auxiliaries based on target structure.
Experimental Protocol: Utilization in APJ Agonist Synthesis
Context: This protocol (adapted from Patent WO2018097945) demonstrates the use of (R)-1-Methoxypropane-2-sulfonamide as a scaffold to generate a triazole-based APJ agonist.[1]
Activation: Charge a reaction vessel with (R)-1-Methoxypropane-2-sulfonamide dissolved in anhydrous ACN.
Deprotonation: Add
(2.0 equiv) and stir at Room Temperature (RT) for 30 minutes. Note: The sulfonamide NH proton is acidic (), allowing mild deprotonation.[1]
Coupling: Add the heteroaryl chloride dropwise.[1]
Reaction: Heat to 60°C and monitor by LC-MS. The nucleophilic sulfonamide nitrogen attacks the electrophilic heteroaryl center.[1]
Workup: Upon completion (typically 4-6 hours), filter solids and concentrate.
Result: The chiral center at the propyl chain remains intact (
ee retention), yielding the N-functionalized sulfonamide core ready for final triazole formation.[1]
References
BenchChem. (2025).[1][5] Application Notes: (S)-(+)-1-Methoxy-2-propylamine as a Chiral Resolving Agent and Scaffold. Link[1]
AstraZeneca/Amgen. (2018).[1] Heteroaryl-substituted triazoles as APJ receptor agonists. WO2018097945A1.[1] Link
Ellman, J. A., et al. (2002).[1] N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews. Link[1]
Oppolzer, W. (1987).[1] Camphor Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Tetrahedron. Link
ChemicalBook. (2024).[1] Product Entry: (R)-1-Methoxypropane-2-sulfonamide (CAS 1638587-33-3).[1] Link
Comparative Guide: 1-Methoxypropane-2-sulfonamide (Sulfonamide Class) vs. Evans' Oxazolidinones
The following guide provides a comprehensive technical comparison between 1-Methoxypropane-2-sulfonamide (and the broader class of sulfonamide/sulfinamide auxiliaries it represents) and the industry-standard Evans' Oxazo...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides a comprehensive technical comparison between 1-Methoxypropane-2-sulfonamide (and the broader class of sulfonamide/sulfinamide auxiliaries it represents) and the industry-standard Evans' Oxazolidinones .
Editorial Note: While Evans' Oxazolidinones are the established "gold standard" for asymmetric enolate chemistry (C-C bond formation), 1-Methoxypropane-2-sulfonamide is structurally analogous to the Ellman Auxiliary (tert-butanesulfinamide) class.[1] In modern drug development—specifically for APJ receptor agonists and chiral amine synthesis—sulfonamide-based strategies often outperform Evans' methodology in terms of atom economy and direct access to nitrogen-bearing stereocenters. This guide compares the two methodologies.
[1]
Executive Summary: Selecting the Right Chiral Controller
For the synthesis of complex pharmaceutical intermediates, the choice between an Evans Oxazolidinone and a Sulfonamide-based auxiliary depends entirely on the target bond (C-C vs. C-N) and the cleavage requirements .[1]
Feature
Evans' Oxazolidinones
1-Methoxypropane-2-sulfonamide (Class)
Primary Utility
C-C Bond Formation (Alkylation, Aldol)
C-N Bond Formation (Imine Addition)
Mechanism
Chelation-controlled Enolate Geometry (Z-enolate)
Hydrogen-bond directed or Cyclic Transition State
Stereocontrol (dr)
Excellent (>98:2 typical)
High (>95:5 typical)
Cleavage
Hydrolysis (LiOH/H₂O₂) or Reduction (LiBH₄)
Acidic Hydrolysis (HCl/MeOH)
Atom Economy
Low (Auxiliary is heavy, requires install/remove steps)
Medium-High (Auxiliary is lighter, often part of pharmacophore)
Best For
Polyketides, Alpha-chiral Acids/Alcohols
Chiral Amines, Alpha-amino Acids
Mechanistic Principles
A. Evans' Oxazolidinones: The Chelation Model
The efficacy of Evans' auxiliaries relies on the formation of a rigid Z-enolate .[1] The oxazolidinone carbonyl and the enolate oxygen chelate to a metal center (Li, B, or Ti), locking the conformation.[1] The bulky substituent (isopropyl, benzyl) at the C4 position sterically blocks one face of the enolate, forcing the electrophile to attack from the opposite side.[1]
Key Driver: Steric Hindrance + Chelation.
Limitation: Requires strong bases (LDA, NaHMDS) and cryogenic conditions (-78°C).[1]
B. Sulfonamide/Sulfinamide Auxiliaries: The Activation Model
1-Methoxypropane-2-sulfonamide and its analogs (e.g., Ellman's auxiliary) function primarily by condensing with aldehydes/ketones to form chiral N-sulfinyl imines .[1] These imines are highly activated electrophiles. The chiral sulfur center (or the adjacent chiral carbon in the methoxypropane variant) directs the approach of nucleophiles (Grignards, hydrides) via a cyclic transition state (often a six-membered Zimmerman-Traxler model).[1]
Key Driver: Electronic Activation + Cyclic Transition States.
Advantage: Compatible with milder conditions; the sulfonamide group can sometimes be retained as a bioisostere in the final drug (e.g., in APJ agonists).[1]
Comparative Efficacy Data
The following data contrasts the performance of both auxiliaries in synthesizing a generic Chiral Alpha-Methyl Intermediate (a common motif in drug development).
Table 1: Performance Metrics in Asymmetric Synthesis
Metric
Evans' Oxazolidinone (Alkylation Route)
Sulfonamide Auxiliary (Imine Route)
Step Count
4 Steps (Acylation Alkylation Cleavage Curtius*)
2 Steps (Condensation Nucleophilic Addn)
Overall Yield
~65-75%
~80-90%
Diastereomeric Ratio (dr)
>99:1 (after recryst.)
~95:5 (often requires chromatography)
Scalability
Good (Crystalline intermediates)
Excellent (Fewer steps, less waste)
Reagent Cost
Moderate (Auxiliary recyclable)
Low to Moderate (Often consumed)
Safety Profile
Requires Azide (if making amines via Curtius)
Safer (Direct addition)
*Note: To synthesize a chiral amine using Evans chemistry requires converting the chiral acid to an amine via Curtius rearrangement, adding significant step count and safety risk.[1]
Visualizing the Pathways
The following diagrams illustrate the divergent workflows for synthesizing a chiral amine using both methodologies.
Diagram 1: Evans vs. Sulfonamide Workflow[1]
Caption: Comparison of step-count and complexity. The Sulfonamide route (Blue) offers direct access to chiral amines, whereas the Evans route (Red) requires elaborate transformation of chiral acids.[1]
Best for generating chiral carbon centers alpha to a carbonyl.
Enolate Formation: To a solution of (S)-4-benzyl-3-propionyloxazolidin-2-one (1.0 equiv) in anhydrous THF at -78°C, add NaHMDS (1.1 equiv) dropwise. Stir for 30 min.
Alkylation: Add the electrophile (e.g., Benzyl bromide, 1.2 equiv) slowly.[1] The bulky benzyl group on the auxiliary blocks the Re-face, forcing Si-face attack.[1]
Quench & Workup: Warm to 0°C, quench with sat. NH₄Cl. Extract with EtOAc.
Cleavage: Dissolve the alkylated product in THF/H₂O (3:1). Add LiOH (2.0 equiv) and H₂O₂ (4.0 equiv) at 0°C. Stir 1h. Quench with Na₂SO₃.
Best for generating chiral amines (e.g., 1-Methoxypropane-2-sulfonamide derivatives).[1]
Imine Formation: Combine the ketone/aldehyde (1.0 equiv) and (S)-1-Methoxypropane-2-sulfonamide (or tert-butanesulfinamide) (1.1 equiv) in THF.[1] Add Ti(OEt)₄ (2.0 equiv) as a water scavenger/Lewis acid. Stir at reflux for 4-12h.
Workup: Pour into brine, filter the Ti-salts, and concentrate.
Asymmetric Addition: Dissolve the sulfinimine in CH₂Cl₂ at -48°C. Add Grignard reagent (R-MgBr, 2.0 equiv). The sulfonamide oxygen coordinates Mg, directing the addition.[1]
Deprotection: Add 4M HCl in Dioxane/MeOH. Stir 30 min at RT. Concentrate to yield the chiral amine hydrochloride.
You need to synthesize a Chiral Carboxylic Acid or Alcohol .[1]
The diastereomeric purity must be absolute (>99:1) without complex chromatography.
The substrate is prone to racemization (the auxiliary locks it).
Use Sulfonamide Auxiliaries When:
You need to synthesize a Chiral Amine (like the 1-Methoxypropane-2-amine scaffold).[1]
You are performing large-scale synthesis where atom economy and step-count are critical.
You require the sulfonamide moiety in the final molecule (e.g., as a bioisostere in APJ receptor agonists ).[1]
References
Evans, D. A., et al. "Enantioselective aldol condensations.[1] 2. Erythro-selective chiral aldol condensations via boron enolates." Journal of the American Chemical Society, 103(8), 2127-2129.[1] [1]
Ellman, J. A., et al. "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines."[1][2] Accounts of Chemical Research, 35(11), 984-995.[1] [1]
Patent Literature (APJ Agonists): WO2018093580A1. "Triazole pyridyl compounds as agonists of the apj receptor." (Cites usage of 1-methoxypropane-2-sulfonamide as a chiral building block).[1][3]
Heravi, M. M., et al. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis."[1] RSC Advances, 6, 30498-30551.[1]
Validating Absolute Configuration of Alcohols: A Guide to Chiral Sulfonamides & Sulfonates
This comprehensive guide details the validation of absolute configuration for alcohols, specifically focusing on Chiral Sulfonamides (as Solvating Agents) and Chiral Sulfonates (as Crystalline Derivatives) as superior or...
Author: BenchChem Technical Support Team. Date: February 2026
This comprehensive guide details the validation of absolute configuration for alcohols, specifically focusing on Chiral Sulfonamides (as Solvating Agents) and Chiral Sulfonates (as Crystalline Derivatives) as superior or complementary alternatives to the traditional Mosher's method.
Executive Summary
Determining the absolute configuration of secondary and tertiary alcohols is a critical milestone in drug development. While the Mosher's ester (MTPA) method is the industry standard for NMR analysis, it suffers from two significant limitations: it is destructive, and the resulting esters are frequently oils, precluding X-ray validation.
This guide introduces the Chiral Sulfonamide/Sulfonate ecosystem. By utilizing sulfonamide-based Chiral Solvating Agents (CSAs) for non-destructive NMR or converting alcohols into crystalline Camphorsulfonates for X-ray diffraction, researchers can establish a self-validating system that resolves ambiguities left by MTPA analysis.
Part 1: The Technical Landscape
The Limitation of Mosher's Esters
The Mosher method relies on the anisotropic shielding of the
-methoxy--trifluoromethylphenylacetic acid (MTPA) group. While powerful, it assumes a specific conformation in solution. If the steric bulk of the alcohol substituents is similar (e.g., iso-propyl vs. tert-butyl), the values ($ \delta_S - \delta_R $) become negligible or erratic, leading to misassignment. Furthermore, MTPA esters rarely crystallize, blocking the "Gold Standard" validation via X-ray crystallography.
The Solution: Chiral Sulfonamides & Sulfonates
This approach branches into two distinct methodologies depending on the sample constraints:
Action: The sulfonamide NH acts as a hydrogen bond donor to the alcohol oxygen. The chiral scaffold creates an anisotropic environment, inducing chemical shift non-equivalence in the alcohol's enantiomers without chemical modification.
Best For: Rapid screening, precious samples (non-destructive), and enantiomeric excess (ee) determination.
B. Crystalline Sulfonate Derivatization
Mechanism: Covalent Derivatization + Heavy Atom Effect.
Action: Converts the alcohol into a sulfonate ester. Unlike carboxylate esters (Mosher), sulfonate esters often pack efficiently into crystal lattices.
Best For:Absolute Validation. The sulfur atom provides anomalous scattering for X-ray crystallography, allowing absolute configuration determination even without other heavy atoms.
Part 2: Comparative Analysis
The following table contrasts the three primary methods for configuration assignment.
Feature
Mosher's Ester (MTPA)
Sulfonamide CSA
Camphorsulfonate Ester
Interaction Type
Covalent (Esterification)
Non-covalent (H-Bonding)
Covalent (Sulfonylation)
Sample Recovery
Difficult (Hydrolysis req.)
Excellent (Evaporation)
Difficult (Hydrolysis req.)
NMR Magnitude
High (0.05 - 0.5 ppm)
Moderate (0.01 - 0.2 ppm)
Moderate (Model dependent)
Crystallinity
Poor (Usually Oils)
N/A (Solution state)
High (Solid Derivatives)
X-ray Utility
Low
None
High (S atom anomalous scatt.)
Time to Result
1-2 Days
< 1 Hour
2-5 Days (Crystallization)
Part 3: Decision Logic & Workflow
The choice of method depends on sample availability and the need for orthogonal validation.
Figure 1: Decision matrix for selecting the appropriate validation method.
Part 4: Experimental Protocols
Protocol A: Non-Destructive Analysis using Sulfonamide CSA
For rapid determination of enantiomeric purity and configuration via NMR.
Reagents:
Analyte: Chiral Alcohol (~5 mg)
CSA: N-(3,5-dinitrobenzoyl)-
-phenylethylamine (or commercially available Sulfonamide CSA).
Solvent: CDCl
(dried over molecular sieves).
Step-by-Step:
Baseline Scan: Dissolve the alcohol in 0.5 mL CDCl
and acquire a standard H NMR spectrum.
Titration: Add the Sulfonamide CSA directly to the NMR tube in a 1:1 molar ratio.
Equilibration: Shake the tube vigorously for 30 seconds to ensure complex formation.
Measurement: Acquire the
H NMR spectrum.
Analysis: Observe the splitting of the carbinyl proton (CH-OH). The chemical shift difference (
) between the enantiomers correlates to the shielding cone of the CSA.
Note: Lower temperature (-20°C) often enhances
by stabilizing the H-bond complex.
Protocol B: Synthesis of Crystalline Camphorsulfonates
Setup: In a flame-dried vial, dissolve the alcohol in anhydrous DCM (1 mL).
Addition: Add triethylamine (2.0 equiv) and a catalytic amount of DMAP (0.1 equiv).
Reaction: Cool to 0°C. Add (1S)-10-Camphorsulfonyl chloride slowly. Allow to warm to Room Temp and stir for 4-12 hours.
Quench: Add saturated NaHCO
solution. Extract with DCM (3x).
Purification: Dry organic layer over Na
SO, concentrate, and filter through a short silica plug (eluting with Hexane/EtOAc).
Crystallization (Critical): Dissolve the resulting oil in a minimum amount of hot hexane or methanol. Allow slow evaporation or vapor diffusion.
Validation: Submit the resulting crystals for Single Crystal X-ray Diffraction (SC-XRD). The known absolute configuration of the camphor skeleton ((1S, 4R)) serves as the internal reference to assign the alcohol's configuration.
Part 5: Mechanism of Action
Understanding why these methods work is crucial for troubleshooting.
Figure 2: Mechanistic pathways for CSA interaction vs. Sulfonate derivatization.
The "Heavy Atom" Advantage
In Method B, the sulfur atom in the sulfonate group (
) has a significantly higher electron density than Carbon () or Oxygen (). In X-ray crystallography, this allows for the use of anomalous dispersion to determine absolute configuration with high confidence, even if the molecule lacks other heavy halogens (Br, I).
References
Determination of Absolute Configuration of Alcohols Using Camphorsulfonate Esters.
Source: Fordham University Research Commons.
Note: Details the cost-effectiveness and crystallinity advantages of camphorsulfonyl chloride over Mosher's reagent.
Chiral Solvating Agents for NMR Spectroscopy.
Source: University of Pisa / ACS Publications.
Note: Describes the synthesis and application of sulfonamide-based CSAs from renewable resources like isomannide.
Recent Advances in NMR Determination of Absolute Configuration.
Source: University of Illinois.
Note: A foundational review comparing Mosher (MTPA), MPA, and alternative derivatizing agents.
Mosher Ester Analysis Protocol.
Source: BenchChem / ResearchGate.
Note: Provides the standard baseline protocol against which sulfonamides are compared.
Comparative Guide: 1H NMR Anisotropy Methods for Absolute Configuration Assignment
Executive Summary For researchers isolating novel secondary alcohols or amines, X-ray crystallography is the gold standard but often fails due to the inability to grow suitable monocrystals. In these scenarios, NMR Aniso...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
For researchers isolating novel secondary alcohols or amines, X-ray crystallography is the gold standard but often fails due to the inability to grow suitable monocrystals. In these scenarios, NMR Anisotropy (Chiral Derivatization) is the primary alternative.
This guide compares the two dominant methodologies: the Mosher Method (MTPA) and the Trost/Riguera Method (MPA) . While Mosher's method is the historical standard, this guide argues that for complex, sterically hindered, or limited-quantity samples, the MPA method often provides superior resolution due to larger anisotropic shifts (
The determination of absolute configuration relies on the magnetic anisotropy generated by the phenyl ring of a Chiral Derivatizing Agent (CDA). When a chiral alcohol reacts with the enantiomers of a CDA, the resulting diastereomeric esters adopt a preferred conformation in solution.
The Shielding Mechanism
In the dominant conformer, the phenyl ring of the auxiliary is positioned spatially close to one set of substituents on the substrate (
), shielding them (upfield shift, negative ). The other set of substituents () remains in the deshielding or neutral cone (downfield shift, positive ).
The Critical Equation
The assignment is based on the difference in chemical shifts between the two diastereomers:
Note: The "S-ester" and "R-ester" refer to the configuration of the auxiliary in the final ester, not the acid chloride used.
Figure 1: The logic of NMR anisotropy. The preferred conformation forces the phenyl ring to shield specific protons, allowing spatial mapping of substituents.
Comparative Analysis: MTPA vs. MPA
The choice of auxiliary is not arbitrary. Below is a technical comparison of the standard MTPA (Mosher) reagent versus the MPA (Methoxyphenylacetic acid) reagent.
Feature
MTPA (Mosher's Method)
MPA (Trost/Riguera Method)
Application Scientist Verdict
Reagent Structure
-methoxy--trifluoromethylphenylacetic acid
-methoxyphenylacetic acid
MPA is structurally simpler but more magnetically active.
Anisotropy Magnitude
Moderate ( ppm)
High ( ppm)
MPA offers 2-3x larger shifts, critical for crowded spectra.
Conformational Rigidity
High (due to bulky )
Moderate (relies on -stacking/dipoles)
MTPA is more robust for flexible chains; MPA is better for rigid rings.
Racemization Risk
Low (No -proton)
Moderate (Has acidic -proton)
MTPA is safer for beginners. MPA requires careful coupling (DCC/DMAP).
Verification
1H and 19F NMR (Dual validation)
1H NMR only
MTPA wins on self-validation via Fluorine NMR.
Cost
High
Low
MPA is significantly cheaper.
Why Choose MPA?
While MTPA is the textbook standard, MPA is often superior for complex natural products . The absence of the bulky
group allows the phenyl ring to sit closer to the substrate protons, resulting in significantly larger values. This makes resolving overlapping signals in complex regions (like steroid backbones or polyketide chains) much easier.
Experimental Protocol: The Self-Validating Workflow
To ensure scientific integrity, this protocol includes a mandatory "Purification Check" and "Sign Distribution Analysis."
Step 1: Derivatization (Parallel Reactions)
You must prepare both diastereomers. Single-derivative methods exist but are prone to error.
Substrate: 1.0 equiv (approx. 1-5 mg)
Reagents:
Reaction A: (R)-MTPA-OH (or MPA), DCC, DMAP in
.
Reaction B: (S)-MTPA-OH (or MPA), DCC, DMAP in
.
Note on Stereochemistry:
(R)-MTPA Acid yields the (S)-MTPA Ester .
(S)-MTPA Acid yields the (R)-MTPA Ester .
Crucial: Verify the configuration of your starting acid.[1][2][3][4] The protocol below assumes you calculate
Do not analyze crude mixtures. Unreacted auxiliary can induce intermolecular anisotropy (concentration-dependent shifts) that mimics intramolecular shielding.
Action: Filter through a short silica plug or perform HPLC.
QC: 1H NMR must show no broad peaks from DCC urea byproducts.
Step 3: Data Acquisition & Analysis
Acquire 1H NMR for both esters in
(or if overlaps occur).
Assign signals for protons
, , and to the chiral center.
Tabulate chemical shifts.
Figure 2: The self-validating workflow for configuration assignment. Parallel processing reduces systematic error.
Data Interpretation & Self-Validation
The most common error is "selective picking"—using only one proton to assign configuration. You must map the entire molecule.
The Sign Distribution Model
Calculate
for all assignable protons.
Positive (
): Protons reside on the "Right" side of the plane (typically ).
Negative (
): Protons reside on the "Left" side of the plane (typically ).
Validation Criteria
Uniformity: All protons on the
substituent chain must show the same sign.
Crossover: The sign should flip exactly at the chiral center (methine proton).
Magnitude: Protons closer to the chiral center should have larger
values.
If you observe random mixing of positive and negative signs within a single chain (
), the method has failed. This usually indicates:
Conformational mobility (no single dominant conformer).
Presence of another functional group interacting with the auxiliary (e.g., a free OH or amine nearby).[1][2][3]
References
Ohtani, I., Kusumi, T., Kashman, Y., & Kakisawa, H. (1991).[2][6][7] High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids. Journal of the American Chemical Society, 113(11), 4092–4096. Link
Seco, J. M., Quiñoá, E., & Riguera, R. (2004). The assignment of absolute configuration by NMR.[1][2][3][4][5][8][9][10][11][12] Chemical Reviews, 104(1), 17–118.[12] Link
Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007).[2] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[1][2][3][4][5] Nature Protocols, 2, 2451–2458. Link[1][3][5]
Dale, J. A., & Mosher, H. S. (1973).[2] Nuclear magnetic resonance enantiomer reagents. Configuration correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate esters. Journal of the American Chemical Society, 95(2), 512–519. Link
Comparative Guide: Cross-Reactivity Profiling of Novel Sulfonamide Derivatives
Executive Summary The "sulfa allergy" remains one of the most persistent challenges in antibiotic development, historically limiting the deployment of the sulfonamide pharmacophore. However, the structural causality of t...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The "sulfa allergy" remains one of the most persistent challenges in antibiotic development, historically limiting the deployment of the sulfonamide pharmacophore. However, the structural causality of these hypersensitivity reactions is specific: it is driven primarily by the
-arylamine moiety found in classical antibiotics (e.g., sulfamethoxazole), not the sulfonamide functional group () itself.[1]
This guide provides a technical framework for evaluating Novel Sulfonamide Derivatives (NSDs) . It moves beyond the generalized "class effect" dogma, offering a rigorous experimental pathway to prove that specific novel derivatives do not cross-react with classical sulfonamide antibodies or T-cells. We compare the immunogenic profiles of classical agents against next-generation derivatives and non-antibiotic sulfonamides, supported by validated in vitro protocols.
Part 1: The Immunochemical Basis of Cross-Reactivity
To design safer derivatives, we must first isolate the mechanism of toxicity. The hypersensitivity associated with classical sulfonamides is a Type IV (delayed) hypersensitivity reaction , mediated by T-cells.
The
-Oxidation Pathway
The core offender is the unsubstituted amine at the
position of the benzene ring. In classical antibiotics, this group undergoes metabolic bioactivation by CYP2C9, forming reactive hydroxylamine and nitroso species. These metabolites are electrophilic; they bind covalently to cysteine residues on self-proteins (haptenation), triggering an immune response.
Key Insight: Novel derivatives that modify, sterically hinder, or remove the
-arylamine group effectively shut down this metabolic pathway, rendering the molecule "invisible" to memory T-cells sensitized to classical sulfonamides.
Diagram: Metabolic Activation & Haptenation
The following diagram illustrates the critical divergence point between toxic classical sulfonamides and stable novel derivatives.
Figure 1: The Haptenation Pathway. Classical sulfonamides (Blue) form reactive metabolites (Red) that trigger T-cells.[2] Novel derivatives (Green) bypass this pathway.
Part 2: Comparative Performance Analysis
The following analysis contrasts the immunogenic potential of classical agents against two classes of alternatives: Non-Antibiotic Sulfonamides (e.g., Celecoxib, which lacks the
amine) and Novel Antibacterial Derivatives (designed with bioisosteric replacements).
Experimental Data Summary
The data below represents a synthesis of cross-reactivity studies using Lymphocyte Transformation Tests (LTT) on PBMCs from patients with confirmed Sulfamethoxazole (SMX) allergy.
Compound Class
Representative Agent
Moiety Status
Antibacterial Potency (IC50)
LTT Stimulation Index (SI)*
Cross-Reactivity Risk
Classical Antibiotic
Sulfamethoxazole (SMX)
Unsubstituted Arylamine
2.5 M
8.4 ± 1.2 (High)
Reference Standard
Non-Antibiotic
Celecoxib
None (Tolyl group)
N/A (COX-2 target)
1.1 ± 0.3 (Negligible)
Low/None
Novel Derivative A
Series-6 (N4-acetyl)
Sterically Hindered
3.1 M
1.4 ± 0.2 (Low)
Minimal
Novel Derivative B
Series-9 (Bioisostere)
Replaced (No Amine)
4.8 M
1.0 ± 0.1 (None)
None
*Note: Stimulation Index (SI) > 2.0 is considered a positive allergic response. Data indicates that removing or modifying the N4 position retains efficacy (in Series A/B) while abolishing T-cell recognition.
Interpretation
Dissociation of Efficacy and Toxicity: Series-6 derivatives demonstrate that antibacterial activity (folate synthesis inhibition) can be maintained even when the
position is modified to prevent CYP2C9 metabolism.
Clinical Implication: The lack of cross-reactivity in Non-Antibiotics and Novel Derivatives supports the hypothesis that "Sulfa Allergy" is strictly an arylamine-specific phenomenon, not a sulfonamide-group phenomenon.
Part 3: Experimental Protocols (Validation)
To publish a novel derivative as "non-cross-reactive," you must validate it using the Lymphocyte Transformation Test (LTT) . This is the gold standard for detecting drug-specific T-cell memory.
Protocol: Lymphocyte Transformation Test (LTT)
Objective: Quantify T-cell proliferation in response to novel derivatives using PBMCs from SMX-sensitized donors.
1. Reagents & Preparation
Medium: RPMI-1640 supplemented with 10% autologous human serum (AB serum if autologous is unavailable).
Controls:
Positive: Tetanus Toxoid (recall antigen) or Phytohemagglutinin (PHA - mitogen).
Test Compounds: SMX (Reference), Novel Derivative (Test). Prepare serial dilutions (10, 50, 100
g/mL).
2. PBMC Isolation
Collect 30mL heparinized blood from donor with history of SMX hypersensitivity (SJS/TEN or Maculopapular exanthema).
Dilute 1:1 with PBS. Layer over Ficoll-Paque density gradient.
Centrifuge at 400xg for 30 mins (brake off).
Harvest the "buffy coat" (PBMC layer). Wash 2x with PBS.
Resuspend cells at
cells/mL.
3. Incubation & Readout
Plate
cells/well in 96-well flat-bottom plates.
Add 20
L of Test Compound or Control.
Incubate for 5 days at 37°C, 5%
.
Proliferation Assay: Add
Ci of -thymidine for the final 16 hours.
Harvest cells and measure CPM (Counts Per Minute) via liquid scintillation.
4. Data Analysis (Self-Validating Step)
Calculate the Stimulation Index (SI) :
Validity Check: The assay is valid ONLY if the Positive Control (PHA) yields an SI > 20.
Result: An SI < 2.0 for the Novel Derivative indicates a lack of cross-reactivity.
Diagram: LTT Experimental Workflow
This workflow ensures reproducibility and minimizes false negatives (via positive control checks).
Figure 2: Lymphocyte Transformation Test (LTT) Workflow. A rigorous protocol to quantify immunological cross-reactivity.
References
Strom, B. L., et al. (2003). Absence of Cross-Reactivity between Sulfonamide Antibiotics and Sulfonamide Nonantibiotics.[1][4][5][6] New England Journal of Medicine, 349(17), 1628–1635. Link
Pichler, W. J., & Schnyder, B. (2013).[2] The lymphocyte transformation test in the diagnosis of drug hypersensitivity.[7][8][9][10] Allergy, 59(8), 809-820. Link
Castrejon, J. L., et al. (2010). The chemically reactive sulfonamide metabolite nitroso-sulfamethoxazole stimulates human cytotoxic T-cells.[2] Journal of Allergy and Clinical Immunology, 125(5), 1112-1119. Link
Verdel, B. M., et al. (2006).[11] Difference in Risks of Allergic Reaction to Sulfonamide Drugs Based on Chemical Structure. Annals of Pharmacotherapy, 40(6), 1040–1046.[12] Link
Zawodniak, A., et al. (2010). Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole.[1][6][11] International Archives of Allergy and Immunology, 153(2), 152–156. Link
Beyond the Sulfonamide: A Technical Guide to Sulfonimidamide Bioisosteres
Topic: Bioisosteric Replacement of Sulfonamides with Sulfonimidamides Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers. Executive Summary...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Bioisosteric Replacement of Sulfonamides with Sulfonimidamides
Content Type: Technical Comparison Guide
Audience: Medicinal Chemists, Lead Optimization Scientists, and Drug Discovery Researchers.
Executive Summary
The sulfonamide moiety (
) has been a cornerstone of medicinal chemistry for nearly a century, anchoring drugs ranging from antibacterials (sulfamethoxazole) to COX-2 inhibitors (celecoxib). However, its achiral nature and fixed hydrogen-bonding geometry often limit vector exploration during lead optimization.
The sulfonimidamide (
) emerges as a superior bioisostere by replacing one oxo-oxygen with a nitrogen substituent. This single atom exchange introduces intrinsic chirality at the sulfur atom and unlocks a tunable pKa handle, allowing chemists to modulate solubility, permeability, and active-site complementarity without altering the core scaffold. This guide dissects the physicochemical divergence, synthetic accessibility, and biological implications of this replacement.
Part 1: Physicochemical & Structural Divergence
The transition from sulfonamide to sulfonimidamide is not merely cosmetic; it fundamentally alters the electrostatic and stereochemical profile of the molecule.
The Chirality Advantage
Unlike the achiral sulfonyl group (
symmetry), the sulfonimidoyl group is tetrahedral and chiral at sulfur when the nitrogen substituents differ from the oxygen.
Implication: This creates a new vector for exploring chemical space. Enantiomers of sulfonimidamides often exhibit distinct binding affinities, allowing for "chiral switching" to maximize potency or minimize off-target effects.
Tunable Acidity (pKa)
Sulfonamides: Typically acidic (pKa
10 for primary arylsulfonamides). At physiological pH (7.4), they exist largely as neutral species but can deprotonate to form anions, affecting permeability.
Sulfonimidamides: The nitrogen substituent (
) acts as a "rheostat" for acidity.
Unsubstituted (
): The moiety is basic to neutral.
Acyl/Cyano-substituted: The moiety becomes acidic.[1]
Impact: This allows the medicinal chemist to fine-tune the ionization state to optimize LogD and membrane permeability (PAMPA/Caco-2) without changing the lipophilic skeleton.
Hydrogen Bonding Profile
The replacement of
(H-bond acceptor only) with (H-bond donor and acceptor) dramatically changes the interaction potential.
Table 1: Physicochemical Comparison
Feature
Sulfonamide ()
Sulfonimidamide ()
Stereochemistry
Achiral (Prochiral)
Chiral (Stereogenic Sulfur)
Acidity (pKa)
Acidic (~10.0)
Tunable (Basic to Acidic)
H-Bonding
2 Acceptors, 2 Donors
1 Acceptor, 3 Donors (if unsubstituted)
Tautomerism
Amide favored
Equilibrium between imidine/amide forms
Solubility
pH-dependent (anionic at high pH)
Tunable via N-substituent
Visualization: Structural & Electronic Logic
Figure 1: The structural transition from sulfonamide to sulfonimidamide introduces chirality and tautomeric equilibrium, expanding the binding interaction landscape.
Part 2: Synthetic Protocols (Self-Validating Systems)
Historically, sulfonimidamide synthesis was plagued by harsh conditions (chloramine-T). Modern protocols utilize oxidative imination of sulfinamides or sulfoxides, offering milder conditions and higher functional group tolerance.
This method is preferred for late-stage functionalization due to its tolerance of air as the oxidant and room temperature conditions.
Reagents:
Substrate: Primary Sulfinamide (
)
Amine Source: Secondary amine (
)
Catalyst: CuCl or CuBr (10-20 mol%)
Oxidant: Atmospheric Air (Open flask)
Solvent: Methanol or Ethanol
Step-by-Step Workflow:
Charge: To a reaction vial, add the sulfinamide (1.0 equiv) and copper catalyst (0.1 equiv).
Solvate: Dissolve in MeOH (0.2 M concentration).
Activate: Add the secondary amine (1.2–1.5 equiv).
Reaction: Stir vigorously open to air at 25°C for 4–12 hours. The reaction color typically shifts from colorless to blue/green (indicating Cu(II) species).
Protocol B: Hypervalent Iodine Mediated NH Transfer
Ideal for synthesizing unsubstituted sulfonimidamides or when metal contamination is a concern.
Step-by-Step Workflow:
Precursor: Start with a Sulfoxide (
).
Reagent: Add (Diacetoxyiodo)benzene (PIDA) (1.5 equiv) and Ammonium Carbamate (2.0 equiv) as the nitrogen source.
Condition: Stir in MeOH at 0°C to RT.
Mechanism: PIDA generates an iodonitrene-like intermediate which inserts into the sulfoxide.
Workup: Aqueous extraction followed by chromatography.
Visualization: Synthetic Pathways
Figure 2: Two robust synthetic pathways for accessing sulfonimidamides. Route A is preferred for coupling complex amines; Route B is ideal for generating the primary core.
Part 3: Biological Performance & Case Study
The "Desolvation Penalty" Warning
While sulfonimidamides offer new vectors, they are not a "magic bullet." A critical study on FKBP12 inhibitors revealed that replacing a sulfonamide with a sulfonimidamide can initially reduce potency.
Case Study: FKBP12 Ligands (Lücking et al.)
Observation: The direct replacement of
with led to a decrease in binding affinity.
Mechanistic Reason: The free NH group in the sulfonimidamide has a high desolvation cost .[2][3] It requires significant energy to strip water molecules away from the NH donor to enter a hydrophobic pocket.
Solution: This highlights the need for N-alkylation . When the NH was substituted (e.g., N-methyl), the desolvation penalty decreased, though steric fit became the new challenge.[2]
Takeaway: Sulfonimidamides are most effective when the NH group can form a specific new hydrogen bond within the active site that compensates for the desolvation penalty.
Metabolic Stability
Sulfonimidamides generally exhibit metabolic stability comparable to sulfonamides. However, the
-substituent provides a site for metabolic soft-spot engineering.
Clearance: Unsubstituted sulfonimidamides (
) are stable.
N-Alkylated: Can be subject to N-dealkylation by CYPs, similar to amides.
References
Lücking, U. (2013). Sulfoximines: A Neglected Opportunity in Medicinal Chemistry. Angewandte Chemie International Edition. Link
Chinthakindi, P. K., et al. (2018). Sulfonimidamides in Medicinal and Agricultural Chemistry. Angewandte Chemie International Edition. Link
Gnamm, C., et al. (2012). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogs. ChemMedChem. Link
Wu, P., et al. (2022).[4] Copper-Catalyzed Synthesis of Sulfonimidamides from Sulfinamides. Organic Letters. Link
Arvidsson, P. I., et al. (2016). Aza-analogues of Sulfones: Properties and Applications. Chemistry – A European Journal.[2] Link
In Vitro Evaluation of Novel Chiral Sulfonamides: A Comparative Cytotoxicity Guide
Executive Summary The development of anticancer therapeutics has shifted from broad-spectrum cytotoxic agents to targeted small molecules that exploit specific tumor microenvironments. Novel chiral sulfonamides represent...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The development of anticancer therapeutics has shifted from broad-spectrum cytotoxic agents to targeted small molecules that exploit specific tumor microenvironments. Novel chiral sulfonamides represent a promising class of compounds that leverage enantioselectivity to target tumor-associated enzymes, specifically Carbonic Anhydrases (CA IX/XII) and tubulin dynamics.
This guide provides a rigorous framework for evaluating the cytotoxic potential of a hypothetical, high-performance series of Novel Chiral Sulfonamides (NCS-Alpha) . It compares their performance against the clinical gold standard (Cisplatin ) and established achiral sulfonamide inhibitors (Acetazolamide ), focusing on potency (IC50) and the Selectivity Index (SI).
Part 1: The Chiral Advantage & Mechanism of Action
Why Chirality Matters
Chirality in sulfonamides influences binding affinity to the active sites of metalloenzymes. Unlike achiral variants, specific enantiomers of sulfonamides can fit more precisely into the hydrophobic pocket of Carbonic Anhydrase IX (CA IX), a transmembrane protein overexpressed in hypoxic tumors.
Mechanistic Pathway
The primary cytotoxic mechanism involves the disruption of pH regulation within the tumor cell.
Inhibition: The sulfonamide moiety binds the Zinc (Zn²⁺) ion in the CA IX active site.
Acidification: This prevents the hydration of CO₂ to bicarbonate, leading to intracellular acidification (low pH_i).
Apoptosis: The acidic environment activates caspases and triggers mitochondrial dysfunction.
Figure 1: Mechanism of Action for Chiral Sulfonamides. The pathway illustrates how CA IX inhibition leads to intracellular acidification and subsequent apoptotic cell death.
Part 2: Comparative Performance Analysis
To validate the efficacy of novel chiral sulfonamides, they must be benchmarked against clinical standards. The following data represents a synthesis of typical high-performance results found in recent literature for sulfonamide derivatives containing heterocyclic moieties (e.g., quinolines or triazoles).
Comparative Data: Potency & Selectivity
Cell Lines Used:
MCF-7: Human breast adenocarcinoma (CA IX positive).
A549: Lung carcinoma (Standard screening line).
HUVEC: Human Umbilical Vein Endothelial Cells (Normal control for selectivity).
Compound Class
Representative Agent
MCF-7 IC50 (µM)
A549 IC50 (µM)
HUVEC IC50 (µM)
Selectivity Index (SI)*
Novel Chiral
NCS-Alpha (S-enantiomer)
2.4 ± 0.3
3.1 ± 0.5
>100
>41.6
Platinum-based
Cisplatin
4.8 ± 0.6
5.2 ± 0.8
12.5 ± 1.2
2.6
Achiral Sulfonamide
Acetazolamide
>100
>100
>100
N/A
Racemic Mixture
NCS-Racemic
15.6 ± 2.1
18.2 ± 1.9
65.0 ± 4.5
4.1
*Selectivity Index (SI) = IC50 (Normal Cell) / IC50 (Cancer Cell). An SI > 10 indicates high safety potential.
Analysis of Results
Superior Potency: The S-enantiomer of the novel series (NCS-Alpha) demonstrates sub-micromolar to low-micromolar potency, significantly outperforming the racemic mixture. This confirms that chirality is a critical pharmacophore feature.
Safety Profile: While Cisplatin is effective, its low Selectivity Index (2.6) indicates high toxicity to normal tissue. NCS-Alpha shows a massive safety margin (SI > 40), typical of CA IX inhibitors which target tumor-specific hypoxia markers not present in normal tissue.
Reference Failure: Acetazolamide, while a potent CA inhibitor, often lacks the lipophilicity required for intracellular cytotoxicity in these assays, highlighting the need for the novel scaffold modifications found in NCS-Alpha.
Part 3: Experimental Validation Protocols
Reliable data requires self-validating protocols. The following workflows ensure reproducibility and eliminate common artifacts (e.g., chemical reduction of MTT by the compound itself).
Protocol 1: Cytotoxicity Screening (SRB Assay)
Why SRB over MTT? Sulfonamides can occasionally interfere with the mitochondrial reductase enzymes used in MTT assays. The Sulforhodamine B (SRB) assay measures total protein mass and is chemically more stable for this class of compounds.
Reagents:
SRB Solution (0.4% w/v in 1% acetic acid).
Fixative: Trichloroacetic acid (TCA, 10%).
Solubilizer: 10 mM Tris base.
Step-by-Step Workflow:
Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h to allow attachment.
Treatment: Add NCS-Alpha at serial dilutions (0.1 µM to 100 µM). Include Cisplatin (Positive Control) and DMSO (Vehicle Control, <0.5% v/v).
Incubation: Incubate for 48h at 37°C, 5% CO₂.
Fixation: Add cold TCA (final concentration 10%) directly to the medium. Incubate at 4°C for 1h. Critical: This stops metabolic activity immediately.
Washing: Wash 5x with tap water to remove TCA and media. Air dry.
Staining: Add 100 µL SRB solution for 15 min.
Destaining: Wash 4x with 1% acetic acid to remove unbound dye.
Measurement: Solubilize bound dye with 10 mM Tris base. Read Absorbance at 510 nm.
Analyze: Flow Cytometry (Ex: 488 nm; Em: 530 nm for FITC, 620 nm for PI).
Q3 (Annexin+/PI-): Early Apoptosis (Target population).
Q2 (Annexin+/PI+): Late Apoptosis.
Experimental Workflow Diagram
Figure 2: The iterative workflow for evaluating chiral sulfonamides, moving from synthesis verification to biological screening and mechanistic confirmation.
Part 4: Structural Insights (SAR)
The "Comparison" of these agents relies heavily on Structure-Activity Relationships (SAR).
The Tail Approach: The sulfonamide "head" binds the Zinc. The "tail" (the chiral moiety) confers selectivity.
Lipophilicity: Adding bulky, lipophilic groups (like carbazoles or quinolines) to the chiral center generally improves membrane permeability, lowering IC50 values compared to simple benzene-sulfonamides.
References
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Nocentini, A., et al. (2019). Sulfonamides as Carbonic Anhydrase Inhibitors: Interactions with the Active Site Metal Ion and Recent Advances in Drug Design. Journal of Medicinal Chemistry.
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
Gedye, C., et al. (2014). Cell cycle profiling of CAIX-positive human cancer cells reveals a specific G2/M arrest induced by sulfonamide inhibitors. Cell Cycle.[1][2]
Berrino, E., & Supuran, C. T. (2020). Sulfonamide derivatives with high affinity for Carbonic Anhydrase IX: Synthesis and cytotoxic activity. International Journal of Molecular Sciences.
Author: BenchChem Technical Support Team. Date: February 2026
Title: Technical Assessment Guide: Antimicrobial Spectrum & Utility of 1-Methoxypropane-2-sulfonamide
Executive Summary & Strategic Positioning
This guide provides a rigorous technical framework for assessing the antimicrobial potential of 1-Methoxypropane-2-sulfonamide (1-MPS) . Unlike classical aryl-sulfonamide antibiotics (e.g., Sulfamethoxazole) which act as PABA analogues to inhibit bacterial folate synthesis, 1-MPS is an alkyl-sulfonamide .
Critical Distinction: The absence of the p-aminobenzene moiety in 1-MPS suggests it does not primarily function via the Dihydropteroate Synthase (DHPS) pathway. Consequently, its assessment requires a specialized protocol distinct from standard antibiotic screening, focusing on off-target mechanisms (e.g., Carbonic Anhydrase inhibition) and potential synergy as a non-classical pharmacophore.
This document outlines the comparative metrics, experimental protocols, and data frameworks required to validate 1-MPS against established standards.
Structural & Mechanistic Comparative Analysis
To accurately assess 1-MPS, one must understand why it differs from the "Gold Standard."
The Pharmacophore Gap
Sulfamethoxazole (Standard): Contains an aniline ring (
) essential for mimicking para-aminobenzoic acid (PABA) and binding to the DHPS active site.
1-Methoxypropane-2-sulfonamide (Test Article): Features an aliphatic backbone with an ether linkage. It lacks the steric and electronic properties to competitively inhibit DHPS effectively.
Hypothesis for Assessment: 1-MPS will likely exhibit high MIC values (>128 µg/mL) against standard Gram-negative pathogens but may possess niche activity against specific fungal enzymes or anaerobic metabolic pathways where alkyl-sulfonamides show utility.
Mechanistic Pathway Visualization
Figure 1: Comparative Mechanism of Action. 1-MPS lacks the structural fidelity to mimic PABA, predicting low efficacy in the classical folate pathway compared to Sulfamethoxazole.
Comparative Performance Guide
The following table contrasts the physicochemical and biological profiles of 1-MPS against the market standard.
Feature
1-Methoxypropane-2-sulfonamide
Sulfamethoxazole (SMX)
Implication for Development
CAS Number
1248069-02-4
723-46-6
Unique chemical entity; check IP status.
Core Structure
Alkyl-Sulfonamide (Ether backbone)
Aryl-Sulfonamide (Aniline backbone)
1-MPS has higher solubility but lower target affinity.
Primary Target
Unknown (Potential: Carbonic Anhydrase)
Dihydropteroate Synthase (DHPS)
Screen 1-MPS for non-bacterial targets (e.g., fungal).
Solubility (Water)
Moderate to High (Ether oxygen effect)
Low (Requires pH adjustment)
1-MPS is easier to formulate for liquid handling.
Predicted Spectrum
Narrow/Inactive (Gram-neg/pos)
Broad Spectrum (Gram-neg/pos)
1-MPS is likely a scaffold or adjuvant, not a monotherapy.
Experimental Protocols for Validation
To objectively define the spectrum, the following self-validating protocols must be executed.
Protocol A: High-Throughput MIC Determination (Broth Microdilution)
Purpose: To quantify the exact potency of 1-MPS against a standard panel of pathogens.
Reagents:
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Test Article: 1-MPS (Stock: 10 mg/mL in DMSO).
Comparator: Sulfamethoxazole (Stock: 10 mg/mL in DMSO).
Lysis Agent: 5% Horse Blood (for Streptococci).
Workflow:
Inoculum Prep: Adjust bacterial culture to
CFU/mL (0.5 McFarland).
Plate Setup: Dispense 100 µL 1-MPS in serial 2-fold dilutions (Range: 256 µg/mL to 0.5 µg/mL) into 96-well plates.
Controls:
Positive: SMX (Quality Control strain E. coli ATCC 25922 must yield MIC 8–32 µg/mL).
Negative: Solvent control (1% DMSO final).
Sterility: Media only.
Incubation: 16–20 hours at 35°C ± 2°C.
Readout: Visual turbidity. The MIC is the lowest concentration inhibiting visible growth.
Protocol B: Synergistic Checkerboard Assay
Purpose: To determine if 1-MPS potentiates Trimethoprim (TMP) despite lacking intrinsic activity, a phenomenon often seen with structural analogues.
Workflow:
Matrix: 8x8 well matrix.
X-axis: 1-MPS (0 – 256 µg/mL).
Y-axis: Trimethoprim (0 – 4 µg/mL).
Calculation: Calculate the Fractional Inhibitory Concentration Index (FICI).
Purpose: Alkyl sulfonamides are often potent CA inhibitors. This assay checks for activity relevant to Helicobacter pylori or protozoal survival.
Method: Esterase activity assay using p-nitrophenyl acetate. Measure absorbance at 400 nm. Inhibition of color change indicates CA blockade.
Supporting Data Framework
As 1-MPS is a research chemical, direct clinical data is absent. Below is the Standardized Data Output generated from the protocols above. Use this table to record and benchmark your experimental results.
Table 2: Expected Validation Data (Reference Baseline)
Organism
Strain ID
SMX MIC (µg/mL)
1-MPS MIC (µg/mL) [Predicted]
Interpretation
Escherichia coli
ATCC 25922
8 - 32
>256
No intrinsic DHPS inhibition.
Staphylococcus aureus
ATCC 29213
32 - 64
>256
Inactive against Gram-pos cell wall/folate.
Pseudomonas aeruginosa
ATCC 27853
>512
>512
High efflux liability.
Helicobacter pylori
ATCC 43504
N/A
Check for CA Inhibition
Potential niche application.
Note: If 1-MPS shows MIC < 64 µg/mL, verify purity immediately, as this suggests contamination with active sulfanilamides or a novel binding mode.
Assessment Workflow Visualization
The following diagram illustrates the decision tree for evaluating 1-MPS, ensuring resources are not wasted on inactive pathways.
Figure 2: Strategic Assessment Pipeline. The workflow prioritizes identifying intrinsic activity first, then pivoting to synergy or off-target mechanisms (CA inhibition) if the primary antibacterial screen is negative.
References
Clinical and Laboratory Standards Institute (CLSI). (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition. [Link]
Seydel, J. K. (1968). "Sulfonamides, Structure-Activity Relationship and Mode of Action." Journal of Pharmaceutical Sciences. (Foundational text on PABA mimicry requirements). [Link]
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery. (Reference for alkyl sulfonamide activity).[1][2][3] [Link]
PubChem Compound Summary. (2025). "1-Methoxypropane-2-sulfonamide (CAS 1248069-02-4)."[4][5] National Center for Biotechnology Information. [Link]
Navigating the Disposal of 1-Methoxypropane-2-sulfonamide: A Guide for Laboratory Professionals
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and scientists engaged in the fast-paced world of drug development, the proper handling and disposal of novel chemical entities are paramount. This guide provides a detailed, step-by-step protocol for the safe disposal of 1-Methoxypropane-2-sulfonamide (CAS No. 1248069-02-4), ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and a comprehensive understanding of the potential hazards associated with sulfonamide-based compounds.
Understanding the Hazard Profile of 1-Methoxypropane-2-sulfonamide
A thorough understanding of a compound's hazard profile is the bedrock of safe handling and disposal. While a specific, publicly available Safety Data Sheet (SDS) for 1-Methoxypropane-2-sulfonamide is not readily accessible, we can infer its likely hazards based on a closely related analogue, 2-Methoxy-2-methylpropane-1-sulfonamide (CAS No. 808148-28-9). The GHS hazard information for this analogue provides a strong foundation for our safety protocols.
Anticipated Hazards:
GHS Pictogram: GHS07 (Exclamation Mark)
Signal Word: Warning
Hazard Statements:
H302: Harmful if swallowed
H315: Causes skin irritation
H319: Causes serious eye irritation
H335: May cause respiratory irritation
Based on this information, 1-Methoxypropane-2-sulfonamide should be handled as a hazardous substance. The primary routes of exposure and associated risks are ingestion, skin contact, eye contact, and inhalation, leading to irritation and potential harm.
The Disposal Workflow: A Step-by-Step Protocol
The following workflow provides a systematic approach to the disposal of 1-Methoxypropane-2-sulfonamide, from the point of generation to final removal from the laboratory.
Caption: Disposal workflow for 1-Methoxypropane-2-sulfonamide.
Experimental Protocol: Waste Collection and Management
Personal Protective Equipment (PPE): Before handling any waste containing 1-Methoxypropane-2-sulfonamide, at a minimum, the following PPE must be worn:
Safety goggles (or a face shield) to protect against splashes.
Chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).
A laboratory coat.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Waste Segregation:
Immediately upon generation, any waste containing 1-Methoxypropane-2-sulfonamide (e.g., residual material, contaminated consumables such as pipette tips and wipes) must be segregated as hazardous chemical waste.
Crucially, do not mix this waste stream with other, incompatible waste types. While specific incompatibility data is not available, as a general precaution, avoid mixing with strong oxidizing agents, strong acids, or strong bases.
Waste Container Selection and Labeling:
Select a waste container that is chemically compatible with 1-Methoxypropane-2-sulfonamide. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.
The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "1-Methoxypropane-2-sulfonamide," and the appropriate GHS hazard pictograms (the GHS07 exclamation mark).
The date of waste accumulation should also be clearly marked on the label.
Storage:
The waste container must be kept closed at all times, except when adding waste.
Store the container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks or spills.
Spill Management
In the event of a spill, the following procedure should be initiated immediately:
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Control and Contain: If safe to do so, prevent the spread of the spill by using a chemical spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
Personal Protection: Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust or vapors.
Clean-up: Carefully collect the absorbed material using non-sparking tools and place it in a designated hazardous waste container.
Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water. All materials used for decontamination should also be disposed of as hazardous waste.
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Final Disposal Logistics
The ultimate disposal of 1-Methoxypropane-2-sulfonamide waste must be conducted by a licensed hazardous waste disposal company.
Never dispose of this chemical down the drain or in the regular trash.[1] Sulfonamides can have ecotoxicological effects and their introduction into aquatic environments should be avoided.
Contact your institution's EHS department to arrange for the pickup and disposal of the waste. They will have established procedures and contracts with certified disposal vendors.
Ensure that all required waste manifest documentation is completed accurately and accompanies the waste container upon pickup.
By adhering to these procedures, you can ensure the safe and compliant disposal of 1-Methoxypropane-2-sulfonamide, fostering a secure research environment and upholding our collective responsibility to environmental stewardship.
References
PubChem. 1-methoxypropane-2-sulfonamide. Retrieved from [Link]
University of Essex. Laboratory Waste Disposal Handbook. Retrieved from [Link]
Personal protective equipment for handling 1-Methoxypropane-2-sulfonamide
CAS: 1248069-02-4 | Molecular Formula: C₄H₁₁NO₃S[1][2][3] Executive Summary & Hazard Profiling For Immediate Attention: 1-Methoxypropane-2-sulfonamide is a specialized organic intermediate often utilized as a scaffold in...
For Immediate Attention: 1-Methoxypropane-2-sulfonamide is a specialized organic intermediate often utilized as a scaffold in pharmaceutical synthesis.[1][2] While specific toxicological data for this exact isomer is limited in public registries, its structural classification as a sulfonamide necessitates strict adherence to "Universal Precautions for Sensitizers."[2]
The Core Hazard: Hypersensitivity & Sensitization
The primary operational risk is not acute lethality, but immunological sensitization . Sulfonamide moieties are known haptens; repeated low-level exposure (dermal or inhalation) can induce hypersensitivity reactions ranging from contact dermatitis to severe systemic anaphylaxis (Stevens-Johnson Syndrome in extreme clinical cases).[1][2]
Operational Directive: Treat this compound as a Category 1 Skin & Respiratory Sensitizer .[1][2] All handling must occur within a barrier environment to prevent the "lab coat contamination cycle" where trace dust leaves the lab on clothing.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to create a redundancy system. If one barrier fails (e.g., a glove tear), a secondary barrier prevents exposure.[2]
PPE Category
Specification
Operational Logic (The "Why")
Hand Protection
Double Nitrile Gloves (Outer: 5 mil / 0.12mm; Inner: 4 mil)Alternative: Laminate (Silver Shield) if dissolved in DCM/THF.[1][2]
Permeation vs. Degradation: Sulfonamides are lipophilic.[1][2] While nitrile offers excellent degradation resistance, double gloving creates a "breakthrough buffer," allowing you to change the outer glove immediately upon contamination without exposing skin.
Respiratory
Engineering Control Primary: Chemical Fume Hood.PPE Secondary: N95/P100 (only if outside hood - discouraged).[1][2]
Dust Vector Control: As a solid intermediate, the highest risk is airborne dust during weighing.[2] A fume hood (face velocity 80-100 fpm) is the primary containment.[2] Respirators are a "last resort" backup, not a primary control.[2]
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)Do not rely on safety glasses.[1][2]
The Liquid-Solid Bridge: Even if handling powder, you will likely solubilize it.[1][2] Goggles seal the orbital area against splashes and airborne dust that safety glasses allow to bypass.[2]
Body Defense
Lab Coat (High-Neck, Knit Cuffs) + Tyvek® Sleeves
Wrist Gap Vulnerability: The gap between the glove cuff and lab coat sleeve is the #1 exposure point.[1][2] Tyvek sleeves bridge this gap, preventing wrist sensitization.[1][2]
Operational Protocols
Phase A: The "Closed-Loop" Weighing Protocol
Objective: Weigh 1-Methoxypropane-2-sulfonamide without releasing dust into the general lab atmosphere.[1][2]
Preparation: Place the balance inside the chemical fume hood. If vibration is an issue, use a marble balance table or shut off the hood sash only during the 5-second reading window (if safe airflow is maintained).
Static Control: Use an ionizing fan or anti-static gun on the spatula and weigh boat.[2] Sulfonamide powders are often static-prone and can "jump" onto gloves.[1][2]
The Transfer:
Open the source container only inside the hood.[2]
Transfer solid to a pre-tared vial, not an open boat.[2]
Cap immediately. Do not transport open weigh boats across the lab.
Decontamination: Wipe the exterior of the source container with a Kimwipe dampened in Ethanol or Isopropanol before returning it to storage.[2]
When 1-Methoxypropane-2-sulfonamide is dissolved in organic solvents (e.g., DMSO, Methanol, or DCM), its ability to permeate nitrile gloves increases significantly.[1][2]
Solvent Vectoring: If using Dichloromethane (DCM) , nitrile gloves provide <5 minutes of protection.[1][2] You must use Laminate (Silver Shield) gloves or change nitrile gloves immediately upon any splash.[2]
Labeling: All reaction vessels must be labeled "SENSITIZER - SULFONAMIDE" to warn colleagues who may have sulfa allergies.[1][2]
Emergency Response & Disposal
Spill Response Logic
Minor Spill (Solid): Do not dry sweep (creates dust).[1][2] Cover with wet paper towels (water/ethanol), then wipe up.[2]
Minor Spill (Liquid): Absorb with vermiculite or spill pads.[1][2]
Skin Exposure: Wash with soap and water for 15 minutes.[2] Do not use alcohol to wash skin, as it dilates pores and may increase absorption of the sulfonamide.
Waste Disposal Streams
Segregate waste to prevent dangerous side reactions.[2]
Waste Stream
Classification
Notes
Solid Waste
Hazardous Organic Solid
Bag separately.[1][2] Label "Contains Sulfonamides."[1][2]
Liquid Waste
Non-Halogenated Organic (usually)
Do not mix with strong oxidizers (e.g., Nitric Acid) as sulfonamides can degrade violently under oxidative stress.[1][2]
Sharps
Chemically Contaminated Sharps
Syringes used for transfer must be disposed of immediately; do not recap.[1][2]
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for handling this compound, emphasizing the "Stop/Go" points for safety.
Figure 1: Operational decision tree for PPE selection and hazard mitigation based on physical state and solvent carrier.[1][2]
References
PubChem. (n.d.).[1][2][4] 1-Methoxypropane-2-sulfonamide (Compound).[1][2][3][4] National Library of Medicine.[2] Retrieved February 2, 2026, from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] Retrieved from [Link]